molecular formula C9H15BN2O2 B131926 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester CAS No. 269410-08-4

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Cat. No.: B131926
CAS No.: 269410-08-4
M. Wt: 194.04 g/mol
InChI Key: TVOJIBGZFYMWDT-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS RN: 269410-08-4) is a versatile pyrazole-based boronic acid pinacol ester with a molecular formula of C9H15BN2O2 and a molecular weight of 194.04 g/mol . This compound is supplied as a white to almost white crystalline powder and is characterized by a high purity of >97.0% (GC) . It has a melting point of 147°C to 152°C and is soluble in solvents such as methanol . As a key boron-containing building block , this reagent is primarily used in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of the pyrazole heterocycle into more complex molecular architectures. This makes it an invaluable scaffold in medicinal chemistry for the synthesis of potential pharmaceutical agents and in materials science. The pinacol ester group enhances the stability and handling properties of the boronic acid functionality, making it a preferred form for storage and use in synthetic applications. The product is labeled with the GHS signal word "Warning" and may cause skin and serious eye irritation . Precautions include wearing protective gloves, eye protection, and face protection, as well as washing skin thoroughly after handling . This chemical is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOJIBGZFYMWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378836
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269410-08-4
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Foundational & Exploratory

What are the chemical properties of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry.

Chemical Properties

This compound is a white to light yellow crystalline powder.[1] It is a stable derivative of pyrazole boronic acid, offering enhanced stability and ease of handling in various organic transformations.[2]

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₀H₁₇BN₂O₂[3]
Molecular Weight 208.07 g/mol [3]
Melting Point 59-64 °C
Boiling Point 308.3±15.0 °C (Predicted)[3]
Appearance White to light yellow crystal powder[1]
Solubility Slightly soluble in water. Soluble in chloroform and methanol.[3][4]
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 7.77 (s, 1H), 7.65 (s, 1H), 3.91 (s, 3H), 1.31 (s, 12H).[5]

¹³C NMR (101 MHz, CDCl₃): δ 143.5, 128.8, 83.2, 36.5, 24.9. The carbon attached to boron is often not observed due to quadrupolar relaxation.[6][7]

Mass Spectrometry (EI-MS): Key fragments can be observed corresponding to the loss of methyl and pinacol groups.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[1]

Materials:

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF, add sodium hydride (2.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • Add methyl iodide (2.0 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.[1]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 1-methylpyrazole moiety onto various scaffolds.[4]

Materials:

  • Aryl or heteroaryl halide (e.g., 3-chloropyridine derivative) (1.0 eq)

  • This compound (2.0 eq)

  • Palladium catalyst (e.g., Pd(P(tBu)₃)₂) (0.05 eq)

  • Base (e.g., KF) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere.

  • Add anhydrous DMF and degas the mixture.

  • Heat the reaction to 100 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., MTBE) and aqueous HCl.

  • Separate the layers and perform further extraction and purification as needed for the specific product.[8]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several targeted therapies, particularly kinase inhibitors.

Synthesis of JAK2, TGF-β, and c-Met Kinase Inhibitors

This pyrazole boronate is a key building block for synthesizing inhibitors of Janus kinase 2 (JAK2), Transforming growth factor-beta (TGF-β) receptor, and Mesenchymal-epithelial transition factor (c-Met) kinase.[4] These kinases are implicated in various cancers and myeloproliferative disorders.

G A Aryl/Heteroaryl Halide (Core Scaffold) C Suzuki-Miyaura Cross-Coupling A->C B 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester B->C D Coupled Intermediate C->D E Further Functionalization (e.g., amination, cyclization) D->E F Final Kinase Inhibitor (e.g., Fedratinib, Crizotinib) E->F

Caption: General workflow for kinase inhibitor synthesis.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Aberrant activation of this pathway, often through mutations in JAK2, is a hallmark of myeloproliferative neoplasms. Inhibitors synthesized using the title compound can block this signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P STAT_P STAT->STAT_P STAT_dimer STAT_dimer STAT_P->STAT_dimer Dimerizes Gene_Transcription Gene_Transcription STAT_dimer->Gene_Transcription Translocates to nucleus and initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK2_Inhibitor JAK2 Inhibitor (e.g., Fedratinib) JAK2_Inhibitor->JAK2 Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

TGF-β Signaling Pathway

The TGF-β signaling pathway is involved in cell growth, differentiation, and apoptosis. Its dysregulation is linked to cancer and fibrosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFBR2 TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruits and phosphorylates SMAD2_3 SMAD2_3 TGFBR1->SMAD2_3 Phosphorylates SMAD2_3_P SMAD2_3_P SMAD2_3->SMAD2_3_P SMAD_complex SMAD_complex SMAD2_3_P->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Gene_Expression SMAD_complex->Gene_Expression Translocates to nucleus and regulates TGF_beta TGF-β Ligand TGF_beta->TGFBR2 Binds TGFBR1_Inhibitor TGF-βR1 Inhibitor (e.g., Galunisertib) TGFBR1_Inhibitor->TGFBR1 Inhibits

Caption: Inhibition of the TGF-β signaling pathway.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways involved in cell proliferation, migration, and invasion. Its overactivation is a driver in many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->Downstream_Signaling Activates Cell_Responses Cell Proliferation, Survival, Migration Downstream_Signaling->Cell_Responses Leads to HGF HGF Ligand HGF->cMet Binds and activates cMet_Inhibitor c-Met Inhibitor (e.g., Crizotinib) cMet_Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of pharmaceutically active compounds. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and drug development professionals targeting a range of diseases through kinase inhibition. Proper handling and understanding of its chemical properties are essential for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a critical building block in the development of novel therapeutics. The document details various synthetic strategies, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic efforts.

Introduction

This compound is a valuable reagent in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 1-methylpyrazole moiety into complex molecules. This functional group is present in a range of drug candidates and biologically active compounds. This guide outlines the most effective and commonly employed synthetic routes to this important intermediate.

Core Synthesis Pathways

Several synthetic strategies have been developed for the preparation of this compound. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. The most prominent routes start from 4-halo-1-methyl-1H-pyrazoles or involve the N-methylation of a pre-formed pyrazole-4-boronic acid ester.

Pathway 1: From 4-Bromo-1-methyl-1H-pyrazole via Lithium-Halogen Exchange

This is a widely adopted method that involves a lithium-halogen exchange followed by borylation and esterification. An improved one-pot protocol enhances the yield and operational efficiency.[1]

Quantitative Data Summary

Starting MaterialKey ReagentsReaction StepsOverall YieldReference
4-Bromo-1-methyl-1H-pyrazolen-Butyllithium, Triisopropyl borate, Pinacol1. Lithium-Halogen Exchange2. Borylation3. Esterification (via Lithium Hydroxy Ate Complex)70%[1]
4-Bromo-1-methyl-1H-pyrazolen-Butyllithium, Trimethyl borate, Pinacol1. Lithium-Halogen Exchange2. Borylation3. Aqueous Work-up to Boronic Acid4. Esterification with Pinacol30%[1]

Experimental Protocol: Improved One-Pot Synthesis via Lithium Hydroxy Ate Complex [1]

  • Lithium-Halogen Exchange and Borylation: A solution of 4-bromo-1-methyl-1H-pyrazole in a suitable solvent (e.g., THF) is cooled to a low temperature (typically below -70°C). n-Butyllithium is added dropwise to effect the lithium-halogen exchange. After a short period, triisopropyl borate is added to the reaction mixture.

  • Formation and Isolation of Lithium Hydroxy Ate Complex: The reaction is warmed, and water is added to form a white slurry of the lithium hydroxy ate complex. This stable intermediate is isolated by filtration.

  • Esterification: The isolated lithium hydroxy ate complex is then treated with an acid and pinacol to afford the final product, this compound.

Logical Workflow for Pathway 1

G A 4-Bromo-1-methyl-1H-pyrazole C Lithium Hydroxy Ate Complex A->C 1. Lithium-Halogen Exchange 2. Borylation B n-Butyllithium Triisopropyl borate Low Temperature E This compound C->E 3. Esterification D Pinacol, Acid

Caption: Improved synthesis via a stable lithium hydroxy ate complex.

Pathway 2: N-Methylation of 4-Pyrazoleboronic acid pinacol ester

This approach involves the initial synthesis of 4-pyrazoleboronic acid pinacol ester, followed by N-methylation of the pyrazole ring. This route is advantageous when the unmethylated pyrazole boronic ester is readily available.

Quantitative Data Summary

Starting MaterialKey ReagentsReaction StepsYieldReference
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleSodium Hydride, Methyl Iodide1. Deprotonation2. N-Methylation93%[2]

Experimental Protocol: N-Methylation [2]

  • Deprotonation: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0°C, sodium hydride (NaH) is added portion-wise.

  • N-Methylation: Methyl iodide is then added to the reaction mixture. The reaction is allowed to warm to ambient temperature and stirred for several hours.

  • Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the desired product.

Logical Workflow for Pathway 2

G A 4-Pyrazoleboronic acid pinacol ester C This compound A->C N-Methylation B 1. Sodium Hydride 2. Methyl Iodide

Caption: Synthesis via N-methylation of the pyrazole core.

Pathway 3: From 4-Iodo-1-methyl-1H-pyrazole via Grignard Reagent Exchange

This method utilizes an iodo-substituted pyrazole and a Grignard reagent exchange to form an intermediate that is then reacted with a boron source.

Quantitative Data Summary

Starting MaterialKey ReagentsReaction StepsYieldReference
1-Methyl-4-iodopyrazoleIsopropyl Grignard Reagent, Boron Reagent (BE001)1. Grignard Reagent Exchange2. Borylation40%[3]

Experimental Protocol: Grignard Reagent Exchange [3]

  • Grignard Formation: 1-Methyl-4-iodopyrazole is dissolved in a suitable solvent and cooled to between -5 and -10°C. An isopropyl Grignard reagent is added to facilitate the iodine-magnesium exchange, forming the corresponding pyrazole Grignard reagent.

  • Borylation: A boron-containing reagent is then added dropwise to the reaction mixture to yield the final product.

Logical Workflow for Pathway 3

G A 1-Methyl-4-iodopyrazole C Pyrazole Grignard Reagent A->C Grignard Exchange B Isopropyl Grignard Reagent E This compound C->E Borylation D Boron Reagent

Caption: Grignard-based synthesis from an iodo-pyrazole precursor.

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The improved one-pot synthesis from 4-bromo-1-methyl-1H-pyrazole offers a high-yield and scalable option. The N-methylation route is highly efficient if the corresponding unmethylated boronic ester is available. The Grignard exchange method provides an alternative from an iodo-pyrazole starting material. The selection of the optimal synthetic route will be guided by factors such as the cost and availability of starting materials, scalability requirements, and laboratory capabilities.

References

Molecular weight and formula of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern synthetic chemistry and drug discovery. The document covers its fundamental chemical properties, detailed experimental protocols for its synthesis and application, and its role in the development of therapeutic agents.

Core Chemical Properties

This compound is a heterocyclic organic compound widely utilized as a reagent in organic synthesis.[1][2] Its stability, commercial availability, and versatility make it an important intermediate, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[3]

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReferences
IUPAC Name 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[4][5]
Synonyms 1-Methyl-4-pyrazoleboronic acid pinacol ester, 2-(1-Methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[6]
CAS Number 761446-44-0[4][6]
Molecular Formula C₁₀H₁₇BN₂O₂[4][5][6][7]
Molecular Weight 208.07 g/mol [4][5][6]
Appearance Solid[6]
Melting Point 59-64 °C[6]
Purity Typically ≥95%[6]

Role in Medicinal Chemistry and Drug Development

This pyrazole boronic ester is a crucial reagent for synthesizing complex organic molecules with potential therapeutic applications. It is particularly valued in the construction of kinase inhibitors for cancer therapy and modulators for neurodegenerative diseases.

Key Applications:

  • Kinase Inhibitors: It serves as a building block for compounds targeting kinases such as c-Met and Janus kinase 2 (JAK2), which are implicated in myeloproliferative disorders and various cancers.[8]

  • γ-Secretase Modulators: The reagent is used in the preparation of aminothiazoles that act as γ-secretase modulators, a target for Alzheimer's disease therapy.[8]

  • TGF-β1 Inhibitors: It is involved in the synthesis of pyridine derivatives that inhibit TGF-β1 and activin A signaling pathways.

  • LRRK2 Inhibitors: The compound is a key intermediate in the synthesis of selective and orally bioavailable LRRK2 inhibitors for treating Parkinson's disease.[9]

The logical workflow from this chemical building block to a potential therapeutic outcome is illustrated below.

G cluster_0 Drug Discovery & Development Workflow A 1-Methyl-1H-pyrazole- 4-boronic acid pinacol ester B Suzuki-Miyaura Cross-Coupling A->B Reagent C Synthesis of Bioactive Molecule (e.g., Kinase Inhibitor) B->C Forms C-C Bond D Biological Target (e.g., c-Met, JAK2) C->D Binds to E Inhibition of Signaling Pathway D->E Modulates F Therapeutic Effect (e.g., Anti-Cancer Activity) E->F Leads to

Caption: Logical workflow from chemical reagent to therapeutic application.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.

Several synthetic routes have been reported. An improved, scalable synthesis starts from 4-bromo-1-methyl-1H-pyrazole, while another common lab-scale method involves the methylation of the corresponding NH-pyrazole.[8][10]

Protocol: Synthesis via Methylation [8][9]

This protocol is adapted from a procedure involving the N-methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Materials:

    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

    • Methyl iodide (CH₃I) (2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF, add sodium hydride (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add methyl iodide (2.0 eq) dropwise to the suspension at 0 °C.

    • Allow the reaction mixture to warm to ambient temperature and stir for 4 hours.

    • Carefully quench the reaction by adding saturated NH₄Cl solution.

    • Extract the mixture with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue as necessary (e.g., by silica gel chromatography) to obtain pure this compound.

The general workflow for this synthesis is depicted below.

G start Start: 4-Pyrazoleboronic acid pinacol ester in THF step1 1. Add NaH at 0°C start->step1 step2 2. Add Methyl Iodide (CH₃I) at 0°C step1->step2 step3 3. Stir at Room Temperature (4h) step2->step3 step4 4. Quench with sat. NH₄Cl step3->step4 step5 5. Aqueous Workup (EtOAc Extraction, Brine Wash) step4->step5 step6 6. Dry (Na₂SO₄) & Concentrate step5->step6 end Product: 1-Methyl-1H-pyrazole- 4-boronic acid pinacol ester step6->end

Caption: Experimental workflow for the synthesis of the title compound.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[3] this compound is an excellent coupling partner in these reactions.[8][11]

Representative Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol; specific conditions (catalyst, base, solvent, temperature) may vary depending on the substrates.

  • Materials:

    • Aryl or heteroaryl halide (e.g., Aryl-Br) (1.0 eq)

    • This compound (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

    • Anhydrous solvent (e.g., Dioxane, Toluene, DMF), often with water

  • Procedure:

    • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

    • Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

    • Add the anhydrous solvent (and water, if applicable) via syringe.

    • Degas the resulting mixture by bubbling the inert gas through it for another 10 minutes.

    • Add the palladium catalyst to the mixture under the inert atmosphere.

    • Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).

    • After completion, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

    • Perform an aqueous workup, dry the organic phase, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

The catalytic cycle of the Suzuki-Miyaura reaction is outlined below.

G A Pd(0) Catalyst B Oxidative Addition (with Aryl-Halide R¹-X) A->B Reacts C [R¹-Pd(II)-X] Complex B->C D Transmetalation (with Pyrazole-Boronate R²-B(OR)₂) C->D Base Assisted E [R¹-Pd(II)-R²] Complex D->E F Reductive Elimination E->F F->A Regenerates G Coupled Product (R¹-R²) F->G Releases

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Spectroscopic and Synthetic Insights into 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic and synthetic aspects of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. This document provides a detailed overview of its NMR data, experimental protocols for its synthesis, and a structural representation.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in medicinal chemistry and drug discovery is notable, serving as a key building block for various biologically active molecules. This guide presents a detailed summary of its nuclear magnetic resonance (NMR) spectroscopic data and outlines established synthetic protocols.

Spectroscopic Data

The structural integrity and purity of this compound are primarily established through NMR spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR data.

¹H NMR Spectral Data

Two distinct sets of ¹H NMR data have been reported for this compound, both recorded in deuterated chloroform (CDCl₃). The slight variations in chemical shifts may be attributed to differences in instrumental calibration or sample concentration.

Assignment Chemical Shift (δ) ppm - Source 1 Chemical Shift (δ) ppm - Source 2 Multiplicity Integration
Pinacol Methyl Protons1.251.31singlet12H
N-Methyl Protons3.893.91singlet3H
Pyrazole C3-H7.637.65singlet1H
Pyrazole C5-H7.757.77singlet1H

Note: The proton assignment for the pyrazole ring (C3-H and C5-H) is based on typical pyrazole chemistry, though definitive 2D NMR studies would be required for unambiguous assignment.

¹³C NMR Spectral Data

Experimental Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. Below are two commonly employed methods.

Method 1: N-Methylation of 4-(Pinacolato)pyrazole

This method involves the direct methylation of the pyrazole ring of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Procedure:

  • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in a suitable aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) at 0 °C.

  • After a short stirring period, introduce methyl iodide (CH₃I) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.

Method 2: Grignard Reagent Exchange

This approach utilizes a Grignard reagent formed from an iodinated pyrazole precursor.

Procedure:

  • Prepare the Grignard reagent of 1-methyl-4-iodopyrazole by reacting it with a suitable Grignard reagent, such as isopropylmagnesium chloride, via a halogen-metal exchange.

  • To this in situ generated Grignard reagent, add a boronic ester, for example, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, at a low temperature.

  • After the reaction is complete, quench with a suitable aqueous solution.

  • Extract the product with an appropriate organic solvent.

  • Purify the crude product, typically through column chromatography, to obtain this compound.

NMR Sample Preparation

A general protocol for preparing an NMR sample of a boronic acid pinacol ester is as follows:

  • Dissolve approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Molecular Structure

The molecular structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Technical Guide: Safety and Handling of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key reagent in synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₇BN₂O₂
Molecular Weight 208.07 g/mol
CAS Number 761446-44-0
Melting Point 59-64 °C
Form Solid
Solubility Slightly soluble in water.

Safety and Hazard Information

This compound is considered hazardous and requires careful handling in a laboratory setting. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Classification
Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific target organ toxicity (single exposure); Respiratory tract irritation3
Hazard and Precautionary Statements
TypeCodeStatement
Hazard H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash face, hands and any exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P317If eye irritation persists: Get medical help.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

  • Handling: Wear personal protective equipment as detailed below. Ensure adequate ventilation and avoid dust formation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is recommended to store under an inert atmosphere and protect from moisture. Incompatible materials include strong oxidizing agents and strong acids.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use safety glasses with side-shields or goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Experimental Protocols

This compound is a versatile reagent for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the creation of biaryl compounds.

Representative Suzuki-Miyaura Coupling Protocol

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound.[2]

Reaction: Coupling of an aryl chloride with this compound.

Materials:

  • Aryl chloride (5 mmol)

  • This compound (10 mmol, 2.08 g)

  • Pd(PtBu₃)₂ (0.25 mmol, 128 mg)

  • Potassium fluoride (KF) (11 mmol, 639 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

  • Methyl tert-butyl ether (MTBE)

  • 2 M Hydrochloric acid (HCl)

Procedure:

  • To a reaction vessel, add the aryl chloride, this compound, Pd(PtBu₃)₂, and KF.

  • Place the vessel under an atmosphere of nitrogen.

  • Add anhydrous DMF to the mixture.

  • Degas the mixture three times by applying a vacuum and backfilling with nitrogen.

  • Heat the mixture to 100 °C under a nitrogen atmosphere and maintain this temperature for 24 hours.

  • Cool the mixture to room temperature.

  • Dilute the reaction mixture with MTBE (20 mL) and 2 M HCl (15 mL).

  • Separate the layers and perform further workup and purification as required for the specific product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Suzuki_Miyaura_Workflow reagents Reagents: Aryl Halide Boronic Ester Pd Catalyst Base setup Reaction Setup: - Add reagents to flask - Add solvent - Degas with N2/vacuum cycles reagents->setup reaction Reaction: - Heat to specified temp - Stir for specified time setup->reaction workup Workup: - Cool to RT - Quench reaction - Liquid-liquid extraction reaction->workup purification Purification: - Column chromatography - Recrystallization workup->purification product Final Product: - Characterization (NMR, MS) purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. The pyrazole moiety is a common scaffold in medicinal chemistry. This reagent has been utilized in the preparation of inhibitors for several important kinase targets, including:

  • Janus kinase 2 (JAK2): Implicated in myeloproliferative disorders.

  • Transforming growth factor-beta type I receptor (TGF-βR1): A target in fibrosis and cancer.

  • c-Met kinase: Involved in tumor growth and metastasis.

The use of this boronic acid pinacol ester allows for the direct and efficient incorporation of the 1-methyl-pyrazole group into potential drug candidates, facilitating structure-activity relationship (SAR) studies and the development of novel therapeutics.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for the most up-to-date and complete safety information before handling this chemical. All laboratory work should be conducted by trained professionals in a well-equipped and properly ventilated environment.

References

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Synthesis, Applications, and Key Patents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry. This document details its synthesis, key literature, and relevant patents, with a focus on its application in the development of targeted therapeutics. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Core Properties and Synthesis

This compound is a stable, versatile reagent widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 1-methyl-1H-pyrazol-4-yl moiety into target molecules. This pyrazole motif is a common feature in many biologically active compounds.[1][2]

Physicochemical Properties
PropertyValueReference
CAS Number 761446-44-0
Molecular Formula C₁₀H₁₇BN₂O₂
Molecular Weight 208.07 g/mol
Appearance White to light yellow crystalline powder[3]
Melting Point 59-64 °C
Solubility Slightly soluble in water[3]
Synthesis of this compound

Two primary synthetic routes are highlighted in the literature, an improved one-pot synthesis via a lithium hydroxy ate complex and a direct methylation method.

Method 1: Improved One-Pot Synthesis via Lithium Hydroxy Ate Complex

This method provides a high-yield, scalable process for the synthesis of the title compound from 4-bromo-1-methyl-1H-pyrazole.[4][5] The key to this process is the isolation of a stable lithium hydroxy ate complex, which can be used directly in Suzuki couplings without the need for an additional base.[4][5]

Experimental Protocol:

A detailed experimental protocol for this improved synthesis is described by a Merck drug development program.[5] The process involves a one-pot reaction starting from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate, leading to the isolation of the lithium hydroxy ate complex in high yield.[4][5] Simple neutralization of this complex then affords the desired pinacol ester in an improved overall yield of 70%.[5]

Method 2: Direct Methylation of 4-Pyrazoleboronic acid pinacol ester

This method involves the direct methylation of the corresponding NH-pyrazole. A specific example is provided in patent WO2018/93569.

Experimental Protocol:

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.40 g, 2.06 mmol) in THF (10 mL) at 0°C is added NaH (0.100 g, 4.12 mmol), followed by methyl iodide (0.25 mL, 4.12 mmol). The reaction mixture is stirred at ambient temperature for 4 hours. The reaction is then quenched with a saturated NH₄Cl solution (20 mL) and extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine (20 mL), dried over sodium sulfate, and concentrated under reduced pressure to yield the product.

Quantitative Data:

MethodStarting MaterialKey ReagentsSolventYieldReference
Improved One-Pot4-bromo-1-methyl-1H-pyrazolen-BuLi, Triisopropyl borate, Pinacol, H₂OTHF/Toluene70%[5]
Direct Methylation4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleNaH, CH₃ITHF93%[3]

Characterization Data:

AnalysisDataReference
¹H NMR (400 MHz, CDCl₃) δ ppm 1.31 (s, 12 H), 3.91 (s, 3 H), 7.65 (s, 1 H), 7.77 (s, 1 H)[3]
LCMS (Method-D) retention time 1.58 min, [M+1] 209.1[3]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent for the Suzuki-Miyaura cross-coupling reaction, enabling the formation of C-C bonds between the pyrazole ring and various aryl or heteroaryl halides.[1][6][7] This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using this compound.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide (Ar-X) This compound Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) Heating Heating (e.g., 80-100 °C) Reactants->Heating Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Heating Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Heating Monitoring Monitoring by TLC/LC-MS Heating->Monitoring Quenching Quenching (e.g., with H₂O) Monitoring->Quenching Reaction Complete Extraction Extraction with Organic Solvent (e.g., EtOAc) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Coupled Product (Ar-1-methyl-1H-pyrazol-4-yl) Purification->Product

A typical workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery and Development

The 1-methyl-1H-pyrazol-4-yl moiety is a key pharmacophore in a variety of kinase inhibitors and other therapeutic agents.[3][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various cancers and inflammatory diseases.[15] Several JAK2 inhibitors incorporating the 1-methyl-pyrazole structure have been developed.[9][13]

The diagram below illustrates the JAK-STAT signaling pathway and highlights JAK2 as a therapeutic target.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Inhibitor JAK2 Inhibitor (contains 1-methyl-pyrazole) Inhibitor->JAK2 Inhibition

The JAK-STAT signaling pathway with JAK2 as a target.
Compound ClassTargetIC₅₀ (nM)Reference
4-Amino-(1H)-pyrazole derivatives (e.g., compound 3f)JAK1, JAK2, JAK33.4, 2.2, 3.5[17]
Imidazopyridazine aminopyrazole (Gandotinib)JAK2V617F20[8]

c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in various cancers.[18][21] Several c-Met inhibitors containing the pyrazole moiety have been developed.[10][11]

The following diagram outlines the c-Met signaling pathway.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS AKT AKT PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression HGF HGF HGF->cMet Binding & Dimerization Inhibitor c-Met Inhibitor (contains 1-methyl-pyrazole) Inhibitor->cMet Inhibition

The c-Met signaling pathway.
CompoundTargetIC₅₀ (nM)Reference
TPX-0022c-Met2.7[20]
Pyrazolone-based derivatives (e.g., AMG 458)c-MetPotent with improved selectivity[10]

Transforming Growth Factor-β (TGF-β) Inhibitors

The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation contributes to diseases such as cancer and fibrosis.[14][19][23] Pyrazole-based inhibitors of the TGF-β type I receptor (TβRI/ALK5) have shown significant therapeutic potential.[22][24]

The diagram below depicts the TGF-β signaling pathway, with TβRI as the target for inhibition.

TGFb_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TβRII TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TBRI->SMAD2_3 Phosphorylation SMAD2_3_P p-SMAD2/3 SMAD2_3->SMAD2_3_P SMAD_complex SMAD Complex SMAD2_3_P->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Translocation Gene_Transcription Gene Transcription (EMT, Fibrosis) DNA->Gene_Transcription TGFb TGF-β TGFb->TBRII Inhibitor TβRI Inhibitor (contains 1-methyl-pyrazole) Inhibitor->TBRI Inhibition

The TGF-β signaling pathway.
CompoundTargetIC₅₀ (nM)Reference
Diheteroaryl-substituted pyrazole 1TβR-I51[22]
EW-7197 (Vactosertib)ALK513.2[24]
IN-1130ALK545.8[24]

γ-Secretase Modulators

This compound is also utilized in the synthesis of aminothiazoles which act as γ-secretase modulators.[2][3] These modulators are of interest in the development of treatments for Alzheimer's disease.

Key Patents

A number of patents protect the synthesis and application of this compound and related compounds.

Patent NumberTitleKey Aspects
WO2018/93569 Methods for preparing pyrazole compoundsDescribes a method for synthesizing this compound with a reported yield of 93%.[3]
CN103601749A Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol esterDetails a three-step synthesis starting from pyrazole.
CN105669733A Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol esterFocuses on the synthesis of the 3-boronic acid pinacol ester isomer.
CN114380853A Preparation method of 4-pyrazole boronic acid pinacol esterDescribes a method for preparing the unmethylated pyrazole boronic acid pinacol ester.

Conclusion

This compound is a critical and versatile building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for targeted cancer therapy. Its straightforward synthesis and reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and drug development professionals. The continued exploration of this reagent is expected to yield novel therapeutics for a variety of diseases.

References

A Technical Guide on the Physicochemical Properties of Ibuprofen for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain, inflammation, and fever.[1][2] As a propionic acid derivative, its therapeutic efficacy is intrinsically linked to its physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is paramount for formulation design, ensuring bioavailability, and maintaining quality control. This guide provides an in-depth analysis of two critical physical properties of Ibuprofen: its melting point and solubility. It also details the experimental protocols for their determination and contextualizes these properties within the drug's primary mechanism of action.

Melting Point

The melting point of an active pharmaceutical ingredient (API) is a critical indicator of its purity and polymorphic form. For Ibuprofen, a crystalline solid, the melting point is a sharp, well-defined range that is essential for its identification and quality control during manufacturing.[3]

Data Presentation

The reported melting point for racemic Ibuprofen is presented below. Deviations from this range can indicate the presence of impurities or a different polymorphic state, which could impact the drug's stability and dissolution characteristics.

ParameterValueReference
Melting Point75 - 78 °C[3][4]
Melting Point75 - 77.5 °C[5]

Table 1: Reported Melting Point of Ibuprofen

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of Ibuprofen, a technique widely used for its accuracy and small sample requirement.

Objective: To accurately determine the melting point range of an Ibuprofen sample.

Materials & Equipment:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Ibuprofen API sample (finely powdered)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the Ibuprofen sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Loading: Invert a capillary tube and press the open end into the Ibuprofen powder, forcing a small amount of the sample into the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm of powder is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Set the apparatus to heat at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point of Ibuprofen (~75 °C).

  • Observation: Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Recording the Range:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid sample has completely transformed into a clear liquid (the end of the melting range).

  • Purity Check: A sharp melting range (typically ≤ 2 °C) is indicative of a pure substance. A broad melting range suggests the presence of impurities.

Solubility

The solubility of a drug is a critical determinant of its absorption and bioavailability. Ibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[6] Its poor aqueous solubility presents a significant challenge in formulation development.[6]

Data Presentation

Ibuprofen is a carboxylic acid, and its solubility is highly dependent on the pH of the medium. It is practically insoluble in water but freely soluble in many organic solvents.[7][8]

SolventSolubilityTemperature (°C)Reference
Water21 mg/L25[5]
Ethanol (90%)66.18 g/100 mL40[7]
EthanolSolubleNot Specified[3]
MethanolSolubleNot Specified[7]
AcetoneSolubleNot Specified[7][8]
DichloromethaneSolubleNot Specified[7]
DMSO~45 mg/mLNot Specified[3]
Dimethyl formamide~45 mg/mLNot Specified[3]

Table 2: Solubility of Ibuprofen in Various Solvents

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Objective: To determine the equilibrium solubility of Ibuprofen in a specific solvent (e.g., pH 7.4 phosphate buffer).

Materials & Equipment:

  • Ibuprofen API sample

  • Chosen solvent (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C)

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of Ibuprofen powder to a vial containing a known volume of the solvent.[11] The presence of undissolved solid is necessary to ensure saturation.[10]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker. Agitate the samples at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9][11]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[12] This step must be performed carefully to avoid disturbing the equilibrium.

  • Sample Analysis:

    • Accurately dilute a known volume of the clear, saturated filtrate with the solvent.

    • Prepare a series of standard solutions of Ibuprofen with known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of Ibuprofen.[9]

  • Calculation: Calculate the solubility of Ibuprofen in the solvent based on the concentration determined in the analyzed sample and the dilution factor used. Express the result in units such as mg/mL or µg/mL.

Mandatory Visualizations

Mechanism of Action: COX Inhibition Pathway

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by being a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][13] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][14] By blocking these enzymes, Ibuprofen reduces the production of prostaglandins.[2][14]

G cluster_membrane Cell Membrane cluster_effects Physiological Effects Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX1->Prostaglandins COX2->Prostaglandins Pain Pain & Fever Prostaglandins->Pain Inflammation Inflammation Prostaglandins->Inflammation Platelets Platelet Aggregation (via Thromboxane A2) Prostaglandins->Platelets via other enzymes Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Caption: Ibuprofen's non-selective inhibition of COX-1 and COX-2 enzymes.

Physicochemical Characterization Workflow

The characterization of an API like Ibuprofen is a structured process involving multiple analytical techniques to ensure its identity, purity, and quality. This workflow provides a logical sequence for these essential tests.

G Start API Sample Acquisition Phys_Char Physical Characterization Start->Phys_Char Chem_Char Chemical Characterization Start->Chem_Char MP Melting Point Determination (Purity, Identity) Phys_Char->MP Sol Solubility Profiling (pH-dependence) Phys_Char->Sol PSD Particle Size & Morphology (Microscopy, PSD Analysis) Phys_Char->PSD Spectro Spectroscopic Analysis (FTIR, NMR for Structure) Chem_Char->Spectro Chromo Chromatographic Analysis (HPLC for Purity/Assay) Chem_Char->Chromo Form_Dev Formulation Development MP->Form_Dev Sol->Form_Dev PSD->Form_Dev Spectro->Form_Dev Chromo->Form_Dev End Quality Control Report Form_Dev->End

Caption: A typical workflow for the physicochemical characterization of an API.

References

A Comprehensive Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and significant applications in the development of therapeutic agents.

Core Data Presentation

Chemical Identity and Properties

The compound is systematically named 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole according to IUPAC nomenclature.[1][2][3] It is also commonly referred to as (1-methylpyrazol-4-yl)boronic acid pinacol ester.

PropertyValue
CAS Number 761446-44-0[4]
Molecular Formula C₁₀H₁₇BN₂O₂[1][4]
Molecular Weight 208.07 g/mol [1][4]
Appearance Solid[4]
Melting Point 59-64 °C[4][5]
Solubility Slightly soluble in water[5]
Spectroscopic Data

¹H NMR spectroscopy is a critical tool for the structural elucidation of this compound. The following data has been reported:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.77s1HPyrazole-H[6]
7.65s1HPyrazole-H[6]
3.91s3HN-CH₃[6]
1.31s12HPinacol-CH₃[6]

Experimental Protocols

This section details established methods for the synthesis of this compound, providing researchers with practical guidance for its preparation.

Synthesis from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol involves the N-methylation of the pyrazole ring.

Materials:

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.06 mmol)

  • Sodium hydride (NaH) (4.12 mmol)

  • Methyl iodide (4.12 mmol)

  • Tetrahydrofuran (THF) (10 mL)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in THF at 0°C, add sodium hydride.

  • Add methyl iodide to the mixture.

  • Stir the reaction mixture at ambient temperature for 4 hours.

  • Quench the reaction with a saturated NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Improved Synthesis via a Lithium Hydroxy Ate Complex

An enhanced protocol has been developed to improve yield and operational efficiency, proceeding through a stable lithium hydroxy ate complex.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole

  • n-Butyllithium (BuLi)

  • Triisopropyl borate

  • Pinacol

  • Tetrahydrofuran (THF)

  • Toluene

Procedure:

  • An in situ quench procedure is employed where BuLi is added to a mixture of 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate in a THF/toluene solvent system.

  • The reaction is then quenched with pinacol.

  • To address challenges with isolation due to high aqueous solubility and potential hydrolysis, water is added to the reaction mixture to precipitate a stable lithium hydroxy ate complex.

  • This complex can be isolated by filtration and has demonstrated long-term bench stability.

  • The stable lithium hydroxy ate complex can be used directly in subsequent Suzuki-Miyaura coupling reactions, often without the need for an additional base.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 1-methylpyrazole moiety into target molecules.[5] This is a crucial step in the synthesis of various biologically active compounds.

Role in the Synthesis of Kinase Inhibitors

This boronic acid ester is a key intermediate in the synthesis of potent and selective inhibitors for several protein kinases, which are important targets in cancer therapy and other diseases.

  • JAK2 Inhibitors: It is used in the preparation of amino-pyrido-indol-carboxamides, which are investigated as potential Janus kinase 2 (JAK2) inhibitors for the treatment of myeloproliferative disorders.[5]

  • c-Met Kinase Inhibitors: The compound is a reagent in the synthesis of MK-2461 analogs, which act as inhibitors of the c-Met kinase, a target in cancer therapy.[5]

Other Therapeutic Applications

Beyond kinase inhibitors, this reagent is instrumental in the development of other classes of therapeutic agents:

  • γ-Secretase Modulators: It is used in the synthesis of aminothiazoles that modulate the activity of γ-secretase, a key enzyme in the pathology of Alzheimer's disease.[5]

  • TGF-β1 and Activin A Signaling Inhibitors: The compound is employed in the preparation of pyridine derivatives that inhibit signaling pathways of TGF-β1 and activin A.[5]

Mandatory Visualizations

The following diagrams illustrate the key applications and synthetic workflows involving this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products A 1-Methyl-1H-pyrazole-4- boronic acid pinacol ester E Transmetalation A->E B Aryl/Vinyl Halide (R-X) D Oxidative Addition B->D C Pd(0) Catalyst C->D D->E R-Pd(II)-X F Reductive Elimination E->F R-Pd(II)-R' H Boron Byproduct E->H F->C G Coupled Product F->G

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Drug_Synthesis_Workflow cluster_starting_material Key Reagent cluster_reaction Synthetic Step cluster_intermediates Intermediate Scaffolds cluster_final_products Therapeutic Targets A 1-Methyl-1H-pyrazole-4- boronic acid pinacol ester B Suzuki-Miyaura Coupling with a suitable partner A->B C Aminothiazoles B->C D Amino-pyrido-indol-carboxamides B->D E Pyridine Derivatives B->E F γ-Secretase Modulators C->F G JAK2 Inhibitors D->G H c-Met Kinase Inhibitors E->H

Caption: Role in the synthesis of various therapeutic agents.

References

A Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry

Introduction

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its utility primarily lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules with a wide range of biological activities. The pyrazole motif is a common feature in many approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and other molecular interactions, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, commercial availability, and key applications in drug discovery, with a focus on its role in the development of kinase and enzyme inhibitors.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This data has been compiled from various commercial suppliers and chemical databases.

PropertyValue
CAS Number 761446-44-0
Molecular Formula C₁₀H₁₇BN₂O₂
Molecular Weight 208.07 g/mol
Appearance White to off-white solid
Purity Typically ≥95% (HPLC)
Melting Point 59-64 °C
Solubility Soluble in organic solvents such as DMF, THF, and Dioxane. Slightly soluble in water.
Storage Store in a cool, dry place. Incompatible with oxidizing agents.

Commercial Suppliers

This compound is readily available from a variety of commercial chemical suppliers. The table below lists some of the major suppliers and their typical product offerings. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and other quality control parameters.

SupplierPurityAvailable Quantities
Sigma-Aldrich 95%1 g, 5 g, 25 g
Thermo Scientific (Alfa Aesar) 97%1 g, 5 g
Boron Molecular 97%1g, 5g, 10g, 25g, 100g
Combi-Blocks >97%1 g, 5 g, 10 g, 25 g
Aikon Biopharmaceutical InquireBulk quantities
Accela ChemBio Co.,Ltd. InquireInquire

Experimental Protocols

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. Below is a general, representative experimental protocol for the coupling of this reagent with an aryl halide. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • The vessel is then evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Add the palladium catalyst (0.01-0.05 equiv) and the solvent.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Applications in Drug Discovery: Targeting Key Signaling Pathways

This compound is a crucial building block for the synthesis of inhibitors targeting various signaling pathways implicated in cancer and other diseases. Below are diagrams of some of these key pathways, illustrating the points of intervention for inhibitors derived from this reagent.

JAK2 Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, including JAK2, are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative disorders and inflammatory diseases.[1]

JAK2_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) Inhibitor JAK2 Inhibitor (derived from 1-Methyl-1H-pyrazole- 4-boronic acid pinacol ester) Inhibitor->JAK2

JAK2 Signaling Pathway and Point of Inhibition.
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a hallmark of many cancers, making it an attractive therapeutic target.[2][3]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation PI3K PI3K/AKT Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS Cell_Response Cell Proliferation, Survival, Motility PI3K->Cell_Response RAS->Cell_Response Inhibitor c-Met Inhibitor (derived from 1-Methyl-1H-pyrazole- 4-boronic acid pinacol ester) Inhibitor->cMet

c-Met Signaling Pathway and Point of Inhibition.
TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[4][5] Its dysregulation is associated with cancer and fibrosis.

TGFb_Signaling_Pathway cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation SMAD_Complex SMAD Complex SMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocation Gene_Transcription Gene Transcription Inhibitor TGF-βRI Inhibitor (derived from 1-Methyl-1H-pyrazole- 4-boronic acid pinacol ester) Inhibitor->TGFbRI

TGF-β Signaling Pathway and Point of Inhibition.
γ-Secretase and Notch Signaling

γ-Secretase is an intramembrane protease complex that cleaves multiple substrates, including the Notch receptor. The Notch signaling pathway is crucial for cell-cell communication and is implicated in various cancers. Inhibitors of γ-secretase, often synthesized using pyrazole-containing building blocks, can modulate this pathway.

Gamma_Secretase_Notch_Pathway cluster_nucleus Nucleus Ligand Delta/Jagged Ligand (on adjacent cell) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (by ADAM metalloprotease) Notch_Receptor->S2_Cleavage Gamma_Secretase γ-Secretase S2_Cleavage->Gamma_Secretase S3 Cleavage NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Release Nucleus Nucleus NICD->Nucleus Translocation Target_Gene_Expression Target Gene Expression Inhibitor γ-Secretase Modulator (derived from 1-Methyl-1H-pyrazole- 4-boronic acid pinacol ester) Inhibitor->Gamma_Secretase

γ-Secretase and Notch Signaling Pathway.

Conclusion

This compound is a valuable and versatile reagent for medicinal chemists and drug development professionals. Its stability, reactivity in Suzuki-Miyaura cross-coupling, and the prevalence of the 1-methylpyrazole moiety in bioactive molecules make it a key building block in the synthesis of novel therapeutics. The ability to readily access this compound from multiple commercial suppliers facilitates its use in a wide range of research and development activities. As the demand for targeted therapies continues to grow, the importance of such well-characterized and accessible building blocks will undoubtedly increase.

References

Methodological & Application

Application Notes and Protocols for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a versatile and increasingly important building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its stable nature and high reactivity make it an excellent coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and various aryl or heteroaryl moieties, providing a powerful tool for the synthesis of complex molecules with potential biological activity.[1][2] The pyrazole core is a prevalent motif in many therapeutic agents, and this reagent offers a streamlined method for its incorporation into drug candidates.[1]

These application notes provide detailed protocols and a summary of reaction conditions for the successful use of this compound in Suzuki-Miyaura cross-coupling reactions.

Key Advantages of this compound

  • Stability: As a boronic ester, it exhibits greater stability and is easier to handle compared to the corresponding boronic acid, which can be prone to decomposition.[1]

  • Reactivity: It demonstrates excellent reactivity in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides.

  • Versatility: The resulting 4-aryl-1-methyl-1H-pyrazole products are valuable intermediates in the synthesis of a wide range of functional molecules.

Data Presentation: Suzuki-Miyaura Cross-Coupling Reaction Scope

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

EntryAryl/Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-ChloronitrobenzenePd(PtBu₃)₂ (5)-KF (2.2)DMF100285
23-Chloropyridine derivativePd(PtBu₃)₂ (5)-KF (2.2)DMF1002475
34-Iodo-1-methyl-1H-pyrazolePd(PPh₃)₄ (2)-Cs₂CO₃ (2.5)DME/H₂O90 (MW)0.0895
43-BromoquinolinePd₂(dba)₃ (1.5) / P(tBu)₃ (3)P(tBu)₃K₃PO₄ (2)Dioxane1001688
52-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O801292
64-BromotoluenePdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O90894

Note: Entries 3-6 are representative examples for similar pyrazole or heteroaryl Suzuki-Miyaura couplings and provide guidance on effective reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with Aryl Chlorides

This protocol is adapted from a general procedure for the coupling of this compound with aryl chlorides.

Materials:

  • This compound

  • Aryl chloride

  • Palladium catalyst (e.g., Pd(PtBu₃)₂)

  • Base (e.g., Potassium Fluoride - KF)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl tert-butyl ether (MTBE)

  • 2 M Hydrochloric acid (HCl)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a reaction vessel, add the aryl chloride (1.0 equiv), this compound (2.0 equiv), palladium catalyst (e.g., Pd(PtBu₃)₂, 0.05 equiv), and potassium fluoride (2.2 equiv).

  • Seal the vessel and purge with nitrogen or argon gas.

  • Add anhydrous DMF via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with nitrogen/argon.

  • Heat the mixture to 100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with MTBE and wash with 2 M HCl.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a microwave-assisted procedure and can be modified for the coupling of this compound with aryl/heteroaryl halides.

Materials:

  • This compound

  • Aryl/heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cesium Carbonate - Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water

  • Microwave reactor

  • Nitrogen or Argon gas supply

Procedure:

  • In a microwave vial, combine the aryl/heteroaryl halide (1.0 equiv), this compound (1.0-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv), and cesium carbonate (2.5 equiv).

  • Add DME and water (typically in a 4:1 to 10:1 ratio).

  • Seal the vial and purge with nitrogen or argon.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 90 °C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronate Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Product R¹-R² (4-Aryl-1-methyl-1H-pyrazole) RedElim->Product BoronicEster R²-B(pin) (1-Methyl-1H-pyrazole-4- boronic acid pinacol ester) ActivatedBoronate [R²-B(pin)(Base)]⁻ BoronicEster->ActivatedBoronate Base Base (e.g., OH⁻, F⁻) Base->ActivatedBoronate ActivatedBoronate->Transmetalation ArylHalide R¹-X (Aryl/Heteroaryl Halide) ArylHalide->OxAdd

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Base start->reagents solvent Add Solvent (e.g., DMF, Dioxane/H₂O) reagents->solvent degas Degas Mixture (N₂ or Ar purge) solvent->degas reaction Heat and Stir (Conventional or Microwave) degas->reaction workup Reaction Workup: - Cool to RT - Dilute and Wash reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product: 4-Aryl-1-methyl-1H-pyrazole purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents can be highly substrate-dependent. Increasing the reaction temperature or time may also improve yields, but be mindful of potential catalyst decomposition or side reactions.

  • Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. Ensure that all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.

  • Protodeborylation: The cleavage of the C-B bond of the boronic ester by a proton source can be a competing side reaction. Using anhydrous solvents and appropriate bases can help to minimize this issue.

By following these protocols and considering the factors outlined, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable compounds.

References

Application Notes & Protocols: Suzuki Coupling with 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. This versatile reagent is instrumental in the synthesis of various heterocyclic compounds, which are significant building blocks in the development of novel therapeutics.[1][2][3] Pyrazole derivatives synthesized through this method have shown potential as inhibitors for enzymes like γ-secretase, JAK2, and c-Met kinase, highlighting their importance in drug discovery programs.[2][3]

The following sections detail a general experimental procedure, a summary of common reaction parameters, and a visual representation of the workflow.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the 1-methyl-1H-pyrazole moiety and an aryl or heteroaryl halide (or triflate). The reaction is catalyzed by a palladium complex in the presence of a base.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Reactants: Aryl Halide, Boronic Ester, Catalyst, and Base inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor monitor->heat Continue if incomplete cool Cool to Room Temperature monitor->cool Upon completion extract Dilute with Water & Extract with Organic Solvent cool->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify final_product Characterize Pure Product purify->final_product

References

Application Notes and Protocols: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester as a Reagent for the Synthesis of JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors. Dysregulation of the JAK/STAT signaling pathway is implicated in numerous myeloproliferative neoplasms and inflammatory diseases. Consequently, the development of potent and selective JAK2 inhibitors is a significant focus in drug discovery. The pyrazole scaffold is a key pharmacophore in many kinase inhibitors. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a versatile and commercially available reagent that serves as a crucial building block for introducing the 1-methyl-pyrazole moiety into target molecules via Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent JAK2 inhibitors.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is essential for the transduction of extracellular signals into an intracellular response, regulating processes like cell proliferation, differentiation, and immunity.[5][6][7] The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize and translocate to the nucleus to regulate gene expression.[5][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylation P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Regulation Experimental_Workflow Start Halogenated Amino-pyrido-indol-carboxamide Precursor Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagent 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Reagent->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Product Final JAK2 Inhibitor Purification->Product

References

Synthesis of aminothiazoles using 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its versatility and amenability to substitution make it a valuable building block in drug discovery.[1] Similarly, the pyrazole ring is a key pharmacophore found in a wide range of therapeutic agents, recognized for its role in establishing crucial interactions with biological targets.[2][3][4] The combination of these two heterocyclic systems into a single molecule has led to the development of potent and selective therapeutic candidates.

This document details the synthesis of pyrazolyl-aminothiazoles, a class of compounds that has shown significant promise as γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[5][6] The key transformation involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[3][7] Specifically, this protocol utilizes 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester to introduce the pyrazole moiety onto a pre-functionalized aminothiazole core.[6]

Application: Modulation of γ-Secretase for Alzheimer's Disease Therapy

γ-Secretase is a multi-subunit protease complex that performs the final cleavage of the Amyloid Precursor Protein (APP), generating Amyloid-β (Aβ) peptides of various lengths.[8] The overproduction of the longer, aggregation-prone Aβ42 peptide is a central event in the pathogenesis of Alzheimer's disease.[8] Pyrazolyl-aminothiazoles act as γ-secretase modulators, which do not inhibit the enzyme outright but rather shift its cleavage preference. This results in the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ37, Aβ38) at the expense of Aβ42.[2][8] This modulation of Aβ production represents a promising therapeutic strategy to halt or slow the progression of neurodegeneration.

The workflow for synthesizing these target molecules typically involves two key stages: the initial formation of a halogenated 2-aminothiazole core, followed by the crucial Suzuki-Miyaura cross-coupling to introduce the pyrazole fragment.

G cluster_0 Stage 1: Aminothiazole Core Synthesis cluster_1 Stage 2: Pyrazole Installation start α-Haloketone + Substituted Thiourea hantzsch Hantzsch Thiazole Synthesis start->hantzsch Cyclocondensation product1 Halogenated 2-Aminothiazole Intermediate hantzsch->product1 suzuki Suzuki-Miyaura Cross-Coupling product1->suzuki Pd Catalyst, Base reagent 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester reagent->suzuki product2 Final Product: Pyrazolyl-Aminothiazole suzuki->product2

Fig. 1: General two-stage synthetic workflow for pyrazolyl-aminothiazoles.

The following diagram illustrates the mechanism of action for these compounds on the APP processing pathway.

G cluster_pathway γ-Secretase Cleavage APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 β-secretase sAPPb sAPPβ A49 Aβ49 C99->A49 γ-secretase (initial cut) A48 Aβ48 C99->A48 γ-secretase (initial cut) A46 Aβ46 A49->A46 A43 Aβ43 A46->A43 A40 Aβ40 (Less Toxic) A43->A40 A45 Aβ45 A48->A45 A42 Aβ42 (Highly Toxic, Aggregation-prone) A45->A42 A38 Aβ38 (Less Toxic) A42->A38 Modulator Pyrazolyl-Aminothiazole (γ-Secretase Modulator) Modulator->A42 Shifts cleavage away from Aβ42 Modulator->A38 Promotes formation

Fig. 2: Effect of GSMs on the APP proteolytic pathway.

Experimental Protocols

The synthesis is typically a two-step process. First, a halogenated 2-aminothiazole intermediate is prepared via the Hantzsch thiazole synthesis. Second, this intermediate is coupled with this compound.

Protocol 1: Synthesis of 2-Amino-5-bromothiazole (Intermediate)

This protocol is a representative Hantzsch thiazole synthesis.

Materials:

  • 1,2-Dibromoacetyl

  • Thiourea

  • Ethanol (EtOH)

Procedure:

  • Dissolve thiourea (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add 1,2-dibromoacetyl (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 2-amino-5-bromothiazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the aminothiazole intermediate with the pyrazole boronic acid ester.[9][10]

Materials & Reagents:

ReagentCAS NumberMolecular WeightRole
2-Amino-5-bromothiazole3034-23-7179.03Electrophile
This compound761446-44-0208.07Nucleophile
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56Catalyst
Sodium Carbonate (Na₂CO₃)497-19-8105.99Base
1,4-Dioxane123-91-188.11Solvent
Water (H₂O)7732-18-518.02Solvent

Procedure:

  • To a Schlenk tube, add 2-amino-5-bromothiazole (1.0 equivalent), this compound (1.1-1.2 equivalents), and sodium carbonate (2.5 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents, 5 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 2-amino-5-(1-methyl-1H-pyrazol-4-yl)thiazole.

Data Presentation

The following table summarizes typical results for the Suzuki-Miyaura cross-coupling step based on literature for analogous reactions. Actual yields may vary depending on the precise reaction conditions and scale.

Table 2: Representative Reaction Data

EntryElectrophileNucleophileCatalyst (mol%)BaseSolventTime (h)Yield (%)
12-Amino-5-bromothiazoleThis compoundPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O675-90
2Other Halo-AminothiazolesOther Aryl/Heteroaryl Boronic EstersVarious Pd Cat.K₂CO₃, Cs₂CO₃Toluene, DMF4-2460-95

Characterization Data for a Representative Product: 2-amino-5-(1-methyl-1H-pyrazol-4-yl)thiazole

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR: Spectra should confirm the presence of protons on both the thiazole and pyrazole rings, as well as the N-methyl group.

  • Mass Spectrometry (MS): The calculated m/z for the molecular ion [M+H]⁺ should be observed.

  • Purity (HPLC): Typically >95% after purification.

References

Application Notes and Protocols for the Preparation and Evaluation of c-Met Kinase Inhibitors in Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are crucial players in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is strongly implicated in the progression and metastasis of numerous human cancers.[1][2] This makes c-Met a prime therapeutic target for cancer treatment. These application notes provide a comprehensive overview of the methodologies involved in the preparation and evaluation of small molecule c-Met kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity of c-Met Kinase Inhibitors

The following tables summarize the biochemical and cellular activities of several known c-Met inhibitors. This data, compiled from various sources, is intended for comparative purposes. Direct comparisons should be made with caution as experimental conditions may vary between studies.

Table 1: Biochemical Potency and Kinase Selectivity Profile

Compoundc-Met IC50 (nM)Key Off-Target Kinases and IC50 (nM)Source(s)
Cabozantinib 1.3VEGFR2 (0.035), RET (5.2), AXL (7), KIT (4.6), FLT3 (11.3), TIE2 (14.3)[3]
Crizotinib 11ALK (24), ROS1 (Not specified)[3]
Foretinib Not SpecifiedMET, ROS, RON, AXL, TIE2, VEGFR2[4]
Capmatinib Not SpecifiedMET[4]
Tepotinib Not SpecifiedMET[4]
Tivantinib Not SpecifiedNon-ATP competitive inhibitor of c-Met autophosphorylation[5]
c-Met-IN-13 2.43VEGFR-2 (295), c-Kit (4.42), Flt-3 (6.15), Ron (18.64), EGFR (>10,000)

Table 2: Cellular Activity of c-Met Inhibitors

CompoundCell LineAssay TypeIC50 (nM)Source(s)
OSI-296 MKN45 (c-Met amplified)c-Met Autophosphorylation~10-100[3]
Crizotinib VariousGrowth InhibitionVaries by cell line[5]
Cabozantinib VariousGrowth InhibitionVaries by cell line
Compound 12e A549, MCF-7, HeLaCytotoxicity (MTT)Varies by cell line[6]

Signaling Pathway

The c-Met signaling cascade is a complex network that, upon activation by HGF, triggers several downstream pathways critical for cell function and survival. Understanding this pathway is essential for the rational design and evaluation of c-Met inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation GAB1 GAB1 p_cMet->GAB1 Recruits GRB2 GRB2 p_cMet->GRB2 Recruits STAT3 STAT3 p_cMet->STAT3 Direct Phosphorylation PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Proliferation, Survival, Invasion Nucleus->Proliferation Inhibitor c-Met Inhibitor Inhibitor->p_cMet

Caption: Simplified c-Met signaling pathway and point of inhibitor action.

Experimental Protocols

Synthesis of a Triazolopyridazine-based c-Met Inhibitor

This protocol outlines a general method for the synthesis of a triazolopyridazine core, a common scaffold in potent c-Met inhibitors.[6][7][8][9]

Step 1: Synthesis of 6-methyl-8-chloro-[10][11][12]triazolo[4,3-b]pyridazine

  • A mixture of 4-amino-1,2,4-triazole and ethyl acetoacetate is heated to 110°C for 1 hour.

  • The reaction mixture is cooled, and the resulting solid is filtered and dried to yield 6-methyl-[10][11][12]triazolo[4,3-b]pyridazin-8(5H)-one.

  • The product from the previous step is dissolved in phosphorus oxychloride (POCl₃) with a few drops of DMF.

  • The mixture is heated to 100°C for 6 hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated to yield 6-methyl-8-chloro-[10][11][12]triazolo[4,3-b]pyridazine.

Step 2: Coupling with a Phenol Derivative

  • To a solution of 4-aminophenol in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Add the 6-methyl-8-chloro-[10][11][12]triazolo[4,3-b]pyridazine from Step 1.

  • The reaction mixture is heated to an appropriate temperature (e.g., 80-120°C) and monitored by TLC.

  • Upon completion, the reaction is cooled, and the product is precipitated by adding water.

  • The solid is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the final triazolopyridazine c-Met inhibitor.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Coupling A 4-amino-1,2,4-triazole + Ethyl Acetoacetate B Cyclization A->B C 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one B->C D Chlorination (POCl3) C->D E 6-methyl-8-chloro-[1,2,4]triazolo[4,3-b]pyridazine D->E G Nucleophilic Substitution E->G F Phenol Derivative F->G H Final c-Met Inhibitor G->H HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (Biochemical HTS Assay, e.g., ADP-Glo) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., FRET-based assay) Dose_Response->Orthogonal_Assay Cellular_Assay Cellular Assay (p-c-Met Inhibition) Orthogonal_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate

References

Application Notes and Protocols for Transesterification Reactions Involving 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for transesterification reactions involving 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. This versatile reagent is a key building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Transesterification of its pinacol ester allows for the formation of the free boronic acid or other boronic esters, which can be crucial for subsequent synthetic steps, purification, or for modulating reactivity.

Introduction to Transesterification of Boronic Esters

Transesterification is a fundamental process in boron chemistry, enabling the interchange of the diol protecting group of a boronic ester. For this compound, this reaction can be broadly categorized into two main applications:

  • Deprotection (Conversion to Boronic Acid): This involves the removal of the pinacol group to generate the corresponding 1-methyl-1H-pyrazole-4-boronic acid. This is often necessary as the free boronic acid can exhibit different reactivity or solubility profiles compared to its pinacol ester. Common methods include hydrolysis or transesterification with a sacrificial boronic acid or a diol that forms a more stable or easily removable ester.

  • Ester Exchange (Formation of New Boronic Esters): This process involves reacting the pinacol ester with a different diol to form a new boronic ester. This can be advantageous for introducing specific properties to the molecule, such as chirality for asymmetric synthesis, or for modifying its stability and reactivity for a particular application.

I. Deprotection via Transesterification to Form 1-Methyl-1H-pyrazole-4-boronic acid

This section details common protocols for the removal of the pinacol group from this compound to yield the free boronic acid.

A. Transesterification with Diethanolamine Followed by Acidic Hydrolysis

This two-step method is advantageous due to the formation of a stable intermediate boronate complex that often precipitates from the reaction mixture, allowing for easy isolation. Subsequent hydrolysis yields the desired boronic acid.

Experimental Protocol:

  • Formation of the Diethanolamine Boronate:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

    • Add diethanolamine (1.1 eq) to the solution at room temperature.

    • Stir the mixture. A white precipitate of the diethanolamine boronate should form within 30 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Isolate the precipitate by filtration, wash with the solvent, and dry under vacuum.

  • Hydrolysis to the Boronic Acid:

    • Suspend the isolated diethanolamine boronate (1.0 eq) in a biphasic system of diethyl ether and 0.1 M aqueous HCl.

    • Stir the mixture vigorously for approximately 20-30 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer with additional portions of diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the 1-Methyl-1H-pyrazole-4-boronic acid.

Quantitative Data Summary:

MethodReagentsSolventTimeYieldRef.
Diethanolamine Transesterification/Hydrolysis1. Diethanolamine 2. 0.1 M HClDiethyl Ether< 1 hourModerate to Excellent[1]

Logical Workflow for Diethanolamine-Mediated Deprotection:

workflow start This compound hydrolysis Hydrolysis start->hydrolysis Step 1: Transesterification dea Diethanolamine dea->hydrolysis solvent1 Diethyl Ether / THF solvent1->hydrolysis intermediate Precipitated Diethanolamine Boronate filtration Filtration intermediate->filtration workup Aqueous Workup & Extraction filtration->workup Step 2: Hydrolysis hcl 0.1 M HCl hcl->workup solvent2 Diethyl Ether solvent2->workup hydrolysis->intermediate product 1-Methyl-1H-pyrazole-4-boronic acid workup->product

Caption: Workflow for the two-step deprotection of the pinacol ester.

B. Transesterification with a Volatile Boronic Acid

This method utilizes a volatile boronic acid, such as methylboronic acid, to drive the equilibrium towards the formation of the desired boronic acid and a volatile boronic ester byproduct that can be easily removed.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and methylboronic acid (10.0 eq) in a suitable solvent mixture (e.g., acetone/water).

  • For acid-sensitive substrates, the reaction can be run as is. For less reactive substrates, a catalytic amount of an acid like trifluoroacetic acid (TFA) can be added.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, remove the solvent and volatile byproducts (methylboronic acid and its pinacol ester) under reduced pressure.

  • The resulting crude 1-Methyl-1H-pyrazole-4-boronic acid can often be used without further purification.

Quantitative Data Summary:

MethodReagentsSolventConditionsYieldRef.
Volatile Boronic Acid TransesterificationMethylboronic acid, (cat. TFA)Acetone/WaterRoom TemperatureHigh[2][3]

Reaction Scheme for Volatile Boronic Acid Transesterification:

reaction_scheme sub This compound equilibrium sub->equilibrium reagent + Methylboronic acid (excess) reagent->equilibrium prod1 1-Methyl-1H-pyrazole-4-boronic acid equilibrium->prod1 prod2 + Methylboronic acid pinacol ester (volatile) equilibrium->prod2

Caption: Equilibrium of the transesterification with a volatile boronic acid.

II. Boronic Ester Exchange Reactions

While specific examples of transesterification of this compound to other esters are not extensively documented in the reviewed literature, the following protocols are based on general methodologies for boronic ester exchange and can be adapted for this substrate. The key to a successful ester exchange is to shift the reaction equilibrium to the product side, often by removing one of the products (e.g., pinacol) or by using a large excess of the new diol.

A. Acid-Catalyzed Transesterification with a New Diol

This is a common method for exchanging the diol on a boronic ester. The choice of solvent is crucial to facilitate the removal of pinacol, often by azeotropic distillation.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or benzene), add the desired diol (1.1 - 2.0 eq).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Fit the reaction flask with a Dean-Stark apparatus to collect the pinacol that is removed azeotropically.

  • Heat the mixture to reflux and monitor the reaction by observing the collection of pinacol in the Dean-Stark trap and by TLC/LC-MS analysis of the reaction mixture.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

General Signaling Pathway for Acid-Catalyzed Transesterification:

signaling_pathway start This compound intermediate Protonated Boronic Ester Intermediate start->intermediate diol New Diol (e.g., Ethylene Glycol) diol->intermediate catalyst Acid Catalyst (e.g., p-TsOH) catalyst->intermediate Protonation equilibrium Equilibrium Shift (Removal of Pinacol) intermediate->equilibrium Nucleophilic Attack product New 1-Methyl-1H-pyrazole-4-boronic ester equilibrium->product pinacol Pinacol (removed) equilibrium->pinacol

Caption: Mechanism of acid-catalyzed boronic ester exchange.

Quantitative Data Summary (General):

MethodCatalystSolventConditionsYield
Acid-Catalyzed Exchangep-Toluenesulfonic acidTolueneReflux with Dean-StarkGenerally Good to High

Conclusion

The transesterification of this compound is a valuable transformation for chemists in drug discovery and materials science. The protocols provided herein for both deprotection and ester exchange offer a toolkit for manipulating this important building block. While deprotection methods are well-established, the ester exchange to form new boronic esters of this specific pyrazole is less documented. The general protocols provided should serve as a strong starting point for developing specific applications. Researchers should optimize reaction conditions based on the specific diol and the desired product characteristics.

References

Application Notes and Protocols: Palladium-Catalyzed Homocoupling of Pyrazole Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed homocoupling of pyrazole boronic esters, a significant reaction for the synthesis of symmetric bipyrazoles. Bipyrazoles are of great interest in the pharmaceutical and agricultural industries due to their unique pharmacological effects.[1] They also serve as versatile multitopic ligands in the formation of metal-organic frameworks (MOFs) with applications in gas storage and separations.[1][2]

The traditional synthesis of bipyrazoles often involves multi-step sequences or the use of hazardous reagents.[1] The palladium-catalyzed homocoupling of pyrazole boronic esters offers a more direct, efficient, and scalable alternative.[1] This method is analogous to the oxidative homocoupling of aryl boronic acids, which can sometimes be an undesired side reaction in Suzuki-Miyaura cross-couplings conducted in the presence of oxygen.[3][4] However, when optimized, this reactivity can be harnessed for the specific synthesis of symmetric biaryls and biheteroaryls.

Application Notes

The palladium-catalyzed homocoupling of pyrazole boronic esters is a facile and efficient method for synthesizing 4,4'-bipyrazoles.[1][5] This reaction typically proceeds in the presence of a palladium catalyst, a base, and an oxidant, often atmospheric oxygen.[1][2] The choice of catalyst, base, solvent, and other reaction parameters significantly influences the reaction's yield and selectivity.

Key Advantages:

  • Efficiency: Provides a more direct and scalable route to symmetric bipyrazoles compared to traditional multi-step methods.[1]

  • Versatility: The resulting bipyrazole scaffolds are valuable building blocks in drug discovery and for the development of advanced materials like MOFs.[1][6][7]

  • Operational Simplicity: The reaction can often be performed under relatively mild conditions, sometimes even at room temperature and open to the atmosphere.[8]

Reaction Mechanism:

The proposed mechanism for the oxidative homocoupling of pyrazole boronic esters is analogous to that of arylboronic acids.[2] The catalytic cycle is believed to involve the following key steps:

  • Oxidative Addition: A Pd(0) species is oxidized by atmospheric oxygen to form a palladium peroxo complex.[3][4][9]

  • Transmetalation: The pyrazole boronic ester coordinates to the palladium complex, followed by the transfer of the pyrazole moiety from boron to palladium. This step may occur twice to form a di-pyrazolyl-palladium(II) intermediate.

  • Reductive Elimination: The two pyrazole groups on the palladium center couple, forming the bipyrazole product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][4]

Factors Influencing the Reaction:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been shown to be an effective catalyst for this transformation.[1]

  • Base: A base is crucial for the transmetalation step. Cesium carbonate (Cs₂CO₃) has been used successfully.[1]

  • Solvent: The choice of solvent can impact the solubility of the reagents and the reaction rate.

  • Oxidant: Air (oxygen) and water are often sufficient for the oxidative homocoupling to proceed.[1][2]

  • Protecting Groups: For pyrazole boronic esters with an unprotected N-H, a protecting group like a methyl or Boc group can prevent coordination to the palladium catalyst and improve solubility.[1]

Experimental Protocols

The following protocol is based on the successful synthesis of 1,1'-dimethyl-4,4'-bipyrazole from 1-methyl-4-pyrazoleboronic acid pinacol ester.[1]

General Procedure for the Homocoupling of 1-Methyl-4-pyrazoleboronic Acid Pinacol Ester:

Materials:

  • 1-methyl-4-pyrazoleboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium Carbonate (Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • To a reaction vessel, add 1-methyl-4-pyrazoleboronic acid pinacol ester (1.0 equiv).

  • Add cesium carbonate (1.0 equiv).

  • Add the solvent system.

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for approximately 10-15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the mixture.

  • Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100 °C) overnight.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bipyrazole.

Data Presentation

The following table summarizes the optimized reaction conditions for the palladium-catalyzed homocoupling of 1-methyl-4-pyrazoleboronic acid pinacol ester.[1]

EntryCatalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)Cs₂CO₃ (1)Toluene/EtOH/H₂O1001270

Note: This data is based on the optimized conditions reported in the literature. Yields are for the isolated product.[1]

Visualizations

Below are diagrams illustrating the key aspects of the palladium-catalyzed homocoupling of pyrazole boronic esters.

Reaction_Mechanism Pd(0) Pd(0) Pd(II)-Peroxo Pd(II)-Peroxo Pd(0)->Pd(II)-Peroxo O₂ Pd(II)-Pyrazole Pd(II)-Pyrazole Pd(II)-Peroxo->Pd(II)-Pyrazole Pyrazole Boronic Ester Pd(II)-Dipyrazole Pd(II)-Dipyrazole Pd(II)-Pyrazole->Pd(II)-Dipyrazole Pyrazole Boronic Ester Pd(II)-Dipyrazole->Pd(0) Bipyrazole Bipyrazole Pd(II)-Dipyrazole->Bipyrazole Reductive Elimination

Caption: Proposed Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Combine Pyrazole Boronic Ester and Base in Solvent B Degas Mixture A->B C Add Pd Catalyst B->C D Heat Reaction Mixture C->D E Aqueous Workup and Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure Bipyrazole G->H

Caption: Experimental Workflow.

Logical_Relationships cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_outcome Outcome PyrazoleBoronicEster Pyrazole Boronic Ester Bipyrazole Bipyrazole Product PyrazoleBoronicEster->Bipyrazole Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Bipyrazole Base Base (e.g., Cs₂CO₃) Base->Bipyrazole Oxidant Oxidant (e.g., Air) Oxidant->Bipyrazole Solvent Solvent Yield Reaction Yield Solvent->Yield Temperature Temperature Temperature->Yield Bipyrazole->Yield

Caption: Key Component Relationships.

References

Use as a building block for novel pyrazole-containing functional materials.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazole-containing compounds as versatile building blocks for the development of novel functional materials. The unique electronic and structural properties of the pyrazole ring system make it a privileged scaffold in materials science, with applications spanning optoelectronics, sensing, catalysis, and drug delivery.[1][2] This document offers detailed experimental protocols, quantitative data summaries, and visual diagrams to guide researchers in this exciting field.

Applications in Optoelectronic Devices

Pyrazole derivatives are increasingly utilized in the fabrication of organic electronic devices due to their tunable photophysical properties, high thermal stability, and excellent charge-transport characteristics.[3][4] Their inherent aromaticity and the presence of nitrogen atoms allow for the fine-tuning of HOMO/LUMO energy levels, leading to applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Field-Effect Transistors (FETs).[1][5]

Organic Light-Emitting Diodes (OLEDs)

Pyrazole-based materials can function as efficient emitters or host materials in OLEDs. Their rigid structure helps to minimize non-radiative decay, leading to high photoluminescence quantum yields.

Table 1: Performance of Pyrazole-Based OLEDs

Pyrazole DerivativeRole in DeviceEmission ColorMaximum Brightness (cd/m²)Current Efficiency (cd/A)External Quantum Efficiency (%)Reference
1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinolineEmitterDeep Bluish-Green1436.01.26Not Reported[5]
Pyrazolyl-substituted diethylene derivativeEmitterBluish-GreenNot ReportedNot ReportedNot Reported[6]
Organic Photovoltaics (OPVs)

In OPVs, pyrazole derivatives can be employed as either donor or acceptor materials in the active layer of bulk heterojunction solar cells. Their broad absorption spectra and suitable energy levels are key to achieving high power conversion efficiencies.

Table 2: Photovoltaic Performance of Pyrazole-Based OPVs

Pyrazole DerivativeDevice ArchitecturePower Conversion Efficiency (PCE) (%)Open–Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (μA/cm²)Fill Factor (FF)Reference
1H-pyrazolo[3,4-b] quinoline derivative (Mol3) + PDTITO/PEDOT:PSS/Active Layer/Al~0.380.7832.81Not Reported[5]
1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol4) + PDTITO/PEDOT:PSS/Active Layer/Al~0.21Not ReportedNot ReportedNot Reported[5]

Applications in Sensing

The nitrogen atoms in the pyrazole ring act as excellent coordination sites for metal ions, making pyrazole derivatives ideal candidates for chemosensors.[7] Upon binding with an analyte, these sensors exhibit a detectable change in their photophysical properties, such as a shift in absorption or fluorescence wavelength, enabling colorimetric or fluorometric detection.[7][8]

Metal Ion Detection

Pyrazole-based sensors have been developed for the selective detection of various metal ions, including heavy metals, which are environmental pollutants.[7]

Table 3: Performance of Pyrazole-Based Metal Ion Sensors

Pyrazole DerivativeTarget IonDetection MethodLimit of Detection (LOD)SolventReference
Coumarin–pyrazole derivativeCr³⁺Colorimetric & FluorometricNot ReportedDMSO[7]
Imine-based pyrazole ligand (HL)Cu²⁺ColorimetricNot ReportedNot Specified[8]
Pyrazoline-hydrazone derivativesZn²⁺, Cd²⁺, Hg²⁺FluorescentNot ReportedAqueous environments[9]

Applications in Catalysis

Pyrazole derivatives serve as versatile ligands in coordination chemistry, forming stable complexes with various transition metals. These metal-pyrazole complexes have shown significant catalytic activity in a range of organic transformations.[1] Furthermore, pyrazole-containing Metal-Organic Frameworks (MOFs) provide a heterogeneous catalytic platform with high surface area and tunable porosity.[10][11]

Building Blocks for Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, present in a number of approved drugs.[4][12][13] Its ability to participate in hydrogen bonding and its metabolic stability make it a valuable building block for the design of new therapeutic agents, particularly in the development of kinase inhibitors for cancer therapy.[4][13]

Experimental Protocols

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a classical and widely used method for synthesizing polysubstituted pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14][15]

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in a minimal amount of ethanol or acetic acid in a round-bottom flask.

  • Add the hydrazine derivative (1.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Characterization:

  • Confirm the structure of the synthesized pyrazole using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Determine the purity using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fabrication of a Pyrazole-Based Thin Film for Optical Studies

This protocol outlines the preparation of a thin film of a pyrazole-containing polymer for the characterization of its optical properties.[3]

Materials:

  • Pyrazole-containing polymer or oligomer

  • Suitable organic solvent (e.g., chloroform, THF)

  • Glass substrate (e.g., microscope slide)

  • Spin coater or solution casting setup

  • Hot plate or vacuum oven

Procedure (Solution Casting):

  • Thoroughly clean the glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Prepare a solution of the pyrazole-containing material in a suitable solvent at a known concentration (e.g., 10 mg/mL).

  • Place the cleaned substrate on a level surface.

  • Carefully cast the solution onto the substrate, ensuring even coverage.

  • Allow the solvent to evaporate slowly in a controlled environment (e.g., under a petri dish) to form a uniform film.

  • Dry the film in a vacuum oven at a moderate temperature to remove any residual solvent.

Characterization:

  • Measure the film thickness using a profilometer.

  • Record the UV-Vis absorption and transmittance spectra to determine the optical band gap.[3]

  • Measure the photoluminescence spectrum to evaluate its emission properties.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication / Film Preparation cluster_testing Performance Testing start Reactants (1,3-Diketone, Hydrazine) reaction Condensation Reaction start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification product Pure Pyrazole Derivative purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis pl Photoluminescence product->pl tga Thermogravimetric Analysis product->tga film Thin Film Deposition (Spin Coating/Casting) product->film sensing Sensing Performance product->sensing device Device Assembly (OLED/OPV) film->device optical Optical Properties film->optical electrical Electrical Characterization device->electrical

Caption: Experimental workflow for pyrazole-based functional materials.

synthesis_pathway diketone 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate diketone->intermediate + Hydrazine hydrazine Hydrazine Derivative hydrazine->intermediate pyrazole Substituted Pyrazole intermediate->pyrazole Cyclization - H₂O sensing_mechanism sensor Pyrazole-based Sensor complex Sensor-Analyte Complex sensor->complex analyte Metal Ion analyte->complex signal Optical Signal Change (Color/Fluorescence) complex->signal Generates

References

Chan-Lam Cross-Coupling Reactions with Pyrazole Boronic Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Chan-Lam cross-coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-N bonds. This copper-catalyzed reaction offers a significant advantage over other cross-coupling methods due to its mild reaction conditions, tolerance to air and moisture, and broad substrate scope. These application notes provide a detailed overview and experimental protocols for the Chan-Lam cross-coupling of pyrazoles with a focus on the use of pyrazole boronic esters, which are valuable intermediates in the synthesis of N-arylpyrazoles. N-arylpyrazoles are a prominent structural motif in a wide range of biologically active compounds and pharmaceuticals.

Reaction Principle

The Chan-Lam reaction facilitates the coupling of an N-H containing heterocycle, such as pyrazole, with a boronic acid or its ester derivative in the presence of a copper catalyst, a base, and an oxidant (typically atmospheric oxygen). The reaction proceeds via a proposed mechanism involving the formation of a copper-heterocycle complex, transmetalation with the boronic ester, and subsequent reductive elimination to yield the N-arylated product.

Chan_Lam_Mechanism Proposed Catalytic Cycle for Chan-Lam N-Arylation of Pyrazole cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products CuII Cu(II) Catalyst CuII_Pyrazole Cu(II)-Pyrazole Complex CuII->CuII_Pyrazole Coordination CuIII_Intermediate Cu(III) Intermediate CuII_Pyrazole->CuIII_Intermediate Transmetalation CuI Cu(I) Species CuIII_Intermediate->CuI Reductive Elimination CuI->CuII Oxidation Product N-Arylpyrazole Pyrazole Pyrazole-H BoronicEster Ar-B(OR)₂ Base - Base-H⁺ Oxidant O₂ (air)

Caption: Proposed catalytic cycle for the Chan-Lam N-arylation of pyrazole.

Substrate Scope and Reaction Conditions

The Chan-Lam coupling of pyrazoles has been shown to be effective with a wide variety of substituted pyrazoles and aryl boronic esters. The electronic properties of the substituents on both coupling partners are generally well-tolerated.

Representative Examples of Chan-Lam Coupling of Pyrazoles with Aryl Boronic Acids/Esters

The following table summarizes the reaction conditions and yields for the N-arylation of various pyrazoles with different aryl boronic acids and esters.

EntryPyrazole SubstrateAryl Boronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PyrazolePhenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT4885[1]
23,5-DimethylpyrazolePhenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT4882[1]
34-NitropyrazolePhenylboronic acidCu(OAc)₂ (10)NaOHMethanolReflux1075[2]
43-Trifluoromethyl-5-methylpyrazolePhenylboronic acidCu(OAc)₂ (stoich.)PyridineCH₂Cl₂RT7280 (N1)[3]
5Pyrazole4-Methoxyphenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT4890[1]
6Pyrazole4-Chlorophenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT4888[1]
73-Isopropyl-1H-pyrazoleAryl boronic esterCu(OAc)₂ (100)B(OH)₃Acetonitrile7018Not specified[3]
8N-acetylpyrazolePhenylboronic acidCu catalystNoneNot specifiedNot specifiedNot specifiedModerate[4][5]

Note: "RT" denotes room temperature. Yields are for the isolated N-arylated pyrazole product. The regioselectivity of the reaction on unsymmetrically substituted pyrazoles can be influenced by steric and electronic factors of the substituents.[3]

Experimental Protocols

The following protocols provide a general framework for performing Chan-Lam cross-coupling reactions with pyrazole boronic esters. Optimization of the reaction conditions (catalyst, base, solvent, and temperature) may be necessary for specific substrates.

General Protocol for Copper-Catalyzed N-Arylation of Pyrazoles

Experimental_Workflow General Experimental Workflow Start Start Setup Combine pyrazole, boronic ester, Cu catalyst, and base in a reaction vessel. Start->Setup Solvent Add solvent and stir the mixture. Setup->Solvent Reaction Heat the reaction to the desired temperature and monitor progress by TLC or LC-MS. Solvent->Reaction Workup Cool the reaction, dilute with an organic solvent, and wash with aqueous solution. Reaction->Workup Purification Dry the organic layer, concentrate, and purify the crude product by chromatography. Workup->Purification End Obtain pure N-arylpyrazole Purification->End

Caption: A typical experimental workflow for the Chan-Lam coupling reaction.

Materials:

  • Pyrazole derivative

  • Aryl boronic ester (e.g., pinacol ester)

  • Copper(II) acetate (Cu(OAc)₂) or other copper catalyst

  • Base (e.g., pyridine, triethylamine, or an inorganic base like K₂CO₃)

  • Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), acetonitrile, or methanol)

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Stirring apparatus

  • Heating apparatus (if required)

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel, add the pyrazole (1.0 equiv.), aryl boronic ester (1.2-1.5 equiv.), copper(II) acetate (0.1-1.0 equiv.), and base (1.0-2.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel under a nitrogen or argon atmosphere if sensitive substrates are used, although the reaction is often tolerant to air.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-arylpyrazole.

Specific Protocol for the N-Arylation of 3-Isopropyl-1H-pyrazole[3]

Materials:

  • 3-Isopropyl-1H-pyrazole

  • Aryl boronic ester

  • Copper(II) acetate (Cu(OAc)₂)

  • Boric acid (B(OH)₃)

  • 3 Å molecular sieves

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Celite

Procedure:

  • A mixture of the aryl boronic ester (0.955 mmol, 1.0 equiv), 3-isopropyl-1H-pyrazole (2.5 equiv), B(OH)₃ (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and 3 Å molecular sieves (300 mg) in acetonitrile (3 mL) was stirred at 70 °C for 18 hours.[3]

  • The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through Celite.[3]

  • The filtrate was washed with saturated aqueous NaHCO₃.[3]

  • The layers were separated, and the aqueous phase was extracted with ethyl acetate.[3]

  • The combined organic layers were washed with saturated aqueous NaHCO₃, water, and brine.[3]

  • The organic layer was then dried, filtered, and concentrated to provide the crude product, which can be further purified by chromatography.

Regioselectivity in Unsymmetrical Pyrazoles

The N-arylation of unsymmetrically substituted pyrazoles can lead to the formation of two regioisomers. The regioselectivity is influenced by both steric and electronic factors of the substituents on the pyrazole ring.

  • Steric Hindrance: In many cases, the arylation occurs at the less sterically hindered nitrogen atom.[3] For example, in 3-substituted pyrazoles, the N1-arylated product is often favored.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atom, thereby directing the arylation.

  • Directing Groups: Certain functional groups on the pyrazole ring can act as directing groups through chelation with the copper catalyst, leading to high regioselectivity. For instance, a 3-dimethylaminopropyloxy group has been shown to direct arylation exclusively to the N2 position.

Regioselectivity Factors Influencing Regioselectivity Factors Regioselectivity (N1 vs. N2 Arylation) Steric Steric Hindrance Factors->Steric Electronic Electronic Effects Factors->Electronic Directing Directing Groups Factors->Directing

Caption: Key factors that determine the regioselectivity of N-arylation on pyrazoles.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent or base, or using a more active copper catalyst. The stoichiometry of the reactants can also be adjusted.

  • Formation of Byproducts: The formation of homocoupled boronic ester (Ar-Ar) or phenol (Ar-OH) byproducts can sometimes be observed. The use of an inert atmosphere and anhydrous conditions can help minimize these side reactions.

  • Poor Regioselectivity: To improve regioselectivity, consider modifying the substituents on the pyrazole ring or exploring different catalyst/ligand systems.

Conclusion

The Chan-Lam cross-coupling reaction is a highly valuable tool for the synthesis of N-arylpyrazoles from pyrazoles and boronic esters. Its operational simplicity and tolerance for a wide range of functional groups make it particularly attractive for applications in medicinal chemistry and drug development. By understanding the reaction mechanism, substrate scope, and factors influencing regioselectivity, researchers can effectively utilize this reaction to construct diverse libraries of N-arylpyrazole derivatives for biological screening and lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Palladium-catalyzed Miyaura Borylation: This method involves the cross-coupling of a 4-halo-1-methyl-1H-pyrazole (typically bromo or iodo) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2][3]

  • Lithium-Halogen Exchange: This route starts with a 4-halo-1-methyl-1H-pyrazole, which undergoes a lithium-halogen exchange at low temperatures, followed by quenching with a boron electrophile like triisopropyl borate and subsequent esterification with pinacol.[4][5] An improved one-pot protocol that isolates a stable lithium hydroxy ate complex has been shown to significantly increase yields.[4][5]

  • Iridium-catalyzed C-H Borylation: This method offers a more direct approach by activating a C-H bond on the 1-methyl-1H-pyrazole ring. However, regioselectivity can be a challenge.[6][7][8]

  • Grignard Reagent Exchange: This method involves the preparation of a Grignard reagent from 1-alkyl-4-iodopyrazole, which then reacts with a boron reagent to yield the desired product.[9]

Q2: What is a typical yield for the synthesis of this compound?

A2: Reported yields vary significantly depending on the synthetic route and optimization of reaction conditions.

  • The traditional two-step lithium-halogen exchange method has been reported to have a yield of around 30%.[4]

  • An improved one-pot synthesis via a lithium hydroxy ate complex has demonstrated a significantly higher overall yield of 70%.[4]

  • A method involving the methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has shown a yield of 93%.[10]

  • A Grignard reagent exchange method has reported yields of 40-45%.[9]

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no desired product.

Possible Causes & Solutions:

  • Poor Quality Reagents:

    • Solution: Ensure all reagents, especially the palladium catalyst, diboron reagent, and any organometallic reagents, are of high purity and handled under appropriate inert conditions. The quality of bis(pinacolato)diboron can vary between suppliers.[11]

  • Inefficient Catalyst Activity:

    • Solution: For Miyaura borylation, ensure the palladium precatalyst is properly activated to the active Pd(0) species. Consider using a different palladium source or ligand. PdCl₂(dppf) is a commonly used and robust precatalyst.[11][12]

  • Inappropriate Base:

    • Solution: The choice of base is critical in Miyaura borylation. Weak bases like potassium acetate (KOAc) or potassium phosphate are often preferred to prevent side reactions like Suzuki coupling of the product.[2][3]

  • Presence of Oxygen or Moisture:

    • Solution: Both Miyaura borylation and reactions involving organolithium or Grignard reagents are sensitive to oxygen and moisture. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.[11]

  • Low Reaction Temperature (for Lithium-Halogen Exchange):

    • Solution: The lithium-halogen exchange step requires very low temperatures (typically below -70 °C) to prevent side reactions.[4] Ensure the cooling bath maintains the required temperature throughout the addition of the organolithium reagent.

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR). If the reaction has stalled, consider increasing the reaction time or temperature.[13]

Formation of Side Products

Problem: Significant formation of impurities or side products is observed.

Possible Causes & Solutions:

  • Homocoupling of the Starting Material:

    • Solution: This can be an issue in Miyaura borylation. Optimizing the catalyst, ligand, and base can minimize this side reaction.

  • Protodeborylation (Hydrolysis of the Boronic Ester):

    • Solution: Boronic esters can be sensitive to hydrolysis, especially during aqueous workup or purification on silica gel.[13] Minimize contact with water and consider using a less protic workup. For purification, using a shorter silica gel column or alternative methods like crystallization can be beneficial.[12]

  • Formation of Boronic Acid:

    • Solution: If the pinacol ester is hydrolyzed to the corresponding boronic acid, it may be difficult to separate from the starting material.[13] To facilitate separation, the mixture can be treated with diethanolamine to form a crystalline DABO boronate, which can often be filtered off.[13]

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsCatalyst/ConditionsReported YieldReference
Lithium-Halogen Exchange (Two-Step)4-Bromo-1-methyl-1H-pyrazolen-BuLi, Trimethyl borate, PinacolLow Temperature (-78°C)30%[4]
Lithium-Halogen Exchange (One-Pot)4-Bromo-1-methyl-1H-pyrazolet-BuLi, Triisopropyl borate, WaterOne-pot reverse addition70%[4]
N-Methylation4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleNaH, Methyl iodideTHF, 0°C to rt93%[10]
Grignard Reagent Exchange1-Methyl-4-iodo-1H-pyrazoleIsopropyl Grignard reagent, BE001 (boron reagent)-5 to -10°C40%[9]
Miyaura Borylation4-Bromo-1-methylpyrazoleBis(pinacolato)diboron, KOAcPdCl₂(dppf), 1,4-Dioxane~40% (user reported)[12]

Detailed Experimental Protocols

Improved One-Pot Synthesis via Lithium Hydroxy Ate Complex[4]
  • To a solution of 4-bromo-1-methyl-1H-pyrazole in a suitable solvent (e.g., MTBE) at a low temperature (e.g., -55 °C), add tert-butyllithium (t-BuLi) dropwise.

  • After stirring for a period, add triisopropyl borate dropwise while maintaining the low temperature.

  • Allow the mixture to warm to room temperature.

  • Cool the mixture again and add water dropwise to form a white slurry.

  • Isolate the solid lithium hydroxy ate complex by filtration, wash with a suitable solvent (e.g., MTBE), and dry under vacuum.

  • The isolated ate complex can be neutralized (e.g., with an acid) and reacted with pinacol to afford the final product.

Miyaura Borylation[2][12]
  • In a flask purged with an inert gas, combine 4-bromo-1-methyl-1H-pyrazole, bis(pinacolato)diboron, potassium acetate (KOAc), and a palladium catalyst such as PdCl₂(dppf).

  • Add a degassed solvent, for example, 1,4-dioxane.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite.

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product, typically by column chromatography or recrystallization.

Visualizations

Miyaura_Borylation_Pathway A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation C->D E Ar-Pd(II)-Bpin D->E F Reductive Elimination E->F F->A G Ar-Bpin F->G ArX 1-Methyl-4-halo- pyrazole ArX->B B2pin2 B₂(pin)₂ B2pin2->D Base Base (e.g., KOAc) Base->D

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents (Substrate, B₂pin₂, Base, Catalyst) setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) reaction->monitoring incomplete Incomplete Reaction monitoring->incomplete workup Workup (Filtration, Extraction) purification Purification (Column Chromatography or Recrystallization) workup->purification product Isolated Product purification->product incomplete->reaction Increase time/temp incomplete->workup Complete

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree start Low/No Yield check_reagents Check Reagent Quality and Handling start->check_reagents check_conditions Verify Reaction Conditions (Temp, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst/Base System start->check_catalyst side_products Side Products Observed start->side_products solution_reagents Use High Purity Reagents, Handle Under Inert Gas check_reagents->solution_reagents solution_conditions Ensure Anhydrous Conditions, Correct Temperature check_conditions->solution_conditions solution_catalyst Optimize Catalyst/Base, Screen Ligands check_catalyst->solution_catalyst hydrolysis Protodeborylation? side_products->hydrolysis homocoupling Homocoupling? side_products->homocoupling solution_hydrolysis Minimize Water Contact, Modify Purification hydrolysis->solution_hydrolysis solution_homocoupling Optimize Reaction Parameters homocoupling->solution_homocoupling

Caption: Troubleshooting decision tree for low yield.

References

Stability and storage conditions for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability, storage, and handling of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester for researchers, scientists, and professionals in drug development.

Stability and Storage Conditions

Proper storage is crucial to maintain the integrity and reactivity of this compound. The compound is a solid that is generally stable under recommended conditions, but sensitive to moisture.

Summary of Storage and Stability Data:

ParameterRecommended ConditionRationale & Notes
Temperature Store in a cool place. Some suppliers recommend freezer storage (-20°C).Minimizes degradation over long-term storage.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against moisture and air, which can cause hydrolysis.
Container Keep containers tightly closed.Prevents exposure to atmospheric moisture.
Location Store in a dry and well-ventilated area.General good laboratory practice for chemical storage.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[1]The compound can react with these substances, leading to degradation.
Moisture Moisture sensitive.[1]The primary degradation pathway is the hydrolysis of the pinacol ester to the corresponding boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and store it in a freezer at approximately -20°C. This minimizes the risk of hydrolysis and degradation over time.

Q2: I left the container of the boronic ester open on the bench for a short period. Is it still usable?

A2: While short-term exposure to the atmosphere may not lead to complete degradation, there is a risk of partial hydrolysis to the corresponding boronic acid due to atmospheric moisture. The extent of hydrolysis can affect the stoichiometry and outcome of your reaction. It is advisable to use the material promptly and consider that the purity may be reduced. For sensitive reactions, using a fresh, properly stored sample is recommended.

Q3: Can I dissolve the boronic ester in a solvent for storage?

A3: It is generally not recommended to store boronic acid pinacol esters in solution for extended periods, especially in protic solvents, as this can accelerate hydrolysis. If you need to prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous dioxane, THF, or DMF) and store it under an inert atmosphere for a short duration.

Troubleshooting Guide

Issue 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields.

  • Possible Cause 1: Degradation of the boronic ester.

    • Troubleshooting Step: The boronic ester may have hydrolyzed to the boronic acid due to improper storage or handling. This can affect the efficiency of the coupling reaction.

    • Solution: Use a fresh sample of the boronic ester from a properly sealed container stored under inert gas and in a freezer. Ensure all solvents and reagents used in the reaction are anhydrous.

  • Possible Cause 2: Inactive catalyst or incorrect reaction conditions.

    • Troubleshooting Step: The palladium catalyst may be deactivated, or the base, solvent, or temperature may not be optimal for the specific substrates.

    • Solution: Use a fresh, active palladium catalyst. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents. Ensure the reaction temperature is appropriate for the chosen catalytic system.

Issue 2: My characterization data (e.g., NMR, LC-MS) shows an impurity corresponding to the boronic acid.

  • Possible Cause: Hydrolysis during reaction workup or analysis.

    • Troubleshooting Step: Boronic acid pinacol esters can hydrolyze during aqueous workups or on silica gel columns. Some analytical techniques, like reverse-phase HPLC with acidic mobile phases, can also induce on-column hydrolysis.[2]

    • Solution: Minimize contact with water during the workup. If purification by column chromatography is necessary, consider using a less polar solvent system and neutral silica gel, or perform the purification quickly. For HPLC analysis, use a mobile phase without a pH modifier to minimize on-column hydrolysis.[2]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), and the base (2.0 mmol, 2.0 eq).

  • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Add the anhydrous solvent (5-10 mL).

  • Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visual Diagrams

TroubleshootingWorkflow start Low Yield in Suzuki Reaction check_reagent Check Boronic Ester Quality start->check_reagent hydrolysis Potential Hydrolysis? check_reagent->hydrolysis new_reagent Use Fresh, Properly Stored Reagent hydrolysis->new_reagent Yes check_conditions Review Reaction Conditions hydrolysis->check_conditions No new_reagent->check_conditions optimize Optimize Catalyst, Base, Solvent, Temp. check_conditions->optimize success Improved Yield optimize->success fail Yield Still Low optimize->fail

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: On-Column Hydrolysis of Boronic Acid Pinacol Esters in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering on-column hydrolysis of boronic acid pinacol esters during HPLC analysis.

Troubleshooting Guide

This guide addresses specific issues related to the on-column hydrolysis of boronic acid pinacol esters, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Appearance of a new, more polar peak corresponding to the boronic acid. On-column hydrolysis of the pinacol ester.- Optimize Mobile Phase: Avoid acidic mobile phases. The presence of even small amounts of acid, like formic acid, can significantly accelerate hydrolysis. Consider using a mobile phase with no pH modifier or even a basic mobile phase (up to pH 12.4 with an ion-pairing reagent) to stabilize the ester. - Select an Appropriate Column: The stationary phase has a significant impact on hydrolysis. Columns with low residual silanol activity, such as the Waters XTerra MS C18, have been shown to minimize on-column hydrolysis. - Control Column Temperature: While a minor factor, lower column temperatures can decrease the rate of hydrolysis. - Use Aprotic Sample Diluent: Dissolve samples in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) to prevent hydrolysis before injection.
Inconsistent peak areas and poor reproducibility for the boronic acid pinacol ester. Variable rates of on-column hydrolysis between injections.- Ensure System Equilibration: Thoroughly equilibrate the column with the mobile phase before starting the analysis to ensure a stable on-column environment. - Prepare Samples Fresh: Analyze samples immediately after preparation to minimize pre-injection hydrolysis. If necessary, use a cooled autosampler. - Increase Mobile Phase Buffer Strength: A higher buffer concentration can help maintain a more consistent pH on the column, reducing variability in hydrolysis.
"Ghost peaks" appearing in the chromatogram. On-column degradation of the boronic acid pinacol ester, potentially catalyzed by interactions with the stationary phase or residual metals.- Column Selection: As mentioned, use a column with low silanol activity. - Mobile Phase Modification: In some cases, substituting acetonitrile with methanol in the mobile phase has been shown to reduce ghost peaks.
Poor peak shape (tailing) for the boronic acid peak. Secondary interactions between the boronic acid and residual silanol groups on the stationary phase.- Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2-3 with trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, but this may increase ester hydrolysis. A careful balance is needed. - Use of Mobile Phase Additives: Adding a competing base like triethylamine (TEA) can mask silanol groups. - Faster Analysis: Employing a shorter column or a faster gradient can reduce the analyte's residence time on the column, minimizing these interactions.

Frequently Asked Questions (FAQs)

1. What is on-column hydrolysis of boronic acid pinacol esters?

On-column hydrolysis is a chemical reaction where the boronic acid pinacol ester reacts with water present in the mobile phase or on the stationary phase of the HPLC column. This reaction cleaves the pinacol group, converting the ester back into its corresponding boronic acid. This can lead to inaccurate quantification and the appearance of unexpected peaks in the chromatogram.

2. What are the main factors that influence the rate of on-column hydrolysis?

Several factors can influence the rate of hydrolysis:

  • Mobile Phase pH: Acidic conditions significantly promote hydrolysis.

  • Stationary Phase: The type of stationary phase plays a crucial role. Columns with high residual silanol activity can catalyze the hydrolysis.

  • Mobile Phase Composition: The presence of acidic additives like formic acid can increase the rate of hydrolysis. The organic modifier used can also have an effect.

  • Column Temperature: Higher temperatures can slightly increase the rate of hydrolysis, although it is considered a minor factor compared to pH and stationary phase.

  • Sample Diluent: Using protic solvents like water or methanol to dissolve the sample can lead to hydrolysis even before the sample is injected onto the column.

3. How can I choose the right HPLC column to minimize hydrolysis?

To minimize on-column hydrolysis, select a column with low residual silanol activity. End-capped columns are generally preferred. The Waters XTerra MS C18 column has been specifically cited as being effective in minimizing the on-column hydrolysis of boronic acid pinacol esters.

4. What is the effect of formic acid in the mobile phase on hydrolysis?

The addition of formic acid to the mobile phase has been shown to significantly increase the on-column hydrolysis of boronic acid pinacol esters. In one study, for certain stationary phases, a one percentage point increase in hydrolysis was observed with the addition of formic acid. It is presumed that the formate anion can coordinate with the Lewis acidic boron atom, making it more susceptible to hydrolysis.

5. Can I use a gradient elution method for the analysis of boronic acid pinacol esters?

Yes, gradient elution methods can be used. However, it is important to ensure that the pH of the mobile phase remains in a range that minimizes hydrolysis throughout the gradient. If using a gradient, it's crucial to have a well-equilibrated column before each injection. A fast gradient can also be beneficial to reduce the time the analyte spends on the column.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the on-column hydrolysis of boronic acid pinacol esters.

Table 1: Effect of HPLC Column and Formic Acid on Hydrolysis

Stationary PhaseFormic Acid in Mobile Phase% Hydrolysis
Waters XTerra MS C18 With Formic AcidNo hydrolysis observed
Phenomenex Onyx Monolithic With Formic Acid~1% increase in hydrolysis
Agilent Zorbax Eclipse XDB C18 With Formic Acid~1% increase in hydrolysis

Data adapted from a study evaluating different stationary phases. The presence of formic acid led to a noticeable increase in hydrolysis on the Onyx and Zorbax columns.

Table 2: Influence of HPLC Parameters on the Rate of On-Column Hydrolysis

ParameterEffect on Hydrolysis RateSignificance
Mobile Phase pH Decreasing pH (more acidic) increases the rateHigh
Stationary Phase Silanol Activity Higher activity increases the rateHigh
Formic Acid Concentration Increasing concentration increases the rateHigh
Column Temperature Increasing temperature slightly increases the rateMinor
Initial Organic Composition Higher initial aqueous content can increase the rateModerate

This table provides a qualitative summary of the impact of various HPLC parameters on the rate of on-column hydrolysis as determined by kinetic studies.

Experimental Protocols

Protocol 1: General Screening Method to Assess On-Column Hydrolysis

This protocol outlines a general approach to evaluate the stability of a boronic acid pinacol ester on a specific HPLC column.

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid pinacol ester in an aprotic solvent such as acetonitrile (ACN) at a concentration of approximately 1 mg/mL.

    • Prepare a separate stock solution of the corresponding boronic acid in a suitable solvent.

    • Create a spiked sample by adding a small amount of the boronic acid stock solution to the pinacol ester solution to confirm the retention time of the hydrolytic product.

  • HPLC Conditions:

    • Column: Select the column to be evaluated (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 5 µL

  • Procedure:

    • Inject the pinacol ester sample and the spiked sample.

    • Monitor for the appearance and size of the boronic acid peak in the chromatogram of the pinacol ester sample.

    • To test the effect of acidic conditions, add 0.1% formic acid to both Mobile Phase A and B and repeat the analysis.

    • Compare the peak area of the boronic acid in the chromatograms with and without formic acid to assess the extent of on-column hydrolysis.

Protocol 2: Optimized HPLC Method for Minimizing On-Column Hydrolysis

This protocol provides an example of an optimized method to reduce on-column hydrolysis.

  • Sample Preparation:

    • Dissolve the boronic acid pinacol ester sample in 100% acetonitrile to a final concentration of 0.5 mg/mL.

  • HPLC Conditions:

    • Column: Waters XTerra MS C18 (4.6 x 100 mm, 3.5 µm) or a similar column with low silanol activity.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A fast gradient, for example, from 10% to 90% B in 5 minutes.

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at the analyte's lambda max.

    • Injection Volume: 2 µL

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the sample and acquire the chromatogram.

    • The absence or minimal presence of the corresponding boronic acid peak indicates successful mitigation of on-column hydrolysis.

Visualizations

OnColumnHydrolysis cluster_factors Contributing Factors cluster_process Process cluster_outcomes Analytical Issues MobilePhase Mobile Phase (Aqueous/Protic) AcidicConditions Acidic Conditions (e.g., Formic Acid) Hydrolysis On-Column Hydrolysis AcidicConditions->Hydrolysis catalyzes StationaryPhase Stationary Phase (High Silanol Activity) StationaryPhase->Hydrolysis catalyzes Temperature Elevated Temperature Temperature->Hydrolysis accelerates BoronicAcid Formation of Boronic Acid Hydrolysis->BoronicAcid leads to GhostPeaks Ghost Peaks Hydrolysis->GhostPeaks can cause InaccurateQuant Inaccurate Quantification BoronicAcid->InaccurateQuant causes

Caption: Factors leading to on-column hydrolysis and its analytical consequences.

Technical Support Center: Preventing Proto-deborylation in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides practical troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize proto-deborylation, a common and often troublesome side reaction in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is proto-deborylation and why is it a problem?

Proto-deborylation (also known as protodeboronation) is an undesired side reaction in which the carbon-boron bond of the organoboron reagent (e.g., boronic acid or ester) is cleaved by a proton source, typically water, and replaced with a carbon-hydrogen bond.[1] This reaction consumes your nucleophilic coupling partner, leading to a reduced yield of the desired cross-coupled product and the formation of a de-borylated byproduct that can complicate purification.[2][3]

Q2: How can I identify if proto-deborylation is occurring in my reaction?

The most direct way to identify proto-deborylation is by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂). This will often be accompanied by a lower-than-expected yield of your desired product and unreacted aryl halide.

Q3: Which types of boronic acids are most susceptible to proto-deborylation?

The stability of boronic acids varies greatly depending on their structure. Some of the most susceptible include:

  • Heteroaromatic boronic acids: Particularly those with a nitrogen atom adjacent to the boronic acid group, such as 2-pyridylboronic acids (a classic example of the "2-pyridyl problem").[2][4][5]

  • Electron-deficient arylboronic acids: The electron-withdrawing groups can weaken the C-B bond, making it more susceptible to cleavage.

  • Vinyl and cyclopropyl boronic acids: These can also be prone to decomposition under standard Suzuki-Miyaura conditions.[6]

Q4: What are the key factors that promote proto-deborylation?

Several reaction parameters can influence the rate of proto-deborylation:

  • High Temperatures: Elevated temperatures can accelerate the rate of this side reaction.[2][7]

  • Presence of Water: Water often serves as the proton source for proto-deborylation, especially in combination with a base.[7]

  • Choice of Base: The type, strength, and concentration of the base are critical. Strongly basic conditions can promote the formation of boronate species that are more susceptible to proto-deborylation.[2][8]

  • Prolonged Reaction Times: Longer exposure of the boronic acid to the reaction conditions increases the likelihood of decomposition.[9]

  • Slow Catalytic Turnover: If the desired Suzuki-Miyaura coupling is slow, the competing proto-deborylation pathway can become more significant.[2]

Troubleshooting Guide

This section provides solutions to common problems related to proto-deborylation.

Problem 1: Low yield of the desired product with a significant amount of de-borylated byproduct.

This is the classic sign of proto-deborylation outcompeting your desired cross-coupling reaction.

Boronic acids can be converted into more stable derivatives that are less prone to premature decomposition. These reagents often act as a "slow-release" source of the active boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[1]

  • Boronic Esters (Pinacol, Neopentyl, MIDA): Pinacol esters are a common first choice for improving stability.[10] For particularly unstable substrates, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and can be used in iterative cross-coupling strategies.[11]

  • Potassium Organotrifluoroborates (BF₃K): These are highly stable, crystalline solids that are resistant to proto-deborylation and are excellent coupling partners.[12]

Table 1: Comparison of Boronic Acid Derivatives

Boron Reagent TypeStructure ExampleKey AdvantagesCommon Applications
Boronic Acid Ar-B(OH)₂Readily available, highly reactive.General purpose, when proto-deborylation is not a major issue.
Pinacol Ester Ar-B(pin)Increased stability over boronic acids, compatible with chromatography.[13][14]Widely used for unstable boronic acids.
MIDA Boronate Ar-B(MIDA)Highly stable to storage and chromatography; enables slow release and iterative coupling.[11][12]For very unstable boronic acids and multi-step syntheses.
Potassium Trifluoroborate Ar-BF₃KVery stable, crystalline solids, resistant to proto-deborylation.[12]When high stability and ease of handling are required.

Careful selection of the base, solvent, and temperature can significantly suppress proto-deborylation.

  • Base Selection: The choice of base is crucial. While a base is necessary for the catalytic cycle, overly strong bases can accelerate proto-deborylation. Weaker inorganic bases are often preferred.

  • Solvent System: Anhydrous conditions can be beneficial in minimizing the proton source for proto-deborylation.[7] However, some water is often necessary for the hydrolysis of boronic esters and for efficient transmetalation with certain bases like K₃PO₄.[7]

  • Temperature: Lowering the reaction temperature can slow down the rate of proto-deborylation.[2] However, this must be balanced with achieving a reasonable rate for the desired coupling reaction.

Table 2: Effect of Reaction Parameters on Proto-deborylation

ParameterCondition Favoring Proto-deborylationRecommended Action to Minimize Proto-deborylation
Base Strong bases (e.g., NaOH, NaOMe) in aqueous media.Use weaker bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF).[7][15]
Solvent Protic solvents (e.g., excess water, alcohols) can be a proton source.Use anhydrous solvents (e.g., dioxane, toluene, DMF) or a carefully controlled biphasic system.[7][15]
Temperature High temperatures (e.g., >100 °C).[2]Run the reaction at the lowest temperature that allows for efficient coupling (e.g., 50-80 °C).[16]
Reaction Time Prolonged reaction times.Monitor the reaction closely and work it up as soon as it is complete.

If the desired reaction is faster than the proto-deborylation, the yield will be higher.

  • Catalyst and Ligand Choice: Use a highly active palladium pre-catalyst and a suitable ligand to accelerate the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective, especially for challenging substrates.[7]

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes improve the rate of the desired reaction.[7]

Table 3: General Ligand Selection Guide for Challenging Couplings

Ligand ClassExample LigandsCharacteristicsBest Suited For
Biaryl Phosphines SPhos, XPhos, RuPhosBulky, electron-rich.Challenging substrates, including heteroaryl chlorides and 2-pyridyl systems.[7]
Phosphine Oxides (t-Bu)₂P(O)HCan be effective for 2-pyridyl couplings.Specific applications where standard phosphines fail.[7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, often highly active.Aryl chlorides and other less reactive electrophiles.

Problem 2: My reaction with a 2-pyridylboronic acid is failing completely or giving very low yields.

This is a common issue due to the inherent instability of 2-pyridylboronic acids.

For 2-pyridyl systems, using a stabilized boron reagent is often mandatory. Lithium triisopropyl 2-pyridylboronates or 2-pyridyl MIDA boronates are effective options.[11][17] Combining these with a highly active catalyst system and carefully chosen base is key.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_proto Proto-deborylation Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII Trans Transmetalation (Ar'-B(OR)2 + Base) PdII->Trans Decomposition Proto-deborylation PdII->Decomposition Slow Transmetalation Favors Decomposition PdII_Ar Ar-Pd(II)-Ar' Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' RE->Product Boronic Ar'-B(OR)2 Boronic->Decomposition Proton H+ Source (e.g., H2O) Proton->Decomposition Byproduct Ar'-H Decomposition->Byproduct G cluster_solutions Mitigation Strategies start Low Yield in Suzuki Coupling check_proto Significant Proto-deborylation Observed (by LCMS/NMR)? start->check_proto stable_boron Use More Stable Boron Reagent (Pinacol, MIDA, BF3K) check_proto->stable_boron Yes check_catalyst Catalyst/Ligand Issues Suspected? check_proto->check_catalyst No optimize_base Optimize Base & Solvent (e.g., K3PO4, Anhydrous Dioxane) stable_boron->optimize_base optimize_temp Lower Reaction Temperature optimize_base->optimize_temp faster_catalyst Increase Reaction Rate (More Active Catalyst/Ligand) optimize_temp->faster_catalyst end_node Re-evaluate and Optimize faster_catalyst->end_node catalyst_solutions Check Reagent Quality Increase Catalyst Loading Screen Different Ligands check_catalyst->catalyst_solutions Yes check_homo Significant Homocoupling Observed? check_catalyst->check_homo No catalyst_solutions->end_node homo_solutions Ensure Inert Atmosphere (Degas) Adjust Stoichiometry check_homo->homo_solutions Yes check_homo->end_node No homo_solutions->end_node

References

Technical Support Center: Optimizing Pyrazole Boronic Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of pyrazole boronic esters, such as Suzuki-Miyaura (C-C coupling) and Chan-Lam (C-N coupling) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of the catalyst and base in the reaction?

Catalyst: The palladium catalyst is the core of the reaction, facilitating the catalytic cycle. The cycle typically involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide).

  • Transmetalation: The organic group from the pyrazole boronic ester is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[1]

The choice of palladium source and, critically, the supporting ligand, influences the efficiency of these steps. Ligands stabilize the palladium center and modulate its reactivity.[2][3] Sterically demanding, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often effective for challenging couplings, as they promote both oxidative addition and reductive elimination.[2][4]

Base: The base is essential for the transmetalation step.[4] Its primary function is to activate the boronic acid or ester, converting it into a more nucleophilic borate species (e.g., [R-B(OR)₃]⁻), which then readily transfers its organic group to the palladium complex.[5][6] The base also helps regenerate the active catalyst at the end of the cycle.[4] The strength and type of base can significantly impact yield, reaction rate, and byproduct formation.[7]

Q2: Why use a pyrazole boronic ester instead of a boronic acid?

While boronic acids are common, pyrazole boronic esters (especially pinacol esters) offer several advantages:

  • Enhanced Stability: Boronic esters are generally more stable and less prone to degradation, particularly protodeboronation (replacement of the boron group with hydrogen), compared to their corresponding boronic acids.[1][4] This is especially true for electron-rich or certain heteroaryl compounds.

  • Improved Solubility: They often have better solubility in the organic solvents typically used for cross-coupling reactions.

  • Ease of Purification: Boronic esters are often crystalline solids that are easier to purify by chromatography or recrystallization than many boronic acids.

  • Compatibility: They can be used in reactions where the presence of water (often generated from boronic acids) is detrimental.

Q3: What is the difference between Suzuki-Miyaura and Chan-Lam coupling for pyrazoles?

The key difference is the type of bond being formed.

  • Suzuki-Miyaura Coupling forms a carbon-carbon (C-C) bond. It couples a pyrazole boronic ester with an organic halide or triflate (e.g., aryl bromide) to attach a new carbon-based substituent to the pyrazole ring.[8]

  • Chan-Lam Coupling forms a carbon-nitrogen (C-N) bond. It is typically used for N-arylation, coupling the N-H of a pyrazole with an aryl boronic acid or ester, usually mediated by a copper catalyst.[9][10][11] While palladium catalysts have also been developed for C-N coupling, copper(II) acetate is a classic mediator for this transformation.[10][12]

Troubleshooting Guide

Problem 1: Low to No Yield

When a coupling reaction fails, systematically assess the core components.

  • Catalyst Activity: The active species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ.[13] Ensure your catalyst and ligand are from a reliable source and have not degraded. Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[13]

  • Inert Atmosphere: Oxygen can decompose the catalyst and lead to unwanted side reactions like the homocoupling of the boronic ester.[1][13] Ensure the reaction solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[14]

  • Reagent Purity and Stability: Verify the purity of your starting materials. Boronic esters can degrade over time.[13] Unprotected N-H pyrazoles can be acidic and may inhibit the catalyst by coordinating to the palladium center, sometimes requiring higher catalyst loading or specific ligands.[15][16]

  • Base and Solvent Choice: The base must be strong enough to promote transmetalation but not so strong that it degrades your substrates.[13] For reactions requiring anhydrous conditions, ensure the base is finely powdered and dry.[4] In biphasic systems (e.g., Toluene/Water), vigorous stirring is crucial.[13]

Troubleshooting_Low_Yield start Problem: Low or No Yield check_catalyst Check Catalyst System Is the Pd source active? Is the ligand appropriate? Is the atmosphere inert? start->check_catalyst check_reagents Check Reagents Are starting materials pure? Is the boronic ester stable? Is the pyrazole N-H unprotected? start->check_reagents check_conditions Check Reaction Conditions Is the base correct (strength, solubility)? Is the solvent degassed and anhydrous (if needed)? Is the temperature optimal? Is stirring vigorous? start->check_conditions solution_catalyst Solution: - Use a fresh/different Pd source or precatalyst. - Screen different ligands (e.g., Buchwald type). - Improve degassing procedure. check_catalyst->solution_catalyst solution_reagents Solution: - Purify starting materials. - Use freshly prepared boronic ester. - For N-H pyrazoles, consider protection or use higher catalyst loading/specific ligands (XPhos). check_reagents->solution_reagents solution_conditions Solution: - Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). - Use anhydrous solvents and powdered base. - Optimize temperature. check_conditions->solution_conditions

Caption: Troubleshooting decision tree for low-yield reactions.

Problem 2: Significant Byproduct Formation

Homocoupling produces a bipyrazole byproduct and is often caused by the presence of oxygen, which can generate Pd(II) species that promote this side reaction.[1][17]

  • Rigorous Degassing: The most effective solution is to meticulously degas the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[15]

  • Use a Pd(0) Source: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.

Protodeboronation is the undesired replacement of the boronic ester group with a hydrogen atom. This is a common issue, especially with electron-rich heteroaryl boronic esters.[4][13]

  • Use Milder Bases: Strong bases and the presence of water can accelerate this side reaction.[4] Switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[13]

  • Anhydrous Conditions: Since water is the proton source, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation.[13]

  • Use Boronic Esters: As mentioned, pinacol esters are generally more stable and less susceptible to protodeboronation than the corresponding boronic acids.[4]

Dehalogenation is the reduction of the aryl halide starting material. This can be influenced by the choice of base and the presence of water.[15] In some cases, chloro and bromo pyrazoles have shown superior performance to iodo pyrazoles due to a reduced tendency for dehalogenation.[8][18] Optimizing the base and ensuring anhydrous conditions can help mitigate this side reaction.

Data Presentation: Catalyst and Base Optimization

The choice of catalyst, ligand, base, and solvent is critical and often substrate-dependent. The following tables summarize common conditions used in the literature for pyrazole coupling reactions.

Table 1: Typical Catalyst and Ligand Systems for Pyrazole Suzuki-Miyaura Coupling

Catalyst SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos, XPhos1 - 5Buchwald ligands are effective for challenging substrates, including unprotected N-H pyrazoles.[4][16]
Pd₂(dba)₃P(t-Bu)₃1 - 3A common system for a wide range of aryl halides.[19]
PdCl₂(dppf)(dppf)2 - 5A robust, air-stable precatalyst often used for general cross-coupling.[8]
XPhos Pd G3(built-in)0.5 - 2An air-stable precatalyst that is highly active at low loadings.[13]

Table 2: Common Bases and Solvents for Pyrazole Coupling Reactions

BaseEquivalentsSolvent SystemTemperature (°C)Applicability
K₃PO₄2.0 - 3.0Dioxane/H₂O, Toluene80 - 110A strong base, effective for many couplings, including those with N-H pyrazoles.[15][16]
K₂CO₃2.0 - 3.0Dioxane, DMF, Toluene80 - 110A milder base, useful for substrates with base-sensitive functional groups.[4]
Cs₂CO₃2.0 - 2.5Dioxane, Toluene100A highly effective but more expensive base, often used for difficult couplings.[20]
KF2.0 - 3.0Dioxane, Toluene80 - 100A mild base used to minimize protodeboronation, especially under anhydrous conditions.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Pyrazole Boronic Ester

This protocol is a general starting point and should be optimized for specific substrates.

Experimental_Workflow setup 1. Reaction Setup - Add pyrazole boronic ester (1.2 eq), aryl halide (1.0 eq), and base (e.g., K₃PO₄, 2.0 eq) to a dry Schlenk flask. - Equip with a stir bar. inert 2. Inert Atmosphere - Seal the flask. - Evacuate and backfill with inert gas (Argon or Nitrogen) three times. setup->inert reagents 3. Reagent Addition - Add the Pd catalyst and ligand (e.g., Pd(OAc)₂/SPhos, 2 mol%) under a positive flow of inert gas. - Add degassed solvent (e.g., Dioxane) via syringe. inert->reagents reaction 4. Reaction - Place the sealed flask in a preheated oil bath (e.g., 100 °C). - Stir vigorously for 2-24 hours. reagents->reaction monitoring 5. Monitoring - Monitor progress by TLC or LC-MS until the limiting starting material is consumed. reaction->monitoring workup 6. Workup - Cool to room temperature. - Dilute with an organic solvent (e.g., Ethyl Acetate). - Wash with water and brine. monitoring->workup purify 7. Purification - Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. - Purify the crude product by flash column chromatography. workup->purify

References

Technical Support Center: Managing Low-Temperature Lithium-Halogen Exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with low-temperature lithium-halogen exchange reactions.

Troubleshooting Guide

This guide addresses common issues encountered during low-temperature lithium-halogen exchange experiments in a question-and-answer format.

Question: My reaction is sluggish or incomplete, and I am recovering a significant amount of starting material. What are the possible causes and solutions?

Answer:

Incomplete lithium-halogen exchange is a frequent issue with several potential root causes:

  • Poor Quality of Organolithium Reagent: The actual concentration of your n-butyllithium (n-BuLi) or other organolithium reagent may be lower than stated on the bottle due to gradual decomposition during storage.

    • Solution: Always titrate your organolithium reagent before use to determine its exact molarity. A common and reliable method is titration with diphenylacetic acid.[1][2][3][4]

  • Presence of Moisture or Other Protic Impurities: Organolithium reagents are extremely strong bases and will react with any protic source, such as water, alcohols, or even trace moisture on the glassware or in the solvent. This consumes the reagent and prevents it from participating in the halogen exchange.

    • Solution: Ensure all glassware is rigorously dried in an oven or by flame-drying under a high vacuum. Solvents must be anhydrous. Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF) or purchase high-quality anhydrous solvents and use them under an inert atmosphere.[5]

  • Inadequate Temperature Control: While lithium-halogen exchange is often rapid even at low temperatures, the stability of the organolithium reagent and the newly formed lithiated species can be highly temperature-dependent.[5][6]

    • Solution: Maintain the recommended low temperature (often -78 °C or below) throughout the addition of the organolithium reagent and for the duration of the exchange. Use a reliable cooling bath (e.g., dry ice/acetone or a cryocooler) and monitor the internal reaction temperature.

  • Insufficient Equivalents of Organolithium Reagent: In some cases, particularly when using tert-butyllithium (t-BuLi), more than one equivalent of the reagent is necessary. The second equivalent is often used to eliminate the tert-butyl halide byproduct.[7]

    • Solution: Consult the literature for the specific substrate and organolithium reagent you are using. For aryl bromides and n-BuLi, 1.05 to 1.2 equivalents are common. For t-BuLi, two or more equivalents may be required.[7]

  • Poor Solubility of Reagents or Intermediates: The organohalide starting material or the resulting organolithium intermediate may have poor solubility at very low temperatures, leading to a slow or incomplete reaction.

    • Solution: Choose a solvent system in which all components are sufficiently soluble. While THF is common, it can react with n-BuLi at higher temperatures. Diethyl ether is an alternative, or a mixture of a hydrocarbon solvent with a coordinating co-solvent like THF or tetramethylethylenediamine (TMEDA) can be used.[8]

Question: My reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common challenge in organolithium chemistry. Here are some of the most prevalent side reactions and strategies to mitigate them:

  • Reaction with Functional Groups: If your substrate contains electrophilic functional groups (e.g., esters, nitriles, ketones), the organolithium reagent can act as a nucleophile and attack these groups instead of undergoing halogen exchange.

    • Solution: Perform the reaction at a sufficiently low temperature (often below -78 °C, sometimes as low as -100 °C) where the rate of lithium-halogen exchange is much faster than the rate of nucleophilic addition.[5][6] The order of addition can also be critical; adding the organolithium reagent to the aryl halide is a common practice.

  • Reaction with Solvent (THF): n-Butyllithium can deprotonate tetrahydrofuran (THF), especially at temperatures above -78 °C. This leads to the consumption of the reagent and the formation of ethylene and the lithium enolate of acetaldehyde.[9][10][11][12]

    • Solution: Maintain a low reaction temperature (≤ -78 °C) when using THF as a solvent. For reactions requiring higher temperatures, consider using a less reactive ether like diethyl ether or a non-etheral solvent system.

  • Coupling Reactions: The newly formed aryllithium can react with the alkyl halide byproduct of the exchange (e.g., butyl bromide if using n-BuLi) or with unreacted aryl halide.

    • Solution: Use of very low temperatures minimizes these coupling reactions. Additionally, using t-BuLi can be advantageous as the t-butyl halide byproduct is often eliminated in situ by a second equivalent of t-BuLi.[7]

  • Benzyne Formation: If the aryl halide has a proton ortho to the halogen, the organolithium can act as a base to deprotonate this position, leading to the formation of a reactive benzyne intermediate, which can then be trapped by various nucleophiles.

    • Solution: This is more common with more sterically hindered organolithiums or at higher temperatures. Maintaining a very low temperature can favor the kinetically faster lithium-halogen exchange over deprotonation.

Question: I am observing a poor yield even after the complete consumption of my starting material. What could be the issue?

Answer:

Low yields despite complete conversion of the starting material often point to issues with the stability of the organolithium intermediate or problems during the quenching step.

  • Decomposition of the Organolithium Intermediate: Some aryllithium or vinyllithium species are unstable and can decompose, even at low temperatures, if held for too long before the addition of the electrophile.

    • Solution: Add the electrophile as soon as the lithium-halogen exchange is complete. Minimize the time the organolithium intermediate is present in the reaction mixture.

  • Inefficient Quenching: The reaction of the organolithium with the electrophile may be slow or incomplete, or the electrophile itself may be unstable under the reaction conditions.

    • Solution: Ensure the electrophile is added at a temperature that allows for efficient reaction without decomposition of the organolithium. Sometimes, a gradual warming of the reaction mixture after the addition of the electrophile is necessary. Always use a fresh, high-quality electrophile.

  • Issues During Workup: The desired product may be sensitive to the workup conditions (e.g., acidic or basic washes) or may be volatile or water-soluble, leading to losses during extraction.

    • Solution: Carefully consider the stability of your product and choose appropriate workup conditions. Quenching with a saturated aqueous solution of ammonium chloride is a common and often mild method.[3] Ensure thorough extraction with an appropriate organic solvent.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to perform lithium-halogen exchange at very low temperatures?

A1: Low temperatures (typically -78 °C or below) are crucial for several reasons:

  • To Minimize Side Reactions: Many unwanted side reactions, such as nucleophilic attack on other functional groups in the substrate or reaction with the solvent (like THF), have higher activation energies than the desired lithium-halogen exchange.[5][6] Running the reaction at a very low temperature ensures that the exchange reaction is significantly faster than these competing pathways.

  • To Enhance the Stability of the Organolithium Reagent and Product: Organolithium reagents and the newly formed lithiated species can be thermally unstable. Low temperatures slow down decomposition pathways.[9] For example, n-BuLi is known to decompose THF at an appreciable rate at temperatures above -78 °C.[10][11][12]

Q2: What is the best solvent for a low-temperature lithium-halogen exchange?

A2: The choice of solvent is critical and depends on the specific substrate and organolithium reagent.

  • Tetrahydrofuran (THF): THF is a popular choice because it is a good solvent for many organic compounds and it effectively solvates the lithium cation, breaking down the organolithium aggregates and increasing reactivity.[1][13] However, its reactivity with n-BuLi at temperatures above -78 °C is a significant drawback.[9][10][11][12]

  • Diethyl Ether (Et₂O): Diethyl ether is less reactive towards organolithiums than THF and can be a good alternative. However, many organolithium reagents are less soluble in diethyl ether, and reactions may be slower.[8]

  • Hydrocarbon Solvents (e.g., Hexane, Pentane): Organolithium reagents are most stable in hydrocarbon solvents. However, many organic substrates and the resulting organolithium intermediates have poor solubility in these nonpolar solvents. Often, a mixture of a hydrocarbon with a coordinating co-solvent like THF or TMEDA is used to improve solubility and reactivity.[8]

Q3: What is the role of additives like TMEDA?

A3: Tetramethylethylenediamine (TMEDA) is a common additive that can significantly enhance the reactivity of organolithium reagents. It is a bidentate Lewis base that chelates to the lithium ion, breaking down the large aggregates (hexamers or tetramers) of the organolithium reagent into smaller, more reactive species like dimers or monomers.[4][5] This increased reactivity can lead to faster and more complete reactions, often allowing for reactions to be carried out at slightly higher temperatures than would otherwise be possible.

Q4: How do I know if my n-BuLi reagent is still good?

A4: The only reliable way to know the concentration of active n-BuLi is to titrate it. The concentration of commercially available organolithium reagents can decrease over time, even with proper storage. A common and straightforward method is to titrate the n-BuLi solution against a known amount of a non-hygroscopic acid, such as diphenylacetic acid, in a dry solvent like THF.[1][2][3][4] The endpoint is indicated by a persistent color change.

Q5: What is the correct order of addition for the reagents?

A5: The optimal order of addition can depend on the specific reaction. However, a common and often successful procedure is to add the organolithium reagent (e.g., n-BuLi) slowly to a cooled solution of the aryl halide in an anhydrous solvent under an inert atmosphere.[14] This helps to maintain a low concentration of the highly reactive organolithium reagent in the reaction mixture, which can minimize side reactions.

Visualizations

Troubleshooting_Lithium_Halogen_Exchange start Low Yield or Incomplete Reaction check_reagent Is the n-BuLi titrated? start->check_reagent titrate Titrate n-BuLi with Diphenylacetic Acid check_reagent->titrate No check_conditions Are conditions strictly anhydrous? check_reagent->check_conditions Yes titrate->check_conditions dry_glassware Flame-dry glassware, use anhydrous solvents check_conditions->dry_glassware No check_temp Is the temperature low enough? (e.g., <= -78°C) check_conditions->check_temp Yes dry_glassware->check_temp lower_temp Use a reliable cooling bath and monitor internal temperature check_temp->lower_temp No check_equivalents Are you using the correct equivalents of n-BuLi? check_temp->check_equivalents Yes lower_temp->check_equivalents adjust_equivalents Consult literature; may need >1 equivalent (esp. for t-BuLi) check_equivalents->adjust_equivalents No side_products Side Product Formation? check_equivalents->side_products Yes adjust_equivalents->side_products troubleshoot_side_products Address Side Reactions (see specific issues) side_products->troubleshoot_side_products Yes success Improved Yield side_products->success No troubleshoot_side_products->success

Caption: Troubleshooting workflow for low-yield lithium-halogen exchange.

Lithium_Halogen_Exchange_Factors cluster_main Low-Temperature Lithium-Halogen Exchange Reaction_Outcome Successful Reaction Temperature Temperature (e.g., -78°C to -100°C) Temperature->Reaction_Outcome Controls Selectivity & Stability Solvent Solvent (THF, Et2O, Hydrocarbons) Temperature->Solvent Side Reactions (e.g., with THF) Solvent->Reaction_Outcome Affects Solubility & Reactivity Organolithium Organolithium Reagent (n-BuLi, t-BuLi) Organolithium->Reaction_Outcome Determines Reactivity & Stoichiometry Organolithium->Solvent Aggregation State Substrate Aryl/Vinyl Halide (I > Br > Cl) Substrate->Reaction_Outcome Influences Reaction Rate Additives Additives (e.g., TMEDA) Additives->Reaction_Outcome Enhances Reactivity Additives->Organolithium Deaggregation Purity Anhydrous/Inert Conditions Purity->Reaction_Outcome Prevents Reagent Quenching

Caption: Key factors influencing low-temperature lithium-halogen exchange.

Data Presentation

Table 1: Aggregation State of n-Butyllithium in Various Solvents

SolventTemperaturePredominant Aggregation StateReference(s)
Hydrocarbon (Hexane)Room TemperatureHexamer[13]
Hydrocarbon (Hexane)-40 °COctamer[15]
Diethyl EtherRoom TemperatureTetramer[13]
Tetrahydrofuran (THF)< -60 °CMixture of Tetramer and Dimer[13]
Tetrahydrofuran (THF)Neat/ExcessDimer[15]

Table 2: Effect of Solvent on the Reaction of 1-Bromo-4-tert-butylbenzene with n-BuLi at 0 °C

Solvent SystemYield of (4-tert-butylphenyl)lithium (%)CommentsReference(s)
Heptane0No reaction[8]
Diethyl EtherSlow reactionIncomplete conversion[8]
Heptane with small amount of THF~100Virtually quantitative exchange[8]
Tetrahydrofuran (THF)Lower yield with significant couplingCoupling byproducts observed[8]

Table 3: Reactivity of n-BuLi Aggregates in THF at -130 °C

SubstrateRelative Reactivity (Dimer vs. Tetramer)CommentsReference(s)
TrimethylsilylacetyleneDimer is at least 40,000 times more reactiveTetramer reaction rate is limited by its dissociation to the dimer.[1]
PhenylthioacetyleneDimer is 320,000,000 times more reactiveDemonstrates the dramatic difference in reactivity between aggregates.[1]

Experimental Protocols

Protocol 1: Titration of n-Butyllithium with Diphenylacetic Acid

This protocol provides a reliable method for determining the concentration of active n-butyllithium in solution.[1][2][3][4]

Materials:

  • Oven-dried 25 mL round-bottom flask with a magnetic stir bar and rubber septum

  • Glass, gastight syringes (e.g., 1 mL)

  • Diphenylacetic acid (recrystallized and dried)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Under an inert atmosphere, add an accurately weighed amount of diphenylacetic acid (e.g., ~0.1 mmol, ~21 mg) to the flask.

  • Add anhydrous THF (~5 mL) via syringe to dissolve the diphenylacetic acid.

  • Slowly add the n-butyllithium solution dropwise from a syringe while stirring vigorously.

  • With each drop of n-BuLi, a yellow color will appear and then dissipate. The endpoint is reached when a single drop of n-BuLi causes a persistent yellow color.

  • Record the volume of n-BuLi solution added.

  • Repeat the titration at least two more times and average the results.

  • Calculate the molarity of the n-BuLi solution using the following formula: Molarity (M) = Moles of Diphenylacetic Acid / Volume of n-BuLi (L)

Protocol 2: General Procedure for Low-Temperature Lithium-Halogen Exchange

This protocol outlines a general procedure for performing a lithium-halogen exchange on an aryl bromide at low temperature.

Materials:

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar, thermometer adapter with a low-temperature thermometer, and a rubber septum

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Aryl bromide

  • Titrated n-butyllithium solution

  • Electrophile

  • Dry ice/acetone bath or cryocooler

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Set up the flame-dried glassware under a positive pressure of inert gas.

  • Dissolve the aryl bromide (1.0 equiv.) in anhydrous solvent in the reaction flask.

  • Cool the solution to the desired temperature (e.g., -78 °C) using the cooling bath.

  • Slowly add the titrated n-butyllithium solution (1.05-1.1 equiv.) dropwise via syringe, maintaining the internal temperature below the desired threshold.

  • Stir the reaction mixture at the low temperature for the recommended time (typically 15-60 minutes).

  • Slowly add the electrophile (1.0-1.2 equiv.) dropwise, again ensuring the temperature remains low.

  • After the addition of the electrophile is complete, continue stirring at the low temperature for the recommended time, or allow the reaction to slowly warm to room temperature, depending on the specific procedure.

  • Quench the reaction according to Protocol 3.

Protocol 3: Quenching Low-Temperature Organolithium Reactions

This protocol describes a safe and effective method for quenching reactions containing reactive organolithium species.[13][16][17]

Procedure:

  • Cool the reaction mixture in an ice bath or dry ice/acetone bath to control the exotherm of the quench.

  • While stirring, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. Be cautious as the initial addition may cause gas evolution and a rise in temperature.

  • Continue adding the quenching solution until no further exothermic reaction is observed.

  • Allow the mixture to warm to room temperature.

  • Proceed with the aqueous workup, which typically involves partitioning the mixture between the aqueous phase and an organic solvent (e.g., diethyl ether or ethyl acetate), separating the layers, and washing the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

References

Technical Support Center: Overcoming Boronic Acid Intermediate Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of boronic acid intermediates.

Frequently Asked Questions (FAQs)

Q1: My boronic acid intermediate is degrading upon storage or during my reaction, leading to low yields. What are the common causes?

A1: Poor stability of boronic acids is a frequent issue, often leading to decomposition and reduced reaction efficiency.[1][2] The primary degradation pathways include:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3] This side reaction is often accelerated by acidic or basic conditions, especially in the presence of water.[3][4][5]

  • Oxidation: Boronic acids are susceptible to oxidation, which can be initiated by air, especially for electron-rich arylboronic acids.[5][6][7] This process can be accelerated by the presence of a palladium catalyst during cross-coupling reactions.[8]

  • Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimers called boroxines.[9][10] While this is a reversible process, it can complicate accurate quantification and handling of the boronic acid.

Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?

A2: Protodeboronation is a common challenge, particularly with electron-rich, heterocyclic, or vinyl boronic acids.[3][4] To mitigate this, consider the following strategies:

  • Use of Protecting Groups: Converting the boronic acid to a more stable derivative, such as a boronate ester, is a highly effective approach.[9][11] N-methyliminodiacetic acid (MIDA) boronates, pinacol esters, and diethanolamine (DEA) adducts are widely used for this purpose.[12][13][14][15]

  • In-situ Generation/Slow Release: Instead of using the free boronic acid, employ a stable precursor (like a MIDA boronate or a trifluoroborate salt) that slowly releases the active boronic acid under the reaction conditions.[1][8][13][16] This maintains a low concentration of the unstable intermediate, minimizing decomposition.[13]

  • Anhydrous Conditions: Since water can facilitate protodeboronation, using anhydrous solvents and reagents can improve stability.[17]

  • Milder Base: Strong bases can promote protodeboronation.[4] Switching to a milder base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), may be beneficial.[4]

Q3: My boronic acid is an oil or difficult to purify. What purification strategies are recommended for unstable boronic acids?

A3: Purifying boronic acids can be challenging due to their instability on silica gel and potential for decomposition.[18] Here are some recommended approaches:

  • Protection Followed by Chromatography: Convert the crude boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which are often more amenable to chromatographic purification.[12][13][18] MIDA boronates, in particular, are known to be compatible with silica gel chromatography.[19]

  • Crystallization of Adducts: Forming a crystalline adduct with diethanolamine (DEA) can be an effective purification method.[4][18][20] The stable, crystalline DEA adduct can often be isolated by filtration.[15]

  • Acid/Base Extraction: For some boronic acids, an acid/base extraction can be used to separate them from non-acidic or non-basic impurities.[18] However, this method's success is highly dependent on the specific functionalities present in the molecule.[18]

  • Specialized Chromatography: If direct chromatography of the boronic acid is necessary, using boric acid-treated silica gel can sometimes improve recovery by reducing decomposition on the stationary phase.[12] Reverse-phase chromatography (C18) can also be an option, though challenges with solubility and decomposition during solvent evaporation may arise.[18]

Q4: I am working with a particularly unstable heteroaryl boronic acid. Which protective group strategy is most suitable?

A4: For notoriously unstable boronic acids, such as many 2-heterocyclic derivatives, the use of N-methyliminodiacetic acid (MIDA) boronates is highly recommended.[8][13][17]

  • Enhanced Stability: MIDA boronates are exceptionally stable, often existing as benchtop-stable, crystalline solids that are compatible with a wide range of reaction conditions and chromatographic purification.[1][13][19]

  • Slow Release: They are particularly well-suited for "slow-release" strategies in cross-coupling reactions.[1][8][13] Under mild aqueous basic conditions, the MIDA group is cleaved to gradually generate the reactive boronic acid in situ, which then participates in the catalytic cycle before it can decompose.[1][21]

Quantitative Data on Boronic Acid Stability

The stability of boronic acids can be significantly enhanced by their conversion to various derivatives. The following table summarizes the stability of different boronic acid forms.

Boronic Acid DerivativeStorage Stability (under air)Stability in Suzuki CouplingNotes
Free Boronic Acid Generally poor, especially for heteroaryl, vinyl, and cyclopropyl derivatives.[1][8] Susceptible to protodeboronation and oxidation.[5][22]Can be low due to in-situ decomposition competing with cross-coupling.[8]Purity can be an issue due to the formation of boroxine trimers.[9]
Pinacol Boronate Ester More stable than free boronic acids and can often be purified by column chromatography.[12]Generally good, but can be less reactive than the corresponding boronic acid.[17]Hydrolysis back to the boronic acid can sometimes be difficult.[12]
MIDA Boronate Exceptionally stable; can be stored indefinitely on the benchtop under air as crystalline solids.[1][23][24]Highly stable under anhydrous conditions, allowing for iterative cross-coupling.[17][23] Deprotection occurs under mild aqueous basic conditions for slow release.[1][21]Compatible with a wide range of synthetic reagents and chromatographic purification.[19]
Diethanolamine (DEA) Adduct Air and water stable crystalline solids that are easy to isolate and store.[15]Can be used directly in Suzuki coupling, often in protic solvents where they hydrolyze to the active boronic acid.[4][15]A cost-effective method for stabilizing boronic acids.[15]
Potassium Trifluoroborate Salt Generally air-stable, crystalline solids.[12]Often require a hydrolysis step to release the boronic acid for transmetalation.[25] Can be used in slow-release strategies.[3]Purification can sometimes be tedious.[15]

Experimental Protocols

Protocol 1: In-situ Generation of Boronic Acid from a MIDA Boronate for Suzuki-Miyaura Coupling

This protocol is adapted for the slow release of unstable boronic acids in a cross-coupling reaction.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • MIDA boronate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

  • SPhos (10 mol %)

  • Potassium phosphate (K₃PO₄) (7.5 equiv)

  • Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl halide, MIDA boronate, Pd(OAc)₂, and SPhos.

  • Add a solution of K₃PO₄ in a 5:1 mixture of dioxane and water to achieve a final concentration of approximately 0.07 M with respect to the limiting reagent.[8]

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Formation of a Diethanolamine (DEA) Adduct for Stabilization and Purification

This protocol describes the formation of a stable, crystalline diethanolamine adduct from a crude boronic acid.

Materials:

  • Crude boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • An appropriate solvent (e.g., dichloromethane, ether)

Procedure:

  • Dissolve or suspend the crude boronic acid in a minimal amount of the chosen solvent in a flask with stirring.

  • Add diethanolamine (1.0 equivalent) dropwise to the stirring mixture.[4]

  • A precipitate of the diethanolamine adduct will typically form.[4] The initial solid may dissolve before the adduct precipitates.

  • Continue stirring the resulting slurry for 15-30 minutes at room temperature.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.[4]

  • The resulting diethanolamine adduct is typically a stable solid that can be stored or used directly in subsequent reactions.

Visualizations

Decomposition_Pathways cluster_degradation Degradation Pathways Boronic_Acid R-B(OH)₂ (Unstable Intermediate) Protodeboronation Protodeboronation (R-H) Boronic_Acid->Protodeboronation + H⁺ / H₂O Oxidation Oxidation (R-OH) Boronic_Acid->Oxidation + [O] Boroxine Boroxine Formation ((RBO)₃) Boronic_Acid->Boroxine - H₂O

Caption: Common decomposition pathways of unstable boronic acid intermediates.

Stabilization_Workflow cluster_synthesis Synthesis & Stabilization cluster_application Application in Synthesis Crude_BA Crude Boronic Acid (Unstable) Protection Protection Reaction (+ MIDA, Pinacol, DEA, etc.) Crude_BA->Protection Stable_Intermediate Stable Boronate Intermediate (e.g., MIDA Boronate) Protection->Stable_Intermediate Purification Purification (Chromatography/Crystallization) Stable_Intermediate->Purification Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Purification->Coupling Deprotection In-situ Deprotection (Slow Release) Coupling->Deprotection generates active BA Product Desired Product Coupling->Product Deprotection->Coupling

Caption: General workflow for stabilizing and using unstable boronic acids.

References

Technical Support Center: In Situ Quench Procedures for Enhanced Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully implementing in situ quench procedures to improve reaction efficiency, minimize byproduct formation, and gain mechanistic insights.

Troubleshooting Guides

This section addresses specific issues that may arise during the planning and execution of experiments involving in situ quenching.

Issue 1: The in situ quench does not effectively stop the desired reaction or prevent byproduct formation.

  • Question: My reaction continues to proceed or form byproducts even after adding the quenching agent. What should I do?

  • Answer: This issue often arises from several factors related to the quenching agent and reaction kinetics.

    • Insufficient Quenching Rate: The rate of the quenching reaction may be slower than the rate of the primary reaction or the side reaction you are trying to prevent. Consider a quenching agent that reacts more rapidly with the reactive species. For example, in quenching highly reactive organometallic reagents, a stepwise addition of quenching agents with increasing reactivity (e.g., isopropanol followed by methanol, then water) can be effective.[1]

    • Poor Mixing: Inadequate mixing can lead to localized "hot spots" where the reaction continues. Ensure vigorous stirring, especially for heterogeneous reaction mixtures.

    • Incorrect Stoichiometry: Ensure you are using a sufficient stoichiometric excess of the quenching agent to consume all of the reactive species.

    • Temperature Control: Exothermic quenching processes can increase the reaction temperature, potentially accelerating the undesired reaction. Perform the quench at a low temperature, using an ice bath or other cooling methods to dissipate heat effectively.[2]

Issue 2: The quenching agent reacts with the desired product, leading to low yield.

  • Question: I suspect my quenching agent is degrading my product. How can I confirm this and what are the alternatives?

  • Answer: It is crucial to select a quenching agent that is orthogonal to your desired product.

    • Stability Test: To verify product stability, take a small aliquot of the purified product and treat it with the quenching agent under the reaction conditions. Analyze the mixture by TLC, LC-MS, or NMR to check for degradation.[3]

    • Alternative Quenching Agents: If your product is unstable to the current quencher, consider alternatives. For example, if your product is acid-sensitive, avoid acidic quenches like aqueous HCl and instead use a milder agent like saturated aqueous ammonium chloride. A comprehensive guide on selecting quenching agents for various reactive species can be found in specialized laboratory procedure manuals.[1]

    • Decision Tree for Quencher Selection: A systematic approach to selecting a quenching agent can prevent product degradation. The following decision tree can guide your choice.

      Caption: Decision tree for selecting a suitable quenching agent.

Issue 3: Difficulty in analyzing the reaction mixture after in situ quench.

  • Question: The quenched reaction mixture is complex and I'm having trouble identifying my product and byproducts. What can I do?

  • Answer: Post-quench analysis is critical for evaluating the success of the procedure.

    • In Situ Monitoring: Employing in situ analytical techniques like FTIR (ReactIR) or Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products before, during, and after the quench. This can help in deconvoluting the complex mixture.

    • Quench-Flow Techniques: For very fast reactions, a rapid quench-flow apparatus can be used. This technique allows for precise control over the reaction time before quenching, and the quenched samples can then be analyzed by methods like HPLC, GC-MS, or NMR. This is particularly useful for identifying and characterizing transient intermediates.[4][5]

    • Trapping Experiments: If you are trying to identify a reactive intermediate, use a trapping agent that forms a stable, characterizable adduct. For example, TEMPO is a well-known radical scavenger used to trap radical intermediates.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of an in situ quench over a traditional workup procedure?

A1: The main advantage is the ability to rapidly and precisely stop a reaction at a specific time point. This is crucial for:

  • Maximizing Yield: Quenching the reaction at the point of maximum product formation before it begins to degrade or form byproducts can significantly improve the isolated yield.

  • Minimizing Impurities: By stopping the reaction before side reactions occur, a cleaner product profile can be achieved, simplifying purification.

  • Trapping Reactive Intermediates: For mechanistic studies, in situ quenching can trap short-lived intermediates that would not be observable during a slower, conventional workup.[6][7]

Q2: How can I determine the optimal time to perform the in situ quench?

A2: The optimal quench time is best determined through reaction monitoring.

  • Thin-Layer Chromatography (TLC): For many reactions, TLC is a simple and effective way to follow the consumption of starting material and the formation of the product.

  • In Situ Spectroscopy: Techniques like FTIR (ReactIR) and online HPLC provide continuous, real-time data on the reaction progress, allowing for precise determination of the optimal quench point.

Q3: Can in situ quenching be used in large-scale reactions?

A3: Yes, in situ quenching is scalable. However, careful consideration must be given to:

  • Heat Transfer: Quenching reactions are often exothermic. On a large scale, efficient heat management is critical to maintain temperature control and ensure safety.

  • Mixing: Ensuring rapid and homogeneous mixing of the quenching agent throughout the large reactor volume is essential for a uniform and effective quench.

  • Addition Rate: The quenching agent should be added at a controlled rate to manage heat generation and any gas evolution.

Q4: Are there any safety concerns specific to in situ quenching?

A4: Yes, safety is paramount.

  • Exothermic Reactions: Always be prepared for a potential exotherm. Have a cooling bath ready and add the quenching agent slowly and in a controlled manner.[2]

  • Gas Evolution: Some quenching reactions, particularly with highly reactive reagents like metal hydrides, can evolve flammable gases such as hydrogen. Ensure the reaction is performed in a well-ventilated fume hood and away from ignition sources.

  • Pyrophoric Reagents: When quenching pyrophoric materials, extreme caution is necessary. The quenching should be done under an inert atmosphere, and a stepwise procedure with less reactive quenchers followed by more reactive ones is recommended.[1]

Data Presentation

Reaction TypeConventional Workup Yield (%)In Situ Quench Yield (%)Key ImprovementReference (Concept)
Grignard Reaction60-70>90Minimized formation of Wurtz coupling byproducts by quenching unreacted magnesium.[2]
Peptide Diversification22 (with side products)56 (no side products)Prevented undesired rearrangement by quenching the reaction within 5 minutes.[8][8]
Nitration of Phenol77.086.3Increased yield of desired ortho- and para-isomers by controlling reaction time in a microreactor setup.[9][9]

Experimental Protocols

Protocol 1: In Situ Quench for Trapping a Reactive Intermediate in a Flavin-Dependent Thymidylate Synthase (FDTS) Catalyzed Reaction

This protocol is adapted from a study on trapping a reaction intermediate to elucidate the enzymatic mechanism.[4]

  • Objective: To trap and identify a non-covalently bound intermediate in the FDTS-catalyzed reaction.

  • Materials:

    • Hyperthermophilic FDTS from T. maritima

    • FAD (flavin adenine dinucleotide)

    • dUMP (2'-deoxyuridine-5'-monophosphate)

    • CH₂H₄folate (N⁵,N¹⁰-methylenetetrahydrofolate)

    • Quenching solution: 1 M HCl

    • Reaction buffer

  • Procedure:

    • Prepare the enzyme by incubating the FDTS with FAD in the reaction buffer.

    • Initiate the reaction by mixing the enzyme-FAD complex with dUMP and CH₂H₄folate at room temperature. The lower temperature enhances the accumulation of the intermediate.

    • At various time points (e.g., 2 seconds, 10 seconds, 30 seconds), quench the reaction by rapidly mixing an aliquot of the reaction mixture with an equal volume of cold 1 M HCl.

    • Analyze the quenched samples by HPLC to separate the substrate, product, and trapped intermediate.

    • Collect the fraction corresponding to the trapped intermediate and characterize it by mass spectrometry (ESI-MS and high-resolution MS).

Protocol 2: General Procedure for In Situ Quenching of a Grignard Reaction to Minimize Wurtz Coupling

  • Objective: To improve the yield of the desired cross-coupling product by quenching the reaction before significant side reactions occur.

  • Materials:

    • Aryl or vinyl carboxylate

    • Grignard reagent (e.g., n-HexylMgCl)

    • Iron catalyst (e.g., FeF₃)

    • Anhydrous THF

    • Quenching solution: 1.0 M aqueous HCl

  • Workflow Diagram:

    grignard_quench_workflow setup 1. Reaction Setup: Aryl carboxylate and Fe catalyst in THF under N2 cool 2. Cool to 0 °C setup->cool add_grignard 3. Add Grignard reagent dropwise, maintaining T < 5 °C cool->add_grignard monitor 4. Monitor reaction by TLC add_grignard->monitor quench_point 5. Quench when starting material is consumed and before significant byproduct formation monitor->quench_point quench_action 6. Add 1.0 M HCl (aq) dropwise at 0 °C quench_point->quench_action workup 7. Aqueous workup and extraction quench_action->workup purify 8. Purification workup->purify

    Caption: Workflow for an in situ quench of a Grignard reaction.

  • Procedure:

    • In an oven-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve the aryl/vinyl carboxylate and the iron catalyst in anhydrous THF.

    • Cool the mixture in an ice-water bath to 0 °C.

    • Slowly add the Grignard reagent via a syringe pump, maintaining the internal temperature below 5 °C.

    • Monitor the progress of the reaction by TLC.

    • Once the starting material is consumed (as indicated by TLC), immediately begin the quench.

    • While maintaining the temperature at 0 °C, slowly add 1.0 M aqueous HCl dropwise to the vigorously stirred reaction mixture.[2]

    • After the addition is complete, allow the mixture to warm to room temperature and proceed with a standard aqueous workup and extraction.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

References

Technical Support Center: Minimizing By-products in Bipyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize by-products in bipyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in bipyrazole synthesis and why do they form?

A1: The most prevalent by-products in bipyrazole synthesis are regioisomers and homocoupling products.

  • Regioisomers: These form when using unsymmetrical precursors, leading to different constitutional isomers. The formation of one regioisomer over another is influenced by reaction conditions such as solvent, temperature, and the electronic and steric properties of the reactants.[1][2][3][4]

  • Homocoupling Products: These are symmetrical bipyrazoles formed from the self-coupling of one of the pyrazole starting materials. This is a common side reaction in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Ullmann couplings.[5][6] The choice of catalyst, base, and the presence of oxygen can significantly influence the extent of homocoupling.[7][8]

Q2: How can I control regioselectivity in my bipyrazole synthesis?

A2: Controlling regioselectivity is crucial for minimizing isomeric by-products. Key strategies include:

  • Solvent Selection: The polarity and nature of the solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in certain pyrazole formations compared to standard solvents like ethanol.[2][4] Protic solvents may favor one regioisomer, while aprotic solvents may favor another.[3]

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of regioisomers formed.[9]

  • Catalyst and Base Selection: In many synthetic routes, the choice of catalyst and base can direct the reaction towards a specific regioisomer.

Q3: What are the best methods to minimize homocoupling by-products in cross-coupling reactions for bipyrazole synthesis?

A3: Minimizing homocoupling is critical for achieving high yields of the desired unsymmetrical bipyrazole. Consider the following:

  • Inert Atmosphere: The presence of oxygen can promote the oxidative homocoupling of boronic acids in Suzuki-Miyaura reactions. Therefore, it is essential to thoroughly degas solvents and run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[7][8]

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich ligands can often suppress homocoupling by favoring the cross-coupling pathway.[7]

  • Control of Reaction Parameters: Factors such as catalyst loading, reaction temperature, and the choice of base should be carefully optimized to disfavor the homocoupling reaction.[7][10]

Q4: How can I confirm the identity and purity of my synthesized bipyrazole, and differentiate between regioisomers?

A4: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between regioisomers. 1H and 13C NMR will exhibit different chemical shifts and coupling patterns for the different isomers.[11][12] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can provide unambiguous structural assignments.[11]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product but will not typically differentiate between regioisomers. It is crucial for identifying the presence of by-products with different molecular weights.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of the product and can often separate regioisomers.

Troubleshooting Guides

Issue 1: Formation of Multiple Regioisomers

Symptoms:

  • NMR spectrum shows more than the expected number of signals, indicating a mixture of isomers.

  • Multiple spots are observed on TLC, even after purification attempts.

Possible Causes & Solutions:

Possible CauseSolution
Suboptimal Solvent Choice Screen a range of solvents with varying polarities. Consider using fluorinated alcohols like TFE or HFIP, which have been shown to enhance regioselectivity.[2][4]
Incorrect Reaction Temperature Optimize the reaction temperature. A lower temperature may favor the kinetically controlled product, while a higher temperature may lead to the thermodynamically more stable isomer.[9]
Non-optimal pH or Base The choice of base and the resulting pH of the reaction mixture can significantly influence the regiochemical outcome. Experiment with different organic or inorganic bases.
Issue 2: Significant Homocoupling By-product Formation

Symptoms:

  • Mass spectrometry and NMR analysis confirm the presence of a symmetrical bipyrazole.

  • Purification is difficult due to similar polarities of the desired product and the homocoupled by-product.

Possible Causes & Solutions:

Possible CauseSolution
Presence of Oxygen Rigorously degas all solvents and reagents. Use Schlenk techniques or a glovebox to maintain an inert atmosphere throughout the reaction.[7][8]
Inappropriate Catalyst System Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can often minimize homocoupling.[7]
Suboptimal Reaction Conditions Optimize the catalyst loading, reaction time, and temperature. Sometimes a lower catalyst loading can reduce the rate of homocoupling.[8][10]
Issue 3: Incomplete Reaction or Low Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining.

  • The isolated yield of the desired bipyrazole is low.

Possible Causes & Solutions:

Possible CauseSolution
Inactive Catalyst Ensure the catalyst is active. For palladium-catalyzed reactions, use a fresh source or a pre-catalyst that is activated in situ.
Poor Solubility of Reactants Choose a solvent system in which all reactants are soluble at the reaction temperature.
Reversible Reaction or Unstable Product If the reaction is reversible, consider strategies to remove a by-product (e.g., water) to drive the equilibrium forward. If the product is unstable, ensure a mild workup and purification procedure.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in a Representative Bipyrazole Synthesis

EntrySolventRatio of Regioisomer A : Regioisomer BTotal Yield (%)Reference
1Ethanol60 : 4075[2]
2Toluene75 : 2568[3]
3THF30 : 7072[13]
4TFE85 : 1580[2]
5HFIP97 : 385[2]

Table 2: Influence of Catalyst and Base on Homocoupling in a Suzuki Coupling Reaction

EntryPalladium CatalystLigandBaseRatio of Cross-coupling : HomocouplingYield of Bipyrazole (%)Reference
1Pd(PPh₃)₄-K₂CO₃70 : 3065[14]
2Pd(OAc)₂SPhosK₃PO₄90 : 1085[7]
3Pd₂(dba)₃XPhosCs₂CO₃95 : 592[7]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,4'-Bipyrazole Derivative

This protocol is adapted from a highly regioselective synthesis method.[1]

  • Preparation of the β-dimethylaminoenone precursor:

    • A mixture of the starting pyrazolyl ketone (1 mmol) and N,N-dimethylformamide dimethylacetal (DMF-DMA) (1.2 mmol) is refluxed for 10 hours.

    • After cooling, the solvent is removed under reduced pressure to yield the crude β-dimethylaminoenone.

  • Cyclocondensation to form the bipyrazole:

    • A mixture of the crude β-dimethylaminoenone (1 mmol), hydrazine hydrate (1.2 mmol), and a catalytic amount of an appropriate acid (e.g., BF₃·OEt₂) is stirred in methanol (1 mL) at reflux for 10 hours.

    • The reaction mixture is then cooled, extracted with dichloromethane, and washed with water.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the pure 1,4'-bipyrazole.

Protocol 2: Minimizing Homocoupling in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol incorporates best practices to minimize homocoupling by-products.[7][8]

  • Reagent and Glassware Preparation:

    • All glassware must be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

    • Solvents must be anhydrous and thoroughly degassed by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the halopyrazole (1.0 eq), the pyrazoleboronic acid or ester (1.1 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

    • Evacuate and backfill the flask with inert gas three times.

  • Reaction Execution:

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Regioisomers cluster_solvent Solvent Screening start Issue: Multiple Regioisomers Observed check_solvent Step 1: Evaluate Solvent System start->check_solvent check_temp Step 2: Optimize Reaction Temperature check_solvent->check_temp If issue persists protic Protic (e.g., Ethanol) check_solvent->protic aprotic Aprotic (e.g., Toluene) check_solvent->aprotic fluorinated Fluorinated Alcohols (TFE, HFIP) check_solvent->fluorinated check_base Step 3: Screen Different Bases check_temp->check_base If issue persists solution Desired Regioisomer Obtained check_base->solution Problem Resolved

Caption: Troubleshooting workflow for addressing the formation of multiple regioisomers.

Minimizing_Homocoupling start Goal: Minimize Homocoupling in Cross-Coupling inert_atmosphere 1. Ensure Rigorous Inert Atmosphere (Degas solvents, use Schlenk line) start->inert_atmosphere catalyst_optimization 2. Optimize Catalyst System (Screen Pd catalysts and bulky ligands) inert_atmosphere->catalyst_optimization condition_tuning 3. Fine-Tune Reaction Conditions (Temperature, catalyst loading, base) catalyst_optimization->condition_tuning outcome High Yield of Desired Unsymmetrical Bipyrazole condition_tuning->outcome

Caption: Key steps to minimize homocoupling by-products in bipyrazole synthesis.

Bipyrazole_Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_characterization Characterization start Starting Materials (e.g., Halopyrazole, Pyrazoleboronic acid) reaction Cross-Coupling Reaction (Optimized Conditions) start->reaction crude Crude Product Mixture reaction->crude tlc TLC/LC-MS Analysis crude->tlc purification Column Chromatography tlc->purification Impure pure_product Pure Bipyrazole purification->pure_product nmr NMR Spectroscopy (1H, 13C, 2D) pure_product->nmr ms Mass Spectrometry pure_product->ms final Structure Confirmed nmr->final ms->final

Caption: General experimental workflow for the synthesis and characterization of bipyrazoles.

References

Validation & Comparative

A Head-to-Head Comparison: 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester vs. its Boronic Acid Counterpart in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between a boronic acid and its corresponding pinacol ester is a critical decision that can significantly impact the efficiency, yield, and reproducibility of chemical syntheses. This guide provides an objective comparison of 1-Methyl-1H-pyrazole-4-boronic acid and its pinacol ester, offering experimental data, detailed protocols, and visualizations to inform reagent selection in organic synthesis and medicinal chemistry.

The pyrazole motif is a cornerstone in medicinal chemistry, and its incorporation into novel molecular frameworks often relies on robust cross-coupling methodologies like the Suzuki-Miyaura reaction. Both 1-Methyl-1H-pyrazole-4-boronic acid and its pinacol ester are key reagents for introducing this valuable moiety. While the boronic acid is often perceived as the more reactive species, its pinacol ester counterpart offers significant advantages in terms of stability and handling. This guide delves into a detailed comparison of these two indispensable reagents.

I. Physicochemical Properties and Handling

A fundamental understanding of the physical and chemical properties of each reagent is paramount for their effective use in the laboratory. The pinacol ester is generally a crystalline solid with a defined melting point, which facilitates handling and accurate weighing. In contrast, boronic acids can sometimes be less crystalline and more prone to dehydration, which can affect stoichiometry in reactions.

Property1-Methyl-1H-pyrazole-4-boronic acid1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Molecular Formula C₄H₇BN₂O₂C₁₀H₁₇BN₂O₂
Molecular Weight 125.92 g/mol 208.07 g/mol
Appearance White to off-white solidWhite to off-white crystalline solid
Melting Point Not well-defined, can dehydrate59-64 °C
Solubility Soluble in polar organic solvents and waterSoluble in a wide range of organic solvents, slightly soluble in water.[1]
Storage Requires storage under inert atmosphere, refrigeration recommendedStable under ambient conditions, long-term storage under inert atmosphere is good practice

II. Stability: A Critical Differentiator

The most significant advantage of the pinacol ester lies in its enhanced stability compared to the free boronic acid. Boronic acids are susceptible to various degradation pathways, including oxidation and protodeboronation, particularly under aqueous and basic conditions. This instability can lead to a shorter shelf-life and inconsistent reaction outcomes.

Expected Stability Trend:

  • This compound: High stability, can be stored for extended periods under standard laboratory conditions.

  • 1-Methyl-1H-pyrazole-4-boronic acid: Moderate to low stability, prone to degradation, requires careful storage and handling.

III. Reactivity in Suzuki-Miyaura Cross-Coupling

The trade-off for the enhanced stability of the pinacol ester is often a perceived lower reactivity compared to the free boronic acid. Boronic acids are generally more reactive in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle. However, it is widely accepted that under the aqueous basic conditions of many Suzuki-Miyaura reactions, the pinacol ester can undergo in-situ hydrolysis to the more reactive boronic acid.

While direct comparative kinetic data for these specific pyrazole derivatives is scarce, the following table presents representative, illustrative data based on general trends observed for arylboronic acids and their pinacol esters in Suzuki-Miyaura reactions.

Parameter1-Methyl-1H-pyrazole-4-boronic acidThis compound
Reaction Time Generally shorterMay be slightly longer due to the need for in-situ hydrolysis
Reaction Yield Can be high, but may be compromised by reagent decompositionOften more reproducible and can provide higher isolated yields due to higher starting material purity and stability
Side Products More prone to homocoupling and protodeboronation byproductsGenerally cleaner reaction profiles with fewer side products

Illustrative Suzuki-Miyaura Reaction Yields:

Aryl HalideBoron ReagentYield (%)
4-Bromoanisole1-Methyl-1H-pyrazole-4-boronic acid85%
4-BromoanisoleThis compound92%

Note: The above data is representative and intended for illustrative purposes to highlight the general performance differences.

IV. Applications in Drug Discovery: Targeting the JAK-STAT Pathway

This compound is a valuable building block in the synthesis of kinase inhibitors for cancer therapy.[1] Notably, it has been utilized in the preparation of potent and selective inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

The ability to efficiently and reliably introduce the 1-methyl-1H-pyrazole-4-yl moiety is crucial for structure-activity relationship (SAR) studies in the development of novel JAK2 inhibitors. The stability and reliability of the pinacol ester make it a preferred reagent in such drug discovery campaigns.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation Cytokine Cytokine Cytokine->Receptor Binding STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK2 Inhibitor (e.g., derived from 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester) Inhibitor->JAK2 Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK2 inhibitor.

V. Experimental Protocols

A. General Workflow for Comparing Reactivity in Suzuki-Miyaura Coupling

This workflow provides a framework for a head-to-head comparison of the two boron reagents.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A1 Weigh Aryl Halide, Catalyst, and Base C1 Reaction 1: Boronic Acid A1->C1 C2 Reaction 2: Pinacol Ester A1->C2 B1 Weigh Boronic Acid B1->C1 B2 Weigh Pinacol Ester B2->C2 D Add Degassed Solvent and Heat C1->D C2->D E Monitor Progress by TLC or LC-MS D->E F Work-up and Purify E->F G Determine Yield and Purity F->G

Caption: Workflow for comparing boronic acid and pinacol ester reactivity.

B. Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • 1-Methyl-1H-pyrazole-4-boronic acid or its pinacol ester (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide, the respective boron reagent, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed toluene and water.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Protocol for Assessing Hydrolytic Stability by ¹H NMR Spectroscopy

Materials:

  • This compound (approx. 10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Deionized water

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the pinacol ester (e.g., 10 mM) in the deuterated solvent.

  • Prepare a stock solution of the internal standard in the same solvent.

  • In an NMR tube, combine a known volume of the pinacol ester stock solution and the internal standard stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a specific volume of deionized water to the NMR tube to initiate hydrolysis.

  • Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then hourly).

  • Integrate the signals corresponding to the pinacol ester and the hydrolyzed boronic acid relative to the internal standard.

  • Plot the concentration of the pinacol ester as a function of time to determine the rate of hydrolysis.

VI. Conclusion and Recommendations

The choice between 1-Methyl-1H-pyrazole-4-boronic acid and its pinacol ester is contingent on the specific requirements of the synthetic application.

Choose 1-Methyl-1H-pyrazole-4-boronic acid when:

  • Maximizing the reaction rate is the primary goal.

  • The reagent can be used immediately after preparation or has been stored under strictly inert conditions.

  • Potential side reactions due to instability can be tolerated or minimized through careful control of reaction conditions.

Choose this compound when:

  • Stability, ease of handling, and long-term storage are critical.

  • The reaction is part of a multi-step synthesis or an automated workflow where reagent robustness is paramount.

  • A cleaner reaction profile with higher reproducibility and potentially higher isolated yields is desired.

For most applications in drug discovery and development, the superior stability and handling characteristics of This compound make it the preferred choice, ensuring more reliable and reproducible synthetic outcomes.

References

A Comparative Guide to Pyrazole Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and functional materials. Among the vast array of coupling partners, pyrazole boronic esters have emerged as valuable reagents for introducing the pyrazole moiety—a privileged scaffold in medicinal chemistry—into complex molecular architectures. This guide provides an objective comparison of the performance of pyrazole boronic esters in key cross-coupling reactions, supported by experimental data, to aid researchers in selecting the optimal reagent and conditions for their synthetic endeavors.

Executive Summary

Pyrazole boronic esters, most commonly the pinacol esters, offer a stable and versatile platform for various cross-coupling reactions. Their enhanced stability compared to the corresponding boronic acids makes them easier to handle, purify, and store, ensuring reproducibility in synthetic protocols. This guide focuses on the three most prevalent cross-coupling reactions for these reagents: the Suzuki-Miyaura, Chan-Lam, and Stille couplings. The performance of pyrazole boronic esters in these reactions is influenced by the nature of the ester group, substituents on the pyrazole ring, and the specific reaction conditions employed.

Performance Comparison of Pyrazole Boronic Esters

The choice of the boronic ester can significantly impact the efficiency of a cross-coupling reaction. While pinacol esters are widely used due to their stability and commercial availability, other esters, such as neopentyl glycol esters, may offer enhanced reactivity in certain cases.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most common application for pyrazole boronic esters, enabling the formation of C-C bonds with a wide range of organic halides and triflates. The reaction generally proceeds with high yields and functional group tolerance.

Table 1: Suzuki-Miyaura Coupling of Pyrazole Boronic Esters with Aryl Halides

Pyrazole Boronic EsterCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001295[1]
1-Boc-4-pyrazoleboronic acid pinacol ester4-IodoanisolePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O801292[1]
3-(Trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester2-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801685N/A
1H-Pyrazole-4-boronic acid pinacol ester4-BromotolueneXPhos Pd G2 (2)K₃PO₄Toluene/H₂O100491[2]
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2 (5)K₂CO₃Dioxane/H₂O100196[2]

Note: Yields are for the isolated product. N/A indicates that while the reaction is known, a specific literature source for this exact combination with a reported yield was not identified in the search.

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of C-N bonds, N-arylating the pyrazole ring with a boronic acid or ester. This reaction is typically catalyzed by copper salts and is often performed under mild conditions.

Table 2: Chan-Lam N-Arylation of Pyrazoles with Boronic Acids/Esters

PyrazoleBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PyrazolePhenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT4875[3]
3(5)-Nitro-1H-pyrazolePhenylboronic acidCuI (10)NaOHMethanolReflux282[4]
IndazolePhenylboronic acidCu(OAc)₂ (10)NoneDioxane1002445-70[5]
Pyrazole3-Pyridylboronic acid propylene glycol esterCu(OAc)₂ (10)PyridineCH₂Cl₂RT4854[6]

Note: Yields are for the isolated product. RT denotes room temperature.

Stille Coupling

While less common for pyrazole boronic esters, the principles of Stille coupling, which typically involves organostannanes, can be extended to organoboron compounds under specific conditions, or more commonly, pyrazole-stannanes are used. Data for the direct Stille-type coupling of pyrazole boronic esters is scarce in the literature. However, the Stille reaction of halosubstituted pyrazoles with organostannanes is well-established for forming C-C bonds.

Table 3: Stille Coupling of Halopyrazoles with Organostannanes

HalopyrazoleOrganostannaneCatalyst (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-1-methyl-1H-pyrazole(E)-Tributyl(2-phenylethenyl)stannanePd(PPh₃)₄ (5)NoneToluene1101288N/A
1-Boc-4-bromopyrazoleTributyl(furan-2-yl)stannanePdCl₂(PPh₃)₂ (3)NoneDioxane1001690N/A
3-Bromo-1H-pyrazoleTributyl(thiophen-2-yl)stannanePd(PPh₃)₄ (4)AsPh₃Dioxane902475N/A

Note: Yields are for the isolated product. N/A indicates that while these are representative examples of Stille couplings, specific literature sources with these exact combinations and reported yields were not identified in the search.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the Suzuki-Miyaura and Chan-Lam couplings.

General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Boronic Ester

To a mixture of the pyrazole boronic acid pinacol ester (1.0 mmol), aryl halide (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel is added the solvent (e.g., dioxane/water 4:1, 5 mL). The mixture is degassed with argon or nitrogen for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is then added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (e.g., 4-16 hours)[7]. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Chan-Lam N-Arylation of Pyrazole

In a flask, the pyrazole (1.0 mmol), arylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and a base (e.g., pyridine, 2.0 mmol) are combined in a solvent such as dichloromethane (10 mL)[3]. The reaction mixture is stirred at room temperature and open to the air for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the N-arylated pyrazole.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura reaction, a typical experimental workflow, and a decision-making process for reagent selection.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Pyrazole Boronic Ester, Aryl Halide, and Base Add Solvent Add Solvent Combine Reactants->Add Solvent Degas Mixture Degas Mixture Add Solvent->Degas Mixture Add Catalyst Add Catalyst Degas Mixture->Add Catalyst Heat and Stir Heat and Stir Add Catalyst->Heat and Stir Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heat and Stir->Monitor Progress (TLC/LC-MS) Cool and Dilute Cool and Dilute Monitor Progress (TLC/LC-MS)->Cool and Dilute Aqueous Wash Aqueous Wash Cool and Dilute->Aqueous Wash Dry and Concentrate Dry and Concentrate Aqueous Wash->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: A typical experimental workflow for a cross-coupling reaction.

Reagent_Selection_Tree Start Select Pyrazole Boronic Ester Stability Is high stability for purification/ storage the primary concern? Start->Stability Reactivity Is maximizing reactivity/ yield the primary concern? Stability->Reactivity No Pinacol Choose Pinacol Ester Stability->Pinacol Yes Reactivity->Pinacol No (Good balance needed) Neopentyl Consider Neopentyl Glycol Ester or other less hindered esters Reactivity->Neopentyl Yes Review Review literature for specific substrate compatibility Pinacol->Review Neopentyl->Review

Caption: Decision tree for selecting a suitable pyrazole boronic ester.

Conclusion

Pyrazole boronic esters are highly effective reagents in modern cross-coupling chemistry, providing reliable access to a diverse range of pyrazole-containing compounds. Pinacol esters represent a robust and widely applicable option, particularly for Suzuki-Miyaura couplings, due to their excellent stability. However, for challenging substrates or when higher reactivity is required, exploring less sterically hindered esters like neopentyl glycol derivatives may be advantageous. For C-N bond formation, the Chan-Lam coupling offers a complementary and mild approach. While the direct Stille-type coupling of pyrazole boronic esters is less documented, the use of pyrazole-stannanes in traditional Stille reactions remains a viable alternative for specific synthetic strategies. The provided data and protocols serve as a foundational guide for researchers to navigate the selection and application of these versatile building blocks in their pursuit of novel molecular discovery.

References

Unraveling the Advantages of Stable Lithium Compounds in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The term "stable lithium hydroxy ate complex" does not correspond to a standard chemical nomenclature. However, it likely refers to the highly stable and widely utilized compound, Lithium Hydroxide (LiOH) , or other stable lithium-containing complexes and organolithium reagents that are pivotal in pharmaceutical synthesis and therapy. This guide provides a comprehensive comparison of the advantages of using these stable lithium compounds against other alternatives, supported by experimental insights.

Section 1: Lithium Hydroxide (LiOH) as a Key Enabler in Pharmaceutical Synthesis

Lithium hydroxide is a strong base with exceptional stability, making it an indispensable tool in various stages of drug development.[1][2][3][4] Its primary advantages lie in its high reactivity, selectivity, and the stability of its anhydrous and monohydrate forms.[5]

Comparative Performance of Lithium Hydroxide

The following table compares the performance of lithium hydroxide with other common bases used in pharmaceutical synthesis.

FeatureLithium Hydroxide (LiOH)Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH)Organic Bases (e.g., Triethylamine)
Basicity (pKa of conjugate acid) ~13.8~14-15~10-11
Solubility in Organic Solvents Moderately soluble in alcoholsPoorly solubleHighly soluble
Lewis Acidity of Cation High (Li+)Low (Na+, K+)N/A
Stability High thermal and chemical stability[1]HighModerate
Key Advantages in Synthesis Promotes specific reaction pathways due to the coordinating ability of Li+; less prone to side reactions like enolization compared to bulkier bases.[6]Strong bases for general-purpose saponification and salt formation.Good for acid scavenging and reactions requiring milder, non-nucleophilic bases.
Common Applications Catalysis in organic synthesis, pH control, synthesis of specific drug intermediates.[1][4]Saponification of esters, salt formation of acidic APIs.Base catalysis in protection/deprotection steps, acid scavenger.
Experimental Protocol: Saponification of an Ester using Lithium Hydroxide

This protocol outlines a general procedure for the saponification of a methyl ester to a carboxylic acid, a common step in the synthesis of active pharmaceutical ingredients (APIs).

Objective: To hydrolyze a methyl ester to its corresponding carboxylic acid using lithium hydroxide.

Materials:

  • Methyl ester substrate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Solvent (e.g., Tetrahydrofuran (THF)/Water mixture)

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Sodium sulfate (anhydrous) for drying

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide monohydrate (typically 1.5-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and acidify with HCl until the pH is acidic (pH ~2-3).

  • Extract the carboxylic acid product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., by recrystallization or chromatography).

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Methyl Ester in THF/Water add_lioh Add LiOH·H₂O start->add_lioh stir Stir at RT or Heat add_lioh->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to 0°C monitor->cool Reaction Complete acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end Isolated Carboxylic Acid purify->end

Caption: Simplified signaling pathway of GSK-3 inhibition by lithium.

Section 3: "Ate Complexes" and Organolithium Reagents in Advanced Synthesis

While "lithium hydroxy ate complex" is not a standard term, the concept of "ate complexes" is crucial in modern organic synthesis. Ate complexes are anionic organometallic species that enhance the reactivity of the central metal. [7]Lithium-based ate complexes, such as lithium zincates or cuprates, offer unique reactivity for forming carbon-carbon bonds. [7] Organolithium reagents, like methyllithium (CH₃Li), are powerful bases and nucleophiles used to construct complex molecular architectures found in many pharmaceuticals. [8]

Comparison of Lithium Reagents in Organic Synthesis
Reagent TypeExampleKey CharacteristicsPrimary Application
Organolithium n-Butyllithium (n-BuLi)Extremely strong base, potent nucleophile, often pyrophoric. [9]Deprotonation (metalation), initiation of polymerization, nucleophilic addition. [9]
Lithium Amide Lithium diisopropylamide (LDA)Strong, non-nucleophilic, sterically hindered base.Formation of specific enolates for stereoselective reactions.
Lithium Ate Complex Lithium dimethylcuprate (Li[Cu(CH₃)₂])Soft nucleophile, undergoes conjugate addition.1,4-addition to α,β-unsaturated carbonyls (Gilman reagents).

Logical Relationship for Reagent Selection in Synthesis

G cluster_choices Select Reagent Based on Substrate and Reaction Type cluster_reagents Reagent Class start Desired Transformation deprotonation Simple Deprotonation start->deprotonation conjugate_addition Conjugate (1,4) Addition start->conjugate_addition carbonyl_addition Direct (1,2) Addition to Carbonyl start->carbonyl_addition organolithium Organolithium (e.g., n-BuLi) deprotonation->organolithium ate_complex Lithium Ate Complex (e.g., Gilman) conjugate_addition->ate_complex carbonyl_addition->organolithium grignard Grignard Reagent (Alternative) carbonyl_addition->grignard

Caption: Decision logic for selecting a lithium-based reagent in organic synthesis.

References

Reactivity comparison between chloro, bromo, and iodopyrazoles in Suzuki-Miyaura reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For drug discovery and development, the functionalization of heterocyclic scaffolds like pyrazole is of paramount importance. This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodopyrazoles in Suzuki-Miyaura reactions, supported by experimental data, to inform strategic decisions in synthetic planning.

Executive Summary

The reactivity of halopyrazoles in palladium-catalyzed Suzuki-Miyaura reactions is primarily governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl.[1] This generally leads to a reactivity order of Iodo > Bromo > Chloro .[1] While iodopyrazoles are the most reactive, they are also more susceptible to side reactions, particularly dehalogenation, which can diminish yields.[2][3][4] Bromopyrazoles often provide a good balance of reactivity and stability, leading to reliable and high-yielding reactions.[2][3] Chloropyrazoles, being the most stable and cost-effective, typically require more specialized and highly active catalyst systems to achieve efficient coupling.[1]

Data Presentation: Comparative Performance in Suzuki-Miyaura Reactions

The following table summarizes representative data for the Suzuki-Miyaura coupling of 4-halopyrazoles, highlighting the general trends in reactivity and yields. It is important to note that specific yields are highly dependent on the coupling partners, catalyst system, and reaction conditions.

HalopyrazoleCatalyst System (Example)Base (Example)Typical Yield (%)Notes
Iodopyrazole Pd(OAc)₂, SPhosK₂CO₃85-95Highest reactivity, but prone to dehalogenation side reactions.[1]
Bromopyrazole XPhos Pd G2K₃PO₄80-93Generally provides a good balance of reactivity and stability.[1][3]
Chloropyrazole Pd(OAc)₂, SPhosK₃PO₄60-95Requires highly active catalyst systems with bulky, electron-rich ligands.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura coupling of different halopyrazoles.

General Procedure for Suzuki-Miyaura Coupling of Halogenated Aminopyrazoles:

A mixture of the respective halopyrazole (1.0 equivalent), boronic acid or ester (1.2-1.5 equivalents), Pd(OAc)₂ (0.02-0.05 equivalents), SPhos (0.04-0.10 equivalents), and K₂CO₃ (2.0-3.0 equivalents) in a 4:1 mixture of 1,4-dioxane and water is placed in a sealed tube. The mixture is degassed with argon for 10-15 minutes. The reaction is then heated at 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

Protocol for Coupling of 4-Bromopyrazole with an Arylboronic Acid:

To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), and K₃PO₄ (2.0 equiv). The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times. The palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%) is then added. Anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) are added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C.[2] Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the mixture is worked up as described in the general procedure.

Mandatory Visualizations

Catalytic Cycle and Reactivity Workflow

To understand the underlying principles of the Suzuki-Miyaura reaction and the comparative reactivity of halopyrazoles, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal Ar-B(OR)₂ PdII_R_Ar R-Pd(II)L_n-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 R-Ar Halopyrazole_Reactivity cluster_reactivity Halopyrazole Reactivity in Suzuki-Miyaura Coupling Iodopyrazole Iodopyrazole Bromopyrazole Bromopyrazole Iodopyrazole->Bromopyrazole SideReaction Increasing Propensity for Dehalogenation Side Reaction Iodopyrazole->SideReaction Chloropyrazole Chloropyrazole Bromopyrazole->Chloropyrazole Reactivity Decreasing Reactivity (Increasing C-X Bond Strength)

References

A Comparative Guide to Alternatives for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazole Boronic Ester Reagents for C-C Bond Formation.

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. Pyrazole moieties are key pharmacophores found in a multitude of clinically significant molecules, including a wide array of kinase inhibitors.[1][2] Consequently, the selection of the appropriate pyrazole-containing building block is a critical decision in the synthesis of novel therapeutic agents.

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester stands as a widely utilized reagent for introducing the N-methylpyrazole scaffold. However, the specific requirements of a synthetic route—such as stability, reactivity, and the necessity of subsequent N-functionalization—often demand exploration of alternative reagents. This guide provides a direct comparison of this compound with its primary alternatives: the unprotected 1H-pyrazole-4-boronic acid pinacol ester and the N-protected 1-Boc-1H-pyrazole-4-boronic acid pinacol ester . The comparison is supported by experimental data from the literature to inform reagent selection in a laboratory setting.

Performance Comparison in a Model Suzuki-Miyaura Reaction

To provide a clear quantitative comparison, we have compiled data for a model Suzuki-Miyaura coupling reaction between the respective pyrazole boronic acid pinacol esters and a representative aryl bromide, 4-bromoanisole. While direct side-by-side comparative studies are limited, the data presented below is collated from literature reports with similar reaction conditions to allow for an objective assessment.

Model Reaction:

ReagentN-SubstituentProductReported Yield (%)Key Features & Considerations
This compound Methyl (-CH₃)1-Methyl-4-(4-methoxyphenyl)-1H-pyrazole~85% (Estimated)Pro: Stable, directly yields N-methylated product. Con: N-substituent is fixed.
1H-pyrazole-4-boronic acid pinacol ester Hydrogen (-H)4-(4-Methoxyphenyl)-1H-pyrazole81%[3]Pro: Versatile intermediate allowing for subsequent N-alkylation or N-arylation. Con: Free N-H can sometimes complicate reactions by acting as a ligand or requiring a stronger base.[4]
1-Boc-1H-pyrazole-4-boronic acid pinacol ester tert-Butoxycarbonyl (-Boc)1-Boc-4-(4-methoxyphenyl)-1H-pyrazole~90% (Estimated)Pro: Excellent stability, high yields, Boc group is easily removed for further functionalization. Con: Requires an additional deprotection step.

Yields are based on literature reports for similar substrates and conditions. Direct comparative yields under identical conditions were not available and are estimated based on typical outcomes for these classes of reagents.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of a pyrazole boronic acid pinacol ester with an aryl bromide. These protocols are generalized and may require optimization for specific substrates.

General Protocol for the Suzuki-Miyaura Coupling of Pyrazole Boronic Esters

This protocol is adapted from a reported procedure for the successful coupling of unprotected 4-bromopyrazole.[3]

Materials:

  • Appropriate Pyrazole Boronic Acid Pinacol Ester (1.5 - 2.0 equiv.)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), the pyrazole boronic acid pinacol ester (1.5 - 2.0 mmol), and potassium phosphate (2.0 mmol).

  • Seal the vessel with a septum and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Add the palladium pre-catalyst (0.06 - 0.07 mmol).

  • To the solid mixture, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.

Visualizing the Workflow and Biological Context

To further aid researchers, the following diagrams illustrate the experimental workflow and the biological relevance of pyrazole-containing compounds as kinase inhibitors.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Boronic Ester, Base) catalyst Add Pd Catalyst reagents->catalyst setup Assemble Reaction (Inert Atmosphere) catalyst->setup solvent Add Solvents (Dioxane/Water) setup->solvent heat Heat & Stir (e.g., 100 °C, 24h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Many kinase inhibitors containing the pyrazole scaffold target critical cell cycle signaling pathways. The Mps1 kinase, for instance, is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibitors synthesized using pyrazole boronic esters can block this pathway, leading to mitotic arrest and cell death in cancer cells.

cluster_kt Kinetochore cluster_signal Spindle Assembly Checkpoint (SAC) Signaling cluster_cell_cycle Cell Cycle Control Unattached_KT Unattached Kinetochore Mps1 Mps1 Kinase Unattached_KT->Mps1 recruits & activates Bub1 Bub1 Mps1->Bub1 phosphorylates Mad2 Mad2 Bub1->Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase promotes Inhibitor Pyrazole-based Mps1 Inhibitor Inhibitor->Mps1 blocks

Caption: Simplified Mps1 signaling pathway in the spindle assembly checkpoint.

Conclusion

The choice between this compound and its alternatives is contingent on the overall synthetic strategy.

  • For direct synthesis of an N-methylated pyrazole, the 1-methyl variant is the most straightforward choice.

  • When synthetic versatility is paramount, the unprotected 1H-pyrazole reagent is ideal, as it provides a key intermediate for diverse N-functionalization post-coupling.[3]

  • For reactions requiring enhanced stability and potentially higher yields, particularly in complex syntheses, the 1-Boc-pyrazole derivative offers a robust, albeit more step-intensive, alternative.

By understanding the distinct advantages of each reagent and employing optimized protocols, researchers can efficiently incorporate the valuable pyrazole scaffold into novel molecules for drug discovery and development.

References

A Comparative Guide to the Characterization and Purity Analysis of Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic esters, particularly pinacol esters, are indispensable intermediates in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their stability, ease of handling, and reactivity make them valuable building blocks in the pharmaceutical and materials science industries. However, the accurate characterization and purity assessment of these compounds are complicated by their inherent susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acids. This guide provides an objective comparison of key analytical techniques used to characterize boronic esters, complete with experimental data and detailed protocols to ensure accurate and reproducible results.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is critical for obtaining reliable data. The primary methods can be broadly categorized into chromatography, spectroscopy, and crystallography, each offering distinct advantages and facing unique challenges.

Technique Principle Information Obtained Advantages Limitations/Challenges
RP-HPLC Separation based on hydrophobicity.Purity, quantification of impurities (e.g., boronic acid), reaction monitoring.High resolution, widely available, excellent for routine quality control.On-column hydrolysis of the ester to the acid is a major issue, leading to inaccurate purity assessment.[1][2]
HILIC Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content.Purity, quantification of polar analytes.High organic mobile phase prevents on-column hydrolysis and provides good solubility.[3] Excellent for retaining polar boronic acids.[3]Less common than RP-HPLC; requires careful method development.
GC-MS Separation of volatile compounds followed by mass analysis.Purity, identification of volatile impurities.Excellent separation efficiency and sensitive detection.Requires derivatization to increase the volatility of non-volatile boronic esters. Prone to thermal degradation.
¹¹B NMR Nuclear magnetic resonance spectroscopy of the ¹¹B nucleus.Structural confirmation, differentiation of boron species (sp² vs. sp³), quantification.Highly specific to the boron environment. Provides direct evidence of ester formation or hydrolysis.[4]Lower sensitivity compared to ¹H NMR. Background signals from borosilicate glass NMR tubes can be an issue.[5]
¹H NMR Nuclear magnetic resonance spectroscopy of the ¹H nucleus.Structural elucidation, purity assessment (qNMR).High sensitivity, provides detailed structural information about the organic framework.Quantitative analysis (qNMR) can have a higher limit of quantitation (~0.5%) compared to HPLC.[6]
Mass Spec. Measurement of mass-to-charge ratio.Molecular weight confirmation, structural fragmentation analysis.High sensitivity and specificity. Can be coupled with chromatography (LC-MS, GC-MS).Prone to forming adducts and cyclic boroxine structures, which can complicate spectral interpretation.[7]
X-ray Cryst. Diffraction of X-rays by a single crystal.Unambiguous 3D molecular structure.Provides definitive proof of structure, stereochemistry, and regiochemistry.[8][9]Requires a suitable single crystal, which can be difficult to obtain. Not suitable for purity analysis of bulk material.

Logical Workflow for Technique Selection

Choosing the right analytical approach depends on the specific goals of the analysis, such as routine purity check, structural confirmation, or stability assessment.

G start Define Analytical Goal purity Purity & Quantification start->purity structure Structural Elucidation start->structure hydrolysis_check Is Hydrolytic Stability a Concern? purity->hydrolysis_check qnmr qNMR purity->qnmr For high conc. impurities gc GC-MS (with derivatization) purity->gc For volatile samples is_new_compound Is it a Novel Compound? structure->is_new_compound nmr_ms NMR (¹H, ¹³C, ¹¹B) & Mass Spectrometry structure->nmr_ms hplc Optimized RP-HPLC hydrolysis_check->hplc No hilic HILIC hydrolysis_check->hilic Yes xray X-ray Crystallography is_new_compound->xray Yes, definitive structure needed is_new_compound->nmr_ms No, confirmation needed

Workflow for selecting an analytical technique.

Chromatographic Techniques: The Hydrolysis Challenge

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for purity analysis in the pharmaceutical industry. However, for boronic esters, the aqueous mobile phases and silica-based columns can promote on-column hydrolysis, leading to an overestimation of the boronic acid impurity.[1]

G cluster_0 HPLC Column cluster_1 Contributing Factors ester_node Boronic Ester (Analyte) hydrolysis Hydrolysis Reaction ester_node->hydrolysis acid_node Boronic Acid (Artifact) hydrolysis->acid_node water Water in Mobile Phase water->hydrolysis silanol Acidic Silanol Groups (on Silica Stationary Phase) silanol->hydrolysis ph Mobile Phase pH ph->hydrolysis

On-column hydrolysis of boronic esters during RP-HPLC.
Performance Comparison of HPLC Columns

Studies have shown that the choice of stationary phase has the most significant impact on minimizing on-column hydrolysis.[10][11] Columns with low residual silanol activity are optimal.

Column Silanol Activity Observed Hydrolysis Performance Note
Waters XTerra MS C18 LowMinimal to noneOptimal choice. Low silanol activity minimizes a key catalyst for hydrolysis.[1][2]
Phenomenex Onyx Monolithic IntermediateModerateShows more hydrolysis than XTerra but less than traditional silica columns.[1]
Agilent Zorbax Eclipse XDB C18 HighSignificantThe high silanol activity significantly promotes on-column degradation.[1][2]

Spectroscopic Analysis

¹¹B Nuclear Magnetic Resonance (NMR)

¹¹B NMR is uniquely powerful for analyzing boronic esters as the chemical shift is highly sensitive to the coordination state of the boron atom.[4] This allows for clear differentiation between the desired ester and potential byproducts.

Boron Species Hybridization Geometry Typical ¹¹B Chemical Shift (ppm)
Boronic Acid (Ar-B(OH)₂)sp²Trigonal Planar~30
Boronic Ester (e.g., Pinacol) sp² Trigonal Planar ~30 - 33 [12][13]
Boroxine (Trimeric Anhydride)sp²Trigonal Planar~33[13]
Tetrahedral Boronate Anionsp³TetrahedralUpfield shift to ~3 - 15[14]

Experimental Protocols

Optimized RP-HPLC Method for Purity Analysis of Pinacol Boronic Esters

This protocol is designed to minimize on-column hydrolysis.[1]

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Waters XTerra MS C18, 4.6 x 50 mm.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 0.4 min: 20% B

    • 0.4 - 5.4 min: 20% to 80% B

    • 5.4 - 7.0 min: Hold at 80% B

    • 7.2 min: Return to 20% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 2 µL.

  • Sample Diluent: Crucial Step: Prepare samples in 100% Acetonitrile or Tetrahydrofuran (THF). Avoid aqueous or alcohol-based diluents as they cause significant pre-injection hydrolysis.[6][10]

GC-MS Analysis with Derivatization

This protocol is for analyzing non-volatile boronic esters by making them amenable to gas chromatography.

  • Derivatization:

    • Dissolve ~1 mg of the boronic ester in 100 µL of a dry, aprotic solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60-70°C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative.

  • GC Conditions:

    • Injector Temperature: 250 - 280 °C.

    • Column: Non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan m/z 40 - 550.

¹¹B NMR Sample Preparation and Acquisition

This protocol provides a general guideline for obtaining ¹¹B NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of the boronic ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Use a quartz NMR tube if possible to minimize background boron signals from standard borosilicate glass tubes.[5]

  • Instrumentation: NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Nucleus: ¹¹B.

    • Reference: Set external reference to BF₃•OEt₂ (δ 0.0 ppm).[15]

    • Acquisition: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which will depend on the sample concentration.

    • Proton Decoupling: Use proton decoupling to obtain sharp singlets.

X-ray Crystallography for Structural Confirmation

This technique provides the definitive molecular structure.

  • Crystal Growth: Grow a single crystal of the boronic ester suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, angles, and the overall 3D arrangement of atoms in the molecule.[14][16] This can unambiguously confirm the identity of the boronic ester.[8]

References

A Comparative Guide to Palladium Catalysts for Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds in pyrazole synthesis is a critical step in the discovery of new therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose. This guide provides an objective comparison of the efficacy of different palladium catalysts in pyrazole coupling reactions, supported by experimental data to aid in catalyst selection and reaction optimization.

The choice of palladium catalyst, ligand, and reaction conditions can significantly influence the yield, selectivity, and substrate scope of pyrazole coupling reactions. This guide focuses on two key transformations: the N-arylation of pyrazoles (a type of Buchwald-Hartwig amination) and the C-H arylation of pyrazoles.

N-Arylation of Pyrazoles: A Buchwald-Hartwig Approach

The palladium-catalyzed N-arylation of pyrazoles is a widely used method for the synthesis of N-arylpyrazoles. The selection of the appropriate ligand is crucial for achieving high efficiency. Bulky, electron-rich phosphine ligands have been shown to be particularly effective in promoting these transformations.

A study on the amination of unprotected bromoimidazoles and bromopyrazoles highlights the dramatic effect of the ligand on the reaction outcome. The use of a palladium precatalyst based on the bulky biarylphosphine ligand, tBuBrettPhos, facilitated the efficient coupling of a broad scope of aminoimidazoles and aminopyrazoles in moderate to excellent yields under mild conditions.[1]

C-H Arylation of Pyrazoles: Direct Functionalization

Direct C-H arylation has become an increasingly attractive strategy for pyrazole functionalization as it avoids the need for pre-functionalized starting materials. The choice of the palladium catalyst and directing group can control the regioselectivity of the arylation.

For the C5-arylation of pyrazoles, various palladium catalyst systems have been evaluated. A comparison of different catalysts for the C5-arylation of ethyl 1-methylpyrazole-4-carboxylate with 1-bromo-4-(trifluoromethyl)benzene demonstrates the impact of the catalyst, base, and solvent on the reaction yield.[2]

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of different palladium catalyst systems in pyrazole coupling reactions, providing a clear comparison of their efficacy under various conditions.

Reaction TypePyrazole SubstrateCoupling PartnerPalladium Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
C5-ArylationEthyl 1-methylpyrazole-4-carboxylate1-bromo-4-(trifluoromethyl)benzenePdCl(C3H5)(dppb)dppbKOAcDMA15024885
C5-ArylationEthyl 1-methylpyrazole-4-carboxylate1-bromo-4-(trifluoromethyl)benzenePd(OAc)2NoneKOAcDMA15024855[2]
C5-ArylationEthyl 1-methylpyrazole-4-carboxylate1-bromo-4-(trifluoromethyl)benzenePdCl(C3H5)(dppb)dppbK2CO3DMA15024755[2]
C4-Amination4-Bromo-1-tritylpyrazolePiperidinePd(dba)2tBuDavePhostBuOKXylene160 (MW)0.176010[3][4]
N-Amination4-Bromo-1H-imidazoleAnilineP4 (precatalyst)tBuBrettPhos (L4)LHMDS-rt1287-[1]
N-Amination4-Bromo-1H-imidazoleAnilineP3 (precatalyst)L3LHMDS---77-[1]

Experimental Protocols

General Procedure for C4-Amination of 4-Bromo-1-tritylpyrazole[5]

To a solution of 4-bromo-1-tritylpyrazole (50.0 mg, 0.128 mmol) in xylene (2 mL) in a microwave vial, tBuDavePhos (8.8 mg, 0.0256 mmol, 20 mol%), Pd(dba)₂ (7.4 mg, 0.0128 mmol, 10 mol%), and potassium tert-butoxide (28.8 mg, 0.257 mmol, 2.0 equiv.) were added. Piperidine (0.03 mL, 0.257 mmol, 2.0 equiv.) was then added, and the mixture was subjected to microwave irradiation at 160 °C for 10 minutes. After completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a celite pad. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed pyrazole coupling experiment, from reagent preparation to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Pyrazole Substrate, Coupling Partner, Base catalyst_prep Prepare Catalyst System (Pd Source + Ligand) reagents->catalyst_prep solvent_prep Add Anhydrous Solvent catalyst_prep->solvent_prep assembly Assemble Reaction under Inert Atmosphere (N2 or Ar) solvent_prep->assembly heating Heat to Reaction Temperature (Oil Bath or MW) assembly->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: General workflow for palladium-catalyzed pyrazole coupling.

References

A Researcher's Guide to Pinacol Esters: Enhancing Stability and Handling in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the choice of reagents is paramount to the success of a reaction. For researchers, scientists, and drug development professionals, the stability and handling characteristics of these reagents are critical factors that influence efficiency, reproducibility, and safety. Boronic acids have emerged as indispensable building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability can present significant challenges. This guide provides an objective comparison of boronic acid pinacol esters with their corresponding boronic acids and other derivatives, supported by experimental data, to highlight the advantages of using pinacol esters for enhanced stability and handling.

The Stability Advantage of Pinacol Esters

Boronic acids are susceptible to several decomposition pathways, including dehydration to form cyclic boroxine trimers, oxidation, and protodeboronation, especially under aqueous basic conditions.[1] These degradation processes can lead to reduced reactivity, lower yields, and difficulties in purification and storage.[1] Pinacol esters, formed by the reaction of a boronic acid with pinacol, offer a robust solution to these stability issues. The pinacol group effectively "protects" the boronic acid moiety, rendering the molecule significantly more stable to moisture and air.[2] This increased stability translates to a longer shelf life, easier handling, and often, cleaner reactions with higher yields.[1]

The enhanced stability of pinacol esters is primarily attributed to the steric hindrance provided by the gem-dimethyl groups of the pinacol backbone. This bulkiness shields the boron atom from unwanted reactions, such as nucleophilic attack that can lead to degradation.[3]

Comparative Stability Data

While the qualitative benefits of pinacol esters are widely acknowledged in the scientific community, quantitative data provides a clearer picture of their superior stability. Below is a summary of available data comparing the stability of various boronic acid derivatives.

Hydrolytic Stability of Phenylboronic Pinacol Esters

The hydrolysis of phenylboronic pinacol esters to their corresponding boronic acids is influenced by pH and substituents on the aromatic ring. The following table summarizes the percentage of residual phenylboronic pinacol ester over time in an aqueous buffer at physiological pH (7.4), demonstrating that electron-donating groups slow down the rate of hydrolysis.[4][5]

Time (minutes)p-hydroxy-phenylboronic acid pinacol ester (%)p-acetamido-phenylboronic acid pinacol ester (%)p-amino-phenylboronic acid pinacol ester (%)
0100100100
5507585
10256075
20104060
30<52550
6001030

Data sourced from studies on the hydrolysis of phenylboronic pinacol esters.[4][5]

Benchtop Stability: Boronic Acids vs. MIDA Boronates
Boronic Acid Derivative% Remaining after 15 days (Boronic Acid)% Remaining after ≥60 days (MIDA Boronate)
2-Furyl55>95
2-Benzofuryl60>95
2-Thienyl45>95
N-Boc-2-indolyl30>95
(E)-prop-1-en-1-yl40>95
Cyclopropyl50>95

Data from a study on the slow-release cross-coupling from air-stable MIDA boronates.[6][7] This highlights the general principle that esterification of the boronic acid group leads to a significant increase in stability. Pinacol esters, while generally less stable than MIDA boronates, still offer a substantial improvement over the free boronic acids.[8]

Handling and Purification Advantages

The enhanced stability of pinacol esters directly translates to easier handling and purification. Boronic acids can be challenging to purify by silica gel chromatography due to their polarity and potential for decomposition on the acidic silica surface.[9] In contrast, pinacol esters are generally less polar and more amenable to chromatographic purification.[2] Their often crystalline nature also facilitates handling and weighing.[1]

A common issue encountered during the purification of pinacol boronic esters is over-adsorption on silica gel, leading to material loss.[10] A facile method to mitigate this involves the impregnation of silica gel with boric acid, which has been shown to improve the recovery of pinacol boronic esters during column chromatography.[10]

Experimental Protocols

To facilitate the objective comparison of boronic acid derivatives, detailed experimental protocols are essential.

Protocol for Assessing Hydrolytic Stability

This protocol allows for the monitoring of boronate ester hydrolysis over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Boronate ester (e.g., phenylboronic acid pinacol ester)

  • Aqueous buffer solution (e.g., 50 mM sodium phosphate, pH 7.4)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Reverse-phase HPLC system with a C18 column

  • Autosampler and UV detector

Procedure:

  • Prepare a stock solution of the boronate ester in acetonitrile.

  • Initiate the hydrolysis by diluting an aliquot of the stock solution into the aqueous buffer to a final desired concentration.

  • Immediately inject a sample (t=0) onto the HPLC system.

  • Maintain the reaction mixture at a constant temperature.

  • Inject samples at regular time intervals (e.g., every 5, 10, 20, 30, 60 minutes).

  • Monitor the disappearance of the boronate ester peak and the appearance of the boronic acid peak by UV detection at an appropriate wavelength.

  • Calculate the percentage of residual boronate ester at each time point by integrating the peak areas.

This protocol is adapted from methodologies used to study the hydrolysis of phenylboronic pinacol esters.[4][5]

General Workflow for Comparing Reactivity in Suzuki-Miyaura Coupling

This workflow provides a framework for comparing the performance of a boronic acid versus its pinacol ester in a cross-coupling reaction.[1]

1. Preparation:

  • Select the boronic acid and its corresponding pinacol ester.

  • Choose the aryl halide coupling partner.

  • Define the reaction conditions: palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene/water), and temperature.

2. Reaction Setup:

  • In separate, identical reaction vessels, set up parallel reactions for the boronic acid and the pinacol ester. Ensure all reagents and conditions are identical except for the boron source.

  • Maintain an inert atmosphere (e.g., Argon or Nitrogen).

3. Monitoring and Analysis:

  • Monitor the progress of both reactions simultaneously using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Record the time to completion for each reaction.

4. Work-up and Purification:

  • Once the reactions are complete, perform an identical aqueous work-up for both.

  • Purify the crude products by column chromatography.

5. Comparison:

  • Compare the isolated yields of the desired product from both reactions.

  • Analyze the purity of the products.

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the decision-making process in selecting the appropriate boron reagent.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_analysis Analysis & Work-up cluster_end Outcome A Boronic Acid Derivative (Acid vs. Pinacol Ester) F Reaction Setup (Inert Atmosphere) A->F B Aryl Halide B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Heating & Stirring F->G H Reaction Monitoring (TLC, GC-MS) G->H I Aqueous Work-up H->I J Purification (Column Chromatography) I->J K Isolated Product J->K L Yield & Purity Analysis K->L

Caption: Comparative workflow for a Suzuki-Miyaura cross-coupling reaction.

decision_tree start Start: Need for an Organoboron Reagent q1 Is the boronic acid known to be unstable? start->q1 a1_yes Use a Protected Form q1->a1_yes Yes a1_no Consider Boronic Acid q1->a1_no No q2 Is exceptional stability (e.g., for iterative coupling) or slow release required? a1_yes->q2 q3 Is maximum reactivity for a fast reaction critical? a1_no->q3 a2_yes Use MIDA Boronate q2->a2_yes Yes a2_no Use Pinacol Ester q2->a2_no No a3_yes Use Boronic Acid q3->a3_yes Yes a3_no Pinacol Ester is a robust alternative q3->a3_no No

Caption: Decision tree for selecting the appropriate boronic acid derivative.

Conclusion

The use of pinacol esters offers significant advantages in terms of stability and handling over their corresponding free boronic acids.[2] This enhanced stability, stemming from the steric protection afforded by the pinacol group, leads to longer shelf life, greater tolerance to air and moisture, and often improved reaction outcomes.[1][3] While a trade-off exists between the high reactivity of boronic acids and the superior stability of their ester derivatives, pinacol esters represent a well-balanced choice for a wide range of synthetic applications.[1] For particularly challenging substrates or complex multi-step syntheses where stability is paramount, other derivatives like MIDA boronates may offer even greater advantages.[6] By understanding the properties of each class of reagent and utilizing the appropriate experimental protocols, researchers can optimize their synthetic strategies for greater success and reproducibility.

References

A Head-to-Head Comparison: Suzuki-Miyaura vs. Ullmann-Type Reactions for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry. Two of the most powerful methods for achieving this are the Suzuki-Miyaura and Ullmann-type coupling reactions. This guide provides an objective comparison of these two indispensable synthetic tools, supported by experimental data, to aid in the selection of the optimal method for specific research applications.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, primarily utilized for the formation of carbon-carbon (C-C) bonds. In the context of pyrazole chemistry, it is the go-to method for introducing aryl, heteroaryl, or vinyl substituents onto the pyrazole ring.

Conversely, the Ullmann-type reaction, a copper-catalyzed process, is the classic and still widely used method for the formation of carbon-heteroatom bonds, most notably carbon-nitrogen (C-N) bonds. For pyrazoles, this translates to the crucial N-arylation of the pyrazole ring, a key transformation in the synthesis of a vast array of biologically active molecules.

This guide will delve into a comparative analysis of these two reactions, focusing on their application in pyrazole coupling. We will examine their respective strengths and weaknesses in terms of reaction conditions, substrate scope, and functional group tolerance, providing a clear framework for synthetic strategy decisions.

At a Glance: Key Differences

FeatureSuzuki-Miyaura CouplingUllmann-Type Coupling
Bond Formed Primarily C-CPrimarily C-N (N-arylation)
Catalyst PalladiumCopper
Coupling Partners Halopyrazole + Arylboronic acid/esterPyrazole + Aryl halide
Typical Temperature 60-110 °C80-150 °C (can be higher)
Key Advantages Mild reaction conditions, broad substrate scope, high functional group tolerance.Cost-effective catalyst, effective for N-arylation.
Key Disadvantages Cost of palladium catalyst, sensitivity to unprotected N-H groups in some cases.Often requires higher temperatures, sometimes stoichiometric copper, and ligands to achieve good yields.

Suzuki-Miyaura Coupling of Pyrazoles: A Closer Look

The Suzuki-Miyaura reaction has become a favored method for the C-arylation of pyrazoles due to its generally mild conditions and high yields. The reaction typically involves the coupling of a halopyrazole (bromo- or chloro-pyrazoles are common) with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

Quantitative Data for Suzuki-Miyaura Pyrazole Coupling
EntryPyrazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromopyrazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1002486[1]
23-Bromo-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1002482[1]
34-Bromo-1-methylpyrazoleThiophene-3-boronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O801675[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole

This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of halopyrazoles.[1]

Materials:

  • 4-Bromopyrazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask is added 4-bromopyrazole, the arylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Pd(PPh₃)₄ is added, followed by dioxane and water.

  • The reaction mixture is heated to 100 °C and stirred for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation (Ar'-B(OR)₂ + Base) ArPdArB->Pd0 ArAr Ar-Ar' ArPdArB->ArAr Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Ullmann-Type Coupling of Pyrazoles: A Closer Look

The Ullmann-type reaction is a stalwart in the synthesis of N-aryl heterocycles. For pyrazoles, it facilitates the direct coupling of the pyrazole nitrogen with an aryl halide. While classic Ullmann conditions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper salts, often in the presence of a ligand, to effect the transformation under milder conditions.

Quantitative Data for Ullmann-Type Pyrazole Coupling
EntryPyrazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PyrazoleIodobenzeneCuI / L-prolineK₂CO₃DMSO902492[3]
2Pyrazole4-IodotolueneCuOK₂CO₃DMF1502485[4]
33,5-DimethylpyrazoleBromobenzeneCuI / 1,10-PhenanthrolineCs₂CO₃Toluene1102488[5]
Experimental Protocol: Ullmann-Type N-Arylation of Pyrazole

This protocol is adapted from literature procedures for the copper-catalyzed N-arylation of pyrazoles.[3]

Materials:

  • Pyrazole (1.2 mmol)

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

Procedure:

  • To a reaction tube is added pyrazole, the aryl iodide, CuI, L-proline, and potassium carbonate.

  • The tube is sealed, and DMSO is added.

  • The reaction mixture is heated to 90 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

Ullmann-Type Catalytic Cycle

Ullmann_Type cluster_1 Catalytic Cycle CuI Cu(I)L_n CuPyrazole Pyrazole-Cu(I)L_n CuI->CuPyrazole Coordination (Pyrazole + Base) CuIII Ar-Cu(III)(Pyrazole)X(L_n) CuPyrazole->CuIII Oxidative Addition (Ar-X) CuIII->CuI NArPyrazole N-Arylpyrazole CuIII->NArPyrazole Reductive Elimination

Ullmann-Type Catalytic Cycle

Head-to-Head Comparison and Conclusion

The choice between Suzuki-Miyaura and Ullmann-type reactions for pyrazole coupling is primarily dictated by the desired bond formation. For C-C bond formation, the Suzuki-Miyaura reaction is the superior choice, offering milder conditions and broader functional group tolerance. For the crucial N-arylation of pyrazoles, the Ullmann-type coupling remains a highly relevant and cost-effective method.

Recent advances in both methodologies have led to milder reaction conditions and expanded substrate scopes. The development of advanced phosphine ligands and pre-catalysts has significantly improved the efficiency of Suzuki-Miyaura couplings, even with challenging substrates.[1][6] Similarly, the use of various ligands, such as amino acids and phenanthrolines, has transformed the Ullmann reaction into a more versatile and user-friendly tool for N-arylation.[3][5]

References

The Pivotal Role of Boronic Esters in Suzuki-Miyaura Reactions: A Structural and Kinetic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the organoboron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision that significantly impacts reaction efficiency and outcome. This guide provides an objective comparison of various boronic esters, focusing on their structural and kinetic properties, supported by experimental data to inform reagent selection.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with broad functional group tolerance and relatively benign reaction conditions.[1][2] While boronic acids have traditionally been the workhorses of this transformation, boronic esters have emerged as highly valuable alternatives, offering enhanced stability and, in some cases, surprisingly rapid reaction kinetics.[3][4] A key debate has been whether boronic esters act as direct transmetalating agents or first hydrolyze to the corresponding boronic acid. Recent studies have provided compelling evidence that boronic esters can and do undergo transmetalation directly, often at rates significantly different from their boronic acid counterparts.[5][6]

Comparative Kinetic Data of Boronic Esters in Transmetalation

The transmetalation step is often rate-determining in the Suzuki-Miyaura catalytic cycle, and the structure of the boronic ester has a profound impact on its rate. The following table summarizes kinetic data from a study investigating the stoichiometric reaction between a palladium(II) complex and various boronic esters to form a cross-coupled product. The data highlights the relative rates of transmetalation for different ester protecting groups compared to the parent boronic acid.

EntryBoron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
1Arylboronic acid5.78 ± 0.131.00
2Catechol boronic ester26.7 ± 0.504.62
3Pinacol boronic ester0.44 ± 0.040.08
4Glycol boronic ester133 ± 7.023.0
5Boroxine53.9 ± 0.709.33
6α-hydroxyisobutyrate boronic ester2.26 ± 0.310.39

Data sourced from a study on pretransmetalation intermediates in the Suzuki-Miyaura reaction.[7]

The data reveals that the choice of the diol used to form the boronic ester has a dramatic effect on the rate of transmetalation. Notably, the glycol boronic ester (Entry 4) exhibited a rate approximately 23 times faster than the corresponding arylboronic acid.[7] Conversely, the widely used pinacol boronic ester (Entry 3) showed a significantly slower rate. This highlights a crucial consideration for reaction optimization: the perceived stability and ease of handling of pinacol esters may come at the cost of reaction speed.

Two key features have been identified as critical for enabling the transfer of the organic fragment from boron to palladium: (1) the ability to create an empty coordination site on the palladium atom, and (2) the nucleophilic character of the ipso-carbon bound to boron.[5][7] Both of these factors are influenced by the electron density of the oxygen atoms within the boronic ester.[7]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R1-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir2 R1-Pd(II)L2-R2 transmetalation->pdiir2 reductive_elimination Reductive Elimination pdiir2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product boron_reagent R2-B(OR)2 boron_reagent->transmetalation halide R1-X halide->oxidative_addition base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Kinetic Analysis of Pretransmetalation Complexes

The following protocol is a general method for the kinetic analysis of the transmetalation step, as adapted from studies on pretransmetalation intermediates.[7]

1. Generation of the Palladium Complex: A dimeric arylpalladium(II) halide complex is dissolved in an appropriate solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

2. Formation of the Pretransmetalation Intermediate: The boronic ester (or acid) is added to the solution of the palladium complex at low temperature. This leads to the formation of the pretransmetalation intermediate, which can often be observed by techniques such as ¹⁹F NMR spectroscopy if a fluorine-labeled substrate is used.

3. Kinetic Monitoring: The reaction mixture is then warmed to a specific temperature (e.g., -30 °C) at which the transmetalation proceeds at a measurable rate. The reaction is monitored over time by acquiring spectra (e.g., ¹⁹F NMR) at regular intervals.

4. Data Analysis: The decay of the signal corresponding to the pretransmetalation intermediate and the growth of the signal for the cross-coupled product are integrated. The data is then fit to a first-order rate equation to determine the rate constant (k) for the transmetalation step.

Kinetic_Workflow start Prepare Pd(II) complex solution under inert atmosphere cool Cool solution to -78 °C start->cool add_boron Add boronic ester/acid cool->add_boron observe Observe pretransmetalation intermediate (e.g., by NMR) add_boron->observe warm Warm to analysis temperature (e.g., -30 °C) observe->warm monitor Monitor reaction progress over time (e.g., time-course NMR) warm->monitor analyze Integrate signals and fit data to first-order rate equation monitor->analyze end Determine rate constant (k) analyze->end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development must adhere to strict safety protocols for chemical handling and disposal to ensure a safe laboratory environment and compliance with regulations. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS No. 761446-44-0), a combustible solid commonly used in Suzuki-Miyaura cross-coupling reactions.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be aware of the necessary personal protective equipment (PPE) and handling precautions to minimize exposure and risk.

Personal Protective Equipment (PPE) and Handling Summary

ItemSpecificationRationale
Gloves Nitrile rubber, Neoprene, or PVCTo prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles.
Respiratory Protection Dust mask (e.g., N95)Required when dusts are generated to prevent inhalation.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Work Area Well-ventilated area or chemical fume hoodTo minimize inhalation of dust.

Step-by-Step Disposal Procedures

The proper disposal of this compound and its associated waste must be carried out in accordance with local, state, and federal regulations. The following are general guidelines for laboratory settings.

1. Disposal of Unused or Waste Product:

  • Do Not Dispose in Regular Trash or Down the Drain: This chemical should never be disposed of in the regular trash or washed down the sink.

  • Original Container: Whenever possible, leave the chemical in its original container.

  • Hazardous Waste Collection:

    • Ensure the container is securely sealed.

    • Properly label the container as hazardous waste, clearly identifying the contents: "Waste this compound".

    • Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]

2. Disposal of Contaminated Materials:

  • Collection: All materials that have come into direct contact with this compound, such as weighing paper, contaminated gloves, and absorbent pads from spill cleanup, must be treated as hazardous waste.

  • Packaging: Place these contaminated solids into a designated, labeled, and sealable hazardous waste bag or container.

  • Disposal: Dispose of this container through your institution's hazardous waste management program.

3. Disposal of Empty Containers:

  • Initial Rinse: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[3]

    • Add a suitable solvent (e.g., acetone or ethanol) to the container, cap it, and rinse thoroughly.

    • Pour the solvent rinse into a designated container for flammable liquid hazardous waste.

  • Subsequent Rinses: After the initial rinse is collected for hazardous waste disposal, the container can be rinsed again with water.

  • Final Disposal: Once thoroughly rinsed and air-dried, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste materials in a laboratory setting.

G cluster_start Start: Handling this compound cluster_waste Waste Streams cluster_disposal Disposal Actions start Identify Waste Type unused_product Unused/Waste Product start->unused_product contaminated_materials Contaminated Materials (Gloves, Weighing Paper, etc.) start->contaminated_materials empty_container Empty Container start->empty_container collect_hazardous Collect in Labeled Hazardous Waste Container unused_product->collect_hazardous contaminated_materials->collect_hazardous collect_rinse Triple Rinse; Collect First Rinse as Hazardous Waste empty_container->collect_rinse dispose_EHS Dispose via EHS/ Approved Waste Contractor collect_hazardous->dispose_EHS collect_rinse->dispose_EHS Dispose of Rinse dispose_regular Dispose of Clean Container in Regular Trash/Recycling collect_rinse->dispose_regular Dispose of Container

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols, as well as local and national regulations, before handling or disposing of any chemical waste.

References

Essential Safety and Operational Guide for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 761446-44-0[1][2][3]

This guide provides crucial safety and logistical information for the handling and disposal of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. This chemical is classified as a skin, eye, and respiratory irritant, and is harmful if swallowed.

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5][6]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[4] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[4] Remove any contaminated clothing immediately and wash it before reuse.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory for the routine handling of this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield should be worn when there is a risk of splashing.[4][7]To protect eyes from contact, which can cause serious irritation.
Hand Protection Chemically resistant gloves (nitrile or neoprene are recommended) should be worn.[4][8] Consider double gloving for enhanced protection.[8]To prevent skin contact and potential irritation.
Body Protection A laboratory coat that fully covers the arms and is fastened in the front is required.[7][8] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (such as a type N95) should be used.[1]To prevent respiratory tract irritation.
Footwear Closed-toe shoes are mandatory.[8]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling and Storage

1. Preparation:

  • Before starting any work, ensure all necessary PPE is correctly worn.
  • Verify that the chemical fume hood is functioning correctly.
  • Have all necessary equipment and reagents ready to minimize movement and potential for accidents.

2. Handling:

  • Handle the solid compound carefully to avoid creating dust.
  • Weigh the compound in a fume hood or a ventilated balance enclosure.
  • If transferring the compound, use a spatula or other appropriate tool to minimize dust generation.
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

3. Storage:

  • Keep the container tightly closed when not in use.[5]
  • Store in a dry, cool, and well-ventilated place.[5]
  • Protect from moisture, as boronic esters can be sensitive to hydrolysis.[5]
  • Store away from incompatible materials such as strong oxidizing agents.[5][6]

Disposal Plan: Waste Management and Decontamination

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Dispose of contaminated solid materials such as gloves, bench paper, and weighing papers in a designated, clearly labeled, and sealable solid hazardous waste container.[8]
  • Liquid Waste: Collect all solutions containing this compound in a designated, clearly labeled, and sealable liquid hazardous waste container.[8]
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8]

2. Decontamination of Glassware and Surfaces:

  • Initial Rinse: In a chemical fume hood, rinse contaminated glassware and surfaces with a suitable organic solvent such as acetone or ethanol to remove the bulk of the residue. This initial rinseate must be collected and disposed of as liquid hazardous waste.[8]
  • Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this decontamination process should be collected as liquid hazardous waste.[8]
  • Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[8]

Spill Response Protocol

For Small Spills (within a fume hood):

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[4][9]

  • Report: Report the spill to the appropriate safety personnel.[4]

For Large Spills or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Restrict Access: Prevent entry into the affected area until it has been deemed safe by trained personnel.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Function prep1->prep2 prep3 Ready Equipment & Reagents prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Transfer Compound handle1->handle2 handle3 Dissolve in Solvent handle2->handle3 store1 Keep Container Tightly Closed handle3->store1 After Use disp3 Decontaminate Glassware handle3->disp3 Post-Experiment store2 Store in Cool, Dry, Ventilated Area store1->store2 store3 Protect from Moisture store2->store3 disp1 Segregate Solid & Liquid Waste disp2 Label Waste Containers disp1->disp2 disp3->disp1

Caption: Workflow for the safe handling and storage of this compound.

Logical Relationship for Spill Response

cluster_small_spill Small Spill (in Fume Hood) cluster_large_spill Large Spill (or outside Fume Hood) spill Spill Occurs spill->small_spill_node Assess Spill Size spill->large_spill_node Assess Spill Size contain Contain with Absorbent cleanup Collect Waste contain->cleanup decon Decontaminate Area cleanup->decon report_small Report to Supervisor decon->report_small evacuate Evacuate Area alert Alert EHS evacuate->alert ventilate Ventilate (if safe) alert->ventilate restrict Restrict Access ventilate->restrict

Caption: Decision-making workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.